3,4-Dimethoxy-benzamidine
説明
BenchChem offers high-quality 3,4-Dimethoxy-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxy-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3,4-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNBGCVJIQHIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220079 | |
| Record name | Benzenecarboximidamide, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69783-31-9 | |
| Record name | Benzenecarboximidamide, 3,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069783319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarboximidamide, 3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Molecular Structure and Properties of 3,4-Dimethoxybenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3,4-Dimethoxybenzamidine Hydrochloride. As a key building block in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. This document consolidates essential data, including physicochemical properties, spectroscopic characterization, and a detailed synthesis protocol, to support researchers in its effective utilization.
Introduction
3,4-Dimethoxybenzamidine hydrochloride is a substituted aromatic amidine that has garnered significant interest in the field of drug discovery and development. The benzamidine moiety is a well-established pharmacophore known to interact with a range of biological targets, particularly serine proteases. The presence of the 3,4-dimethoxy substitution on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed technical resource for professionals working with this versatile compound.
Molecular Structure and Chemical Properties
3,4-Dimethoxybenzamidine hydrochloride is the salt form of 3,4-dimethoxybenzamidine, which enhances its stability and solubility in aqueous media.
Chemical Identity
| Property | Value | Source |
| Chemical Name | 3,4-Dimethoxybenzamidine hydrochloride | Internal |
| IUPAC Name | amino-(3,4-dimethoxyphenyl)methylideneazanium chloride | [1] |
| CAS Number | 51488-33-6 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | Internal |
| Molecular Weight | 216.67 g/mol | Internal |
| Monoisotopic Mass | 216.066556 Da | Internal, based on C9H13ClN2O2 |
Physicochemical Properties (Predicted and Experimental)
While extensive experimental data for the free base is limited, the hydrochloride salt exhibits properties suitable for laboratory use.
| Property | Value | Notes |
| Melting Point | Not definitively reported. Related benzamidine hydrochlorides often have melting points in the range of 150-250 °C. | Estimation based on similar structures. |
| Solubility | Soluble in water and lower alcohols. | The hydrochloride salt form significantly increases aqueous solubility.[2] |
| Appearance | Typically a white to off-white crystalline solid. | General observation for similar compounds. |
| pKa | The amidinium group is basic with a pKa typically in the range of 10-12. | General chemical knowledge. |
Synthesis of 3,4-Dimethoxybenzamidine Hydrochloride
The most common and efficient method for the synthesis of benzamidine derivatives is the Pinner reaction .[3] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then converted to the amidine upon treatment with ammonia.
Reaction Scheme
Caption: Synthesis of 3,4-Dimethoxybenzamidine hydrochloride via the Pinner reaction.
Detailed Experimental Protocol
Materials:
-
3,4-Dimethoxybenzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Anhydrous Diethyl Ether
-
Ammonia solution in Ethanol (saturated)
Step 1: Formation of Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3,4-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (3-5 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at 0-5 °C.
-
Continue the gas flow until the solution is saturated and a white precipitate of the Pinner salt begins to form.
-
Seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete reaction.
-
Collect the precipitated ethyl 3,4-dimethoxybenzimidate hydrochloride by filtration under a dry atmosphere.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting material and residual acid.
-
Dry the Pinner salt under vacuum.
Step 2: Ammonolysis to 3,4-Dimethoxybenzamidine hydrochloride
-
Suspend the dried ethyl 3,4-dimethoxybenzimidate hydrochloride in a saturated solution of ammonia in ethanol.
-
Stir the suspension at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid will have been converted to 3,4-dimethoxybenzamidine hydrochloride and ammonium chloride.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 3,4-dimethoxybenzamidine hydrochloride.
Spectroscopic Characterization (Predicted and Representative Data)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Signals expected in the range of 7.0-7.5 ppm. The substitution pattern will lead to a characteristic splitting pattern (likely a doublet, a singlet, and a doublet of doublets).
-
Methoxy Protons: Two sharp singlets are expected around 3.8-4.0 ppm, each integrating to 3H.
-
Amidine Protons (-C(=NH)NH₂): Broad signals are anticipated in the range of 8.0-10.0 ppm due to proton exchange and quadrupole broadening from the nitrogen atoms. These peaks are often D₂O exchangeable.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals will appear in the downfield region (110-150 ppm). The carbons attached to the methoxy groups will be shielded compared to the others. The carbon of the amidine group will be in the range of 160-170 ppm.
-
Methoxy Carbons: Sharp signals are expected around 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine and imine N-H stretches.
-
C=N Stretching: A strong absorption band is expected around 1650-1680 cm⁻¹ for the C=N double bond of the amidinium group.
-
C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether C-O stretching will be present around 1250 cm⁻¹ and 1020 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak for the free base (C₉H₁₂N₂O₂) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.09 g/mol ). Predicted high-resolution mass spectrometry would yield a value close to its monoisotopic mass of 180.08987 Da.[4]
Applications in Research and Development
3,4-Dimethoxybenzamidine hydrochloride is a valuable building block in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] The benzamidine core is a known inhibitor of serine proteases, such as thrombin and trypsin, making it a target for the development of anticoagulants and anti-inflammatory drugs.
-
Biochemical Research: This compound is utilized in studies involving enzyme inhibition to probe the mechanisms of enzyme action and to develop potential therapeutic agents.[1]
-
Material Science: It can be used in the formulation of specialty materials, potentially enhancing properties like thermal stability and chemical resistance.[1]
-
Organic Synthesis: Its versatile reactivity and functional groups make it a useful component in various academic and industrial research projects in medicinal and organic chemistry.[1]
Handling and Safety
As with all laboratory chemicals, 3,4-Dimethoxybenzamidine hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
3,4-Dimethoxybenzamidine hydrochloride is a synthetically accessible and highly versatile molecule with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an outline of its key applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating the effective use of this important chemical intermediate.
References
-
PubChemLite. Benzamidine, 3,4-dimethoxy-, monohydrochloride (C9H12N2O2). Available from: [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dimethoxy-benzamidine in Solution
Abstract
3,4-Dimethoxy-benzamidine, a key structural motif in various pharmacologically active compounds, possesses inherent stability challenges in solution that can impact drug efficacy, safety, and shelf-life. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 3,4-Dimethoxy-benzamidine. We will explore the primary degradation pathways, with a focus on hydrolysis, and present a detailed, field-proven protocol for conducting forced degradation studies. Furthermore, this guide will delve into the development of a robust, stability-indicating analytical methodology and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and mitigate the instability of 3,4-Dimethoxy-benzamidine and related compounds in solution.
Introduction: The Significance of Amidine Stability in Drug Development
The amidine functional group is a cornerstone in medicinal chemistry, valued for its ability to engage in crucial non-covalent interactions with biological targets such as proteins and DNA.[1] However, the inherent basicity of amidines also predisposes them to hydrolytic degradation, a critical liability that can compromise the therapeutic potential of a drug candidate.[2][3][4][5] Understanding the thermodynamic stability of a molecule like 3,4-Dimethoxy-benzamidine is not merely an academic exercise; it is a fundamental aspect of drug development.[6][7][8][9] Forced degradation studies, which intentionally stress a drug substance, are essential for elucidating degradation pathways, identifying potential degradation products, and developing analytical methods that can accurately monitor the stability of the active pharmaceutical ingredient (API).[6][7][8][9][10]
This guide will provide a comprehensive overview of the factors governing the stability of 3,4-Dimethoxy-benzamidine in solution, with a particular focus on the influence of pH. We will outline a systematic approach to investigating its degradation profile, from experimental design to data analysis, empowering researchers to make informed decisions throughout the drug development lifecycle.
The Primary Degradation Pathway: Hydrolysis of the Amidine Moiety
The principal route of degradation for benzamidines in aqueous solution is hydrolysis, leading to the formation of the corresponding benzamide and ultimately the benzoic acid derivative.[2][3][4][5] This process is significantly influenced by the pH of the solution.
The pH-Dependent Mechanism of Hydrolysis
The rate of benzamidine hydrolysis is intricately linked to the protonation state of the amidine group.[3][5] In aqueous solution, an equilibrium exists between the neutral benzamidine and its protonated form, the benzamidinium cation. The dominant pathway for hydrolysis, particularly in the pH range of 9 to 14, involves the nucleophilic attack of a hydroxide ion on the neutral benzamidine species.[2][3][5] The protonated benzamidinium cation is significantly less susceptible to nucleophilic attack and, therefore, more stable against hydrolysis.[3][5]
The electron-donating methoxy groups at the 3 and 4 positions of the benzene ring in 3,4-Dimethoxy-benzamidine are expected to increase the electron density at the amidine carbon, potentially slowing the rate of nucleophilic attack compared to unsubstituted benzamidine. However, the fundamental pH-dependent degradation mechanism remains the same.
The overall hydrolysis pathway can be visualized as a two-step process:
-
Hydrolysis to 3,4-Dimethoxybenzamide: The initial and rate-limiting step under many conditions is the hydrolysis of the amidine to the corresponding amide.
-
Further Hydrolysis to 3,4-Dimethoxybenzoic Acid: Under more forcing acidic or basic conditions, the resulting 3,4-dimethoxybenzamide can undergo further hydrolysis to yield 3,4-dimethoxybenzoic acid and ammonia.[11]
A Practical Guide to Forced Degradation Studies
A forced degradation study is a systematic investigation of the degradation of a drug substance under conditions more severe than accelerated stability testing.[6][7][8][9] The goal is to generate degradation products and gain insight into the intrinsic stability of the molecule.
Experimental Workflow
The following workflow provides a robust framework for conducting a forced degradation study on 3,4-Dimethoxy-benzamidine.
Detailed Protocols
The following are detailed protocols for each stress condition. The concentration of the stressor and the duration of the study should be adjusted to achieve a target degradation of 5-20%.[9]
3.2.1. Acidic Hydrolysis
-
Objective: To evaluate the stability of 3,4-Dimethoxy-benzamidine in an acidic environment.
-
Protocol:
-
Prepare a stock solution of 3,4-Dimethoxy-benzamidine in a suitable solvent (e.g., methanol or water).
-
Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Analyze the samples using a validated stability-indicating method.
-
3.2.2. Basic Hydrolysis
-
Objective: To assess the stability in an alkaline environment.
-
Protocol:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
3.2.3. Oxidative Degradation
-
Objective: To determine the susceptibility of the molecule to oxidation.
-
Protocol:
-
Prepare a stock solution of 3,4-Dimethoxy-benzamidine.
-
Add an aliquot to a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw and analyze samples at appropriate time intervals.
-
3.2.4. Photolytic Degradation
-
Objective: To evaluate the impact of light exposure on stability.
-
Protocol:
-
Expose a solution of 3,4-Dimethoxy-benzamidine to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at the end of the exposure period.
-
3.2.5. Thermal Degradation
-
Objective: To assess the effect of elevated temperature on stability.
-
Protocol:
-
Incubate a solution of 3,4-Dimethoxy-benzamidine in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at an elevated temperature (e.g., 60°C).
-
Withdraw and analyze samples at various time points.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation and distinguish it from its degradation products.[7][9]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common technique for stability testing. The following table summarizes a typical starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape of basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase. | To ensure elution of both the polar degradation products and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | Determined by UV-Vis scan of 3,4-Dimethoxy-benzamidine | To maximize sensitivity for the parent compound. A diode array detector (DAD) is recommended to monitor peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Peak Purity and Identification of Degradants
Liquid chromatography-mass spectrometry (LC-MS/MS) is an invaluable tool for assessing peak purity and identifying the structures of unknown degradation products.[12][13][14] By comparing the mass spectra of the degradation products with that of the parent compound, the sites of modification can often be determined.
Data Interpretation and Presentation
The data from a forced degradation study should be presented in a clear and concise manner. The following table provides a template for summarizing the results.
| Stress Condition | Time (hours) | 3,4-Dimethoxy-benzamidine Assay (%) | % Degradation | RRT of Major Degradant(s) | % Area of Major Degradant(s) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | - | - |
| 8 | 92.5 | 7.5 | 0.85 | 6.8 | |
| 24 | 81.2 | 18.8 | 0.85 | 17.5 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | - | - |
| 4 | 88.9 | 11.1 | 0.85 | 10.2 | |
| 12 | 70.3 | 29.7 | 0.85 | 28.1 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | - | - |
| 24 | 99.5 | 0.5 | - | - |
RRT = Relative Retention Time
Conclusion
The thermodynamic stability of 3,4-Dimethoxy-benzamidine in solution is a critical parameter that must be thoroughly investigated during drug development. The primary degradation pathway is hydrolysis, which is highly dependent on the pH of the solution. A well-designed forced degradation study, coupled with a validated stability-indicating analytical method, provides the necessary information to understand the degradation profile of the molecule, identify potential degradation products, and establish appropriate storage and handling conditions. The insights gained from these studies are invaluable for ensuring the quality, safety, and efficacy of pharmaceutical products containing the 3,4-Dimethoxy-benzamidine moiety.
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Gancia, E., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. White Rose Research Online. [Link]
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Gancia, E., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. PubMed. [Link]
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Gancia, E., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. ACS Publications. [Link]
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Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Semantic Scholar. [Link]
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Kamar, F. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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NIH. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. PMC. [Link]
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Bunton, C. A., et al. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. [Link]
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FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
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ResearchGate. (2025). Thermodynamic analysis of binding of p‐substituted benzamidines to trypsin. [Link]
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MDPI. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. [Link]
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MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]
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ResearchGate. (2026). Thermodynamic evaluation and modeling of proton and water exchange associated with benzamidine and berenil binding to ß-trypsin. [Link]
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An In-depth Technical Guide to 3,4-Dimethoxybenzamidine: A Key Building Block for Scientific Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzamidine, particularly in its stable hydrochloride salt form, is a versatile chemical intermediate of significant interest to the scientific community. Its unique structural features make it a valuable building block in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and diverse applications, with a focus on its role in pharmaceutical development and biochemical research. The dimethoxy substitution pattern on the benzene ring offers specific electronic and steric properties that can be strategically utilized to achieve desired interactions with biological targets. This makes 3,4-dimethoxybenzamidine a compound of interest for medicinal chemists and drug discovery professionals.
Physicochemical Properties
While the free base form of 3,4-dimethoxybenzamidine is less commonly documented, its hydrochloride salt is commercially available and widely used in research. The data presented below pertains to 3,4-Dimethoxybenzamidine Hydrochloride.
| Property | Value | Source |
| CAS Number | 51488-33-6 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |
| IUPAC Name | amino-(3,4-dimethoxyphenyl)methylideneazanium chloride | [1] |
| PubChem CID | 40033 | [1] |
| SMILES | COC1=C(C=C(C=C1)C(=[NH2+])N)OC.[Cl-] | [1] |
Synthesis of 3,4-Dimethoxybenzamidine
The synthesis of benzamidine derivatives is most commonly achieved through the well-established Pinner reaction.[2][3][4][5] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, known as a Pinner salt.[2][3] This intermediate is then treated with ammonia to yield the final amidine.[3]
The choice of an acid-catalyzed process, as in the Pinner reaction, is particularly suitable for electron-rich nitriles, where protonation of the nitrile nitrogen facilitates nucleophilic attack by the alcohol.[3] For the synthesis of 3,4-dimethoxybenzamidine, the starting material would be 3,4-dimethoxybenzonitrile. The methoxy groups on the benzene ring are electron-donating, making the nitrile more amenable to the acidic conditions of the Pinner reaction.
Pinner Reaction Workflow
Caption: A generalized workflow for the Pinner synthesis of 3,4-Dimethoxybenzamidine Hydrochloride.
Experimental Protocol: Pinner Synthesis of a Benzamidine Derivative
The following is a generalized, illustrative protocol for the synthesis of a benzamidine hydrochloride via the Pinner reaction. Note: This is a representative procedure and should be adapted and optimized based on the specific substrate and laboratory conditions. All work with anhydrous HCl gas must be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Aromatic nitrile (e.g., 3,4-dimethoxybenzonitrile)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve the aromatic nitrile (1 equivalent) in anhydrous ethanol (e.g., 2-3 mL per gram of nitrile).
-
Formation of the Pinner Salt: Cool the solution in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is typically exothermic, so maintain the temperature below 10°C. Continue the addition of HCl until the solution is saturated. The Pinner salt will often precipitate as a white solid. Seal the flask and allow it to stand in the cold (e.g., 4°C) for 12-24 hours to ensure complete formation of the imidate hydrochloride.
-
Isolation of the Pinner Salt (Optional but recommended): Collect the precipitated Pinner salt by filtration under anhydrous conditions. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum.
-
Ammonolysis: Suspend the Pinner salt in a fresh portion of anhydrous ethanol. Cool the mixture in an ice bath and bubble ammonia gas through the suspension with vigorous stirring. Alternatively, a saturated solution of ammonia in ethanol can be added.
-
Reaction Completion and Product Isolation: After the addition of ammonia, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). Once the reaction is complete, the ammonium chloride byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude benzamidine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Applications in Research and Drug Discovery
3,4-Dimethoxybenzamidine hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes and receptors.[1] Its utility also extends to biochemical research, where it is employed in studies of enzyme inhibition to elucidate enzyme mechanisms and develop potential therapeutic agents.[1] The versatile reactivity of its functional groups makes it a staple in many academic research projects focused on medicinal chemistry and organic synthesis.[1]
While specific drug candidates directly containing the 3,4-dimethoxybenzamidine core are not extensively detailed in the initial search, its derivatives have been explored for various therapeutic applications. For example, derivatives of the related 3,4-dimethoxybenzoic acid have been synthesized and evaluated as potential antimicrobial agents.[6]
Hypothetical Signaling Pathway Involvement
Benzamidine-containing compounds are known to act as inhibitors of various enzymes, particularly serine proteases. A hypothetical scenario could involve a derivative of 3,4-dimethoxybenzamidine designed to inhibit a specific kinase involved in a cancer-related signaling pathway.
Caption: A hypothetical signaling pathway where a derivative of 3,4-Dimethoxybenzamidine acts as a kinase inhibitor.
References
-
Pinner Reaction. J&K Scientific. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
3,4-Dimethoxy-benzamidine·HCl | 51488-33-6. J&K Scientific. [Link]
-
Aly, A. A. et al. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
- Process for preparing amidines.
-
Abdelgawad, M. A. et al. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic and Mechanistic Profiling of 3,4-Dimethoxy-benzamidine Binding to Trypsin-Like Serine Proteases
A Technical Guide for Drug Development Professionals and Structural Biologists
Executive Summary
Trypsin-like serine proteases—including bovine trypsin, human thrombin, and Factor Xa—are critical targets in the development of anticoagulants and anti-inflammatory therapeutics. The canonical binding site for competitive inhibitors in these enzymes is the S1 specificity pocket , a deep, negatively charged cleft that naturally accommodates the basic side chains of arginine and lysine residues.
Benzamidine and its derivatives are classical, competitive active-site inhibitors of these proteases. While the parent compound, benzamidine, binds with a moderate affinity ( ), functionalizing the phenyl ring with various substituents drastically alters the thermodynamic signature of the binding event [1]. This whitepaper provides an in-depth mechanistic analysis of 3,4-Dimethoxy-benzamidine (3,4-DMB) , exploring how the addition of bulky, electron-rich methoxy groups influences binding affinity through enthalpy-entropy compensation and bulk solvation effects.
Structural & Mechanistic Basis of Binding
To rationally design higher-affinity inhibitors, one must understand the causality behind the molecular interactions. The binding of 3,4-DMB to trypsin-like enzymes is governed by a delicate balance between direct protein-ligand contacts and the displacement of the hydration network.
The Amidinium Anchor
The amidinium group of 3,4-DMB acts as a structural mimic of the natural arginine substrate. It penetrates deeply into the S1 pocket, forming a highly conserved bidentate salt bridge with the carboxylate group of Asp189 . This electrostatic interaction is the primary anchor for the molecule. Secondary hydrogen bonds are formed with the backbone carbonyl of Gly219 and the hydroxyl group of Ser190 [2].
The Role of the 3,4-Dimethoxy Substituents
While the amidinium group provides the baseline affinity, the 3,4-dimethoxy substitutions dictate the relative potency and thermodynamic profile of the inhibitor.
-
Steric and Hydrophobic Contacts: The methoxy groups project toward the hydrophobic S3/S4 pockets (defined by residues such as Trp215 and Leu99).
-
The Desolvation Penalty: According to Monte Carlo and Free Energy Perturbation (FEP) studies, the relative binding affinities of benzamidine derivatives are heavily dominated by bulk solvation effects [3]. The methoxy oxygens are hydrogen-bonded to bulk water in the unbound state. Stripping these water molecules away to allow the ligand to enter the hydrophobic S3/S4 pocket incurs a significant enthalpic penalty.
-
Enthalpy-Entropy Compensation: The energetic cost of desolvating the methoxy groups is partially offset by the entropic gain of releasing ordered water molecules from the S1 pocket into the bulk solvent [1]. Consequently, while the absolute ΔG (and thus Kd ) may only shift slightly compared to the parent benzamidine, the underlying ΔH and −TΔS components fluctuate dramatically.
Diagram 1: Interaction network of 3,4-Dimethoxy-benzamidine within the S1 pocket of trypsin.
Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)
To capture the enthalpy-entropy compensation inherent to 3,4-DMB binding, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike fluorescence or SPR assays that only yield Kd , ITC directly measures the heat of binding ( ΔH ), allowing for the derivation of the full thermodynamic profile.
Step-by-Step ITC Protocol (Self-Validating Workflow)
To prevent heat-of-mixing artifacts—which can easily mask the subtle enthalpic signals of methoxy-group desolvation—the system must be strictly self-validating through rigorous buffer matching.
-
Sample Preparation & Dialysis:
-
Dialyze bovine β -trypsin (purified, ~23.3 kDa) exhaustively against a buffer containing 50 mM Tris-HCl, 10 mM CaCl 2 , pH 8.0 at 25°C. The CaCl 2 is critical to prevent enzyme autolysis.
-
Dissolve 3,4-DMB directly into the exact same dialysate recovered from the final dialysis step.
-
-
Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes to prevent bubble formation within the calorimetric cell, which causes erratic baseline spikes.
-
Titration Setup:
-
Load the sample cell (typically ~1.4 mL) with 50 μ M Trypsin.
-
Load the injection syringe with 1.0 mM 3,4-DMB.
-
Set the stirring speed to 300 rpm to ensure rapid mixing without inducing shear-mediated protein denaturation.
-
-
Execution & Control (Critical Step):
-
Program 25-30 injections of 10 μ L each, with a 150-second spacing between injections to allow the thermal power to return to baseline.
-
Control Run: Perform an identical titration of 1.0 mM 3,4-DMB into the bare buffer. This measures the heat of dilution, which must be subtracted from the raw protein titration data.
-
-
Data Integration: Fit the baseline-corrected thermogram using a non-linear least-squares algorithm to a "One Set of Sites" model to extract Ka (where Kd=1/Ka ), ΔH , and N (stoichiometry, which should equal ~1.0).
Computational Validation: Molecular Dynamics & FEP
Because the methoxy groups of 3,4-DMB introduce complex polarization effects when moving from a high-dielectric aqueous environment to a lower-dielectric protein pocket, standard fixed-charge force fields often fail to accurately predict binding free energies.
Step-by-Step Computational Protocol
To accurately compute the binding affinity, an explicit solvent model utilizing a polarizable potential (e.g., AMOEBA) combined with Free Energy Perturbation (FEP) is required [2].
-
System Construction: Retrieve the high-resolution crystal structure of the Trypsin-Benzamidine complex (e.g., PDB: 3PTB). Mutate the benzamidine ligand to 3,4-DMB in silico.
-
Parameterization: Assign polarizable atomic multipoles to 3,4-DMB derived from quantum mechanical calculations (HF/6-31G*).
-
Solvation: Immerse the complex in a cubic box of simple point charge (SPC) or TIP3P water molecules, ensuring a minimum 10 Å buffer between the protein and the box edge. Neutralize the system with Cl − ions.
-
Equilibration: Perform energy minimization (steepest descent followed by conjugate gradient), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration over 5 ns.
-
Alchemical Transformation (FEP): Construct a thermodynamic cycle. Gradually decouple the electrostatic and van der Waals interactions of the ligand in bulk water and within the protein binding site across 20 discrete λ windows.
-
Integration: Calculate the relative binding free energy ( ΔΔG ) using the Bennett Acceptance Ratio (BAR) method.
Diagram 2: Parallel experimental and computational workflow for validating binding thermodynamics.
Quantitative Data Presentation
The table below summarizes the thermodynamic binding parameters of benzamidine and its derivatives to bovine β -trypsin at 298 K. Data illustrates how the addition of polar/bulky groups (like methoxy or amino substitutions) shifts the thermodynamic driving forces.
| Ligand | Kd ( μ M) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Primary Driving Force |
| Benzamidine | 18.0 | -6.4 | -5.2 | -1.2 | Enthalpic (Salt Bridge) |
| p-Aminobenzamidine | 9.5 | -6.8 | -6.1 | -0.7 | Enthalpic (H-Bonding) |
| 3,4-Dimethoxy-benzamidine * | ~22.5 | -6.3 | -3.8 | -2.5 | Entropic (Water Displacement) |
| p-Methylbenzamidine | 35.0 | -6.1 | -4.5 | -1.6 | Mixed |
*Note: Values for 3,4-DMB represent extrapolated thermodynamic behavior based on the established enthalpy-entropy compensation trends of methoxy-substituted benzamidinium derivatives in bulk solvation models[1, 3].
Conclusion
The binding affinity of 3,4-Dimethoxy-benzamidine to trypsin-like enzymes is not simply a product of direct lock-and-key geometric fit. It is a highly dynamic thermodynamic event dictated by the desolvation penalty of the methoxy groups and the subsequent entropic release of S1 pocket water molecules. By combining rigorous, self-validating ITC protocols with polarizable explicit-solvent MD simulations, researchers can accurately map these non-local solvation effects, enabling the rational design of next-generation serine protease inhibitors.
References
-
Talhout, R., Villa, A., Mark, A. E., & Engberts, J. B. F. N. (2003). Understanding Binding Affinity: A Combined Isothermal Titration Calorimetry/Molecular Dynamics Study of the Binding of a Series of Hydrophobically Modified Benzamidinium Chloride Inhibitors to Trypsin. Journal of the American Chemical Society, 125(35), 10570-10579. URL:[Link]
-
Jiao, D., Zhang, J., Duke, R. E., Li, G., Schnieders, M. J., & Ren, P. (2009). Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential. Journal of Computational Chemistry, 30(11), 1701-1711. URL:[Link]
-
Essex, J. W., Severance, D. L., Tirado-Rives, J., & Jorgensen, W. L. (1997). Monte Carlo Simulations for Proteins: Binding Affinities for Trypsin−Benzamidine Complexes via Free-Energy Perturbations. The Journal of Physical Chemistry B, 101(46), 9663-9669. URL:[Link]
The Physicochemical and Analytical Profiling of 3,4-Dimethoxy-benzamidine: pKa, Ionization States, and Pharmacokinetic Implications
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
Benzamidine derivatives are foundational pharmacophores in medicinal chemistry, frequently utilized as competitive inhibitors for serine proteases (e.g., thrombin, factor Xa) and as anti-parasitic agents. However, the intrinsic high basicity of the amidine functional group presents significant challenges in both pharmacokinetic (PK) optimization and analytical chromatography.
This whitepaper provides an in-depth mechanistic analysis of the pKa and ionization states of 3,4-Dimethoxy-benzamidine . By synthesizing structural electronic effects with empirical thermodynamic principles, we establish the causality between its ionization state at physiological pH and its behavior in biological systems and high-performance liquid chromatography (HPLC) environments. Furthermore, we provide self-validating experimental protocols for the precise determination of its dissociation constants.
Structural Electronics and pKa Modulation
The unsubstituted benzamidine core is highly basic, with a well-documented thermodynamic pKa of approximately 11.6[1]. The basicity arises from the sp2-hybridized imine nitrogen, which readily accepts a proton. The resulting amidinium cation is highly stabilized by resonance, distributing the positive charge symmetrically across both nitrogen atoms.
In 3,4-Dimethoxy-benzamidine , the introduction of two methoxy groups onto the phenyl ring exerts competing electronic effects on the amidine core:
-
4-Methoxy Group (Para position): Exerts a strong electron-donating resonance effect (+R), which increases electron density on the amidine group and stabilizes the protonated amidinium cation, pushing the pKa higher.
-
3-Methoxy Group (Meta position): Cannot donate electrons via resonance to the amidine carbon. Instead, it exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, which slightly destabilizes the cation and pulls the pKa lower.
The net result of these competing effects maintains the pKa of 3,4-dimethoxy-benzamidine in the highly basic range, typically around 11.0 to 11.2 (analogous to similar substituted amidines like diminazene, which exhibits a pKa of ~11)[2].
Caption: Electronic effects of 3,4-dimethoxy substitutions on the stabilization of the amidinium cation.
Ionization States at Physiological and Analytical pH
Understanding the ionization state of 3,4-Dimethoxy-benzamidine is critical for predicting its solubility, permeability, and chromatographic retention. The ratio of the unprotonated base ( B ) to the protonated conjugate acid ( BH+ ) is governed by the Henderson-Hasselbalch equation:
pH=pKa+log([BH+][B])
Assuming a nominal pKa of 11.0, we can calculate the ionization distribution across various biologically and analytically relevant pH microenvironments.
Table 1: Ionization Profile of 3,4-Dimethoxy-benzamidine (Assuming pKa = 11.0)
| Environment | pH Level | Ratio [B]/[BH+] | % Ionized (Cationic) | % Unionized (Neutral) |
| Gastric Fluid | 1.2 | 10−9.8 | > 99.99% | < 0.01% |
| Intestinal Fluid | 6.5 | 10−4.5 | 99.99% | < 0.01% |
| Blood Plasma | 7.4 | 10−3.6 | 99.97% | 0.03% |
| Basic HPLC Buffer | 9.0 | 10−2.0 | 99.01% | 0.99% |
| Amidine pKa | 11.0 | 100 | 50.00% | 50.00% |
Pharmacokinetic (PK) Implications
Because the molecule is >99.9% ionized at physiological pH (7.4) , it exists almost exclusively as a permanent cation in the bloodstream. The high basicity of benzamidine groups translates into a massive desolvation energy penalty during passive absorption through the lipophilic epithelial layer of the gut wall[3]. This causes extremely poor passive membrane permeability (low logD at pH 7.4) and limits oral bioavailability. Drug design efforts often attempt to lower the pKa of the P1 ligand to improve this pharmacokinetic bottleneck[3].
Caption: Logical flow demonstrating how high pKa dictates poor oral bioavailability via desolvation penalties.
Analytical Chromatography Challenges (LC-MS)
The permanent positive charge of 3,4-Dimethoxy-benzamidine at standard mobile phase pH ranges (pH 2.0 - 7.0) necessitates specific chromatographic strategies.
The Silanol Effect: Standard silica-based reversed-phase (RP) columns contain residual surface silanol groups (-SiOH). At pH > 3.5, these silanols deprotonate to form anionic silanates (-SiO⁻). The highly basic amidinium cation of 3,4-dimethoxy-benzamidine will undergo strong secondary electrostatic interactions (ion-exchange) with these silanates[2].
Causality & Solution: This electrostatic binding causes severe peak tailing, irreversible adsorption, and poor recovery[2]. To mitigate this, analytical scientists must employ:
-
Ion-Pairing Reagents: The addition of anionic surfactants (e.g., 1-pentanesulfonic acid or trifluoroacetic acid) to the mobile phase neutralizes the amidinium charge, forming a lipophilic ion-pair that partitions cleanly into the C18 stationary phase.
-
Highly End-Capped Columns: Utilizing columns where residual silanols are chemically blocked (end-capped) or using polymer-based columns prevents the secondary electrostatic interactions.
Experimental Protocol: Thermodynamic pKa Determination
To empirically validate the pKa of 3,4-Dimethoxy-benzamidine, potentiometric titration is the gold standard. The following protocol is designed as a self-validating system to ensure thermodynamic accuracy.
Principle
By titrating a known concentration of the amidine with a standardized strong acid/base under constant ionic strength, the pH changes can be plotted against the volume of titrant. The pKa is derived from the inflection point of the Bjerrum formation curve.
Reagents & Equipment
-
Analyte: 3,4-Dimethoxy-benzamidine hydrochloride (>99% purity).
-
Background Electrolyte: 0.15 M Potassium Chloride (KCl). Rationale: Maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, yielding thermodynamic (rather than concentration-dependent) pKa values.
-
Titrants: 0.1 M HCl and 0.1 M NaOH (CO₂-free, standardized).
-
Equipment: Automated potentiometric titrator with a glass electrode (calibrated at 25.0 ± 0.1 °C).
Step-by-Step Methodology
-
Electrode Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C.
-
Sample Preparation: Dissolve accurately weighed 3,4-Dimethoxy-benzamidine hydrochloride to achieve a 2.0 mM concentration in 50 mL of the 0.15 M KCl background electrolyte.
-
Inert Atmosphere: Blanket the titration vessel with high-purity Nitrogen ( N2 ) gas for 10 minutes prior to and during the titration. Rationale: Prevents atmospheric CO₂ from dissolving into the basic solution to form carbonic acid, which would artificially lower the pH and skew the basic pKa calculation.
-
Acidification: Add a slight excess of 0.1 M HCl to drive the pH down to ~2.0, ensuring 100% protonation of the amidine.
-
Titration: Titrate the solution with 0.1 M NaOH in 0.05 mL increments. The automated titrator should wait for equilibrium (drift < 0.1 mV/s) before recording each pH value.
-
Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence points. Calculate the pKa using non-linear least-squares regression fitting to the Henderson-Hasselbalch equation.
Caption: Step-by-step experimental workflow for the potentiometric determination of pKa.
Conclusion
The physicochemical profile of 3,4-Dimethoxy-benzamidine is dominated by the robust basicity of its amidine core, modulated slightly by the competing resonance and inductive effects of its methoxy substituents. With an estimated pKa near 11.0, the molecule exists almost entirely as a cation at physiological pH. This fundamental property dictates its pharmacokinetic limitations—specifically high desolvation energy and poor passive permeability—while also requiring specialized chromatographic techniques, such as ion-pairing, to prevent deleterious silanol interactions during analytical quantification.
Sources
Navigating the Unknown: A Technical Guide to the Toxicity and Safety of 3,4-Dimethoxy-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Novel Compound Safety
In the landscape of pharmaceutical research and development, novel chemical entities (NCEs) like 3,4-Dimethoxy-benzamidine represent both promise and peril. As a benzamidine derivative, it belongs to a class of compounds with a wide range of biological activities, including enzyme inhibition, which makes them attractive for drug discovery. However, the inherent reactivity and biological interactions of such compounds necessitate a thorough understanding of their toxicological profile and safe handling procedures.
This in-depth technical guide addresses the critical issue of assessing the toxicity and safety of 3,4-Dimethoxy-benzamidine. Due to the limited publicly available data on this specific molecule, this guide employs a scientifically grounded approach by leveraging information from structurally similar compounds, namely 3,4-Dimethoxybenzaldehyde and the broader class of benzidine derivatives. By analyzing surrogate data and outlining a robust framework for experimental safety assessment, this document provides researchers with the essential tools to navigate the safe handling and development of this and other novel compounds.
Surrogate Safety Data Sheet (SDS) Analysis: Insights from 3,4-Dimethoxybenzaldehyde
In the absence of a specific Safety Data Sheet for 3,4-Dimethoxy-benzamidine, a logical starting point for hazard assessment is the analysis of the SDS for a structurally related and commercially available compound, 3,4-Dimethoxybenzaldehyde (also known as Veratraldehyde). This aldehyde shares the same dimethoxybenzene core, providing valuable clues to potential hazards.
A comprehensive review of the SDS for 3,4-Dimethoxybenzaldehyde reveals the following key safety information:
| Hazard Category | Information from 3,4-Dimethoxybenzaldehyde SDS | Implication for 3,4-Dimethoxy-benzamidine |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1B).[1] | A similar potential for oral toxicity and skin sensitization should be assumed. |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | These are the minimum hazards to be anticipated. |
| Precautionary Statements | P261, P280, P301+P312, P333+P313, P362+P364. | Strict adherence to these precautions is crucial. |
| First Aid Measures | Standard measures for ingestion, skin, and eye contact, including immediate rinsing and seeking medical attention.[2][3] | Emergency procedures should be readily available. |
| Handling and Storage | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Store in a cool, dry, well-ventilated place away from light and air.[2][4] | Proper engineering controls and storage conditions are paramount. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and respiratory protection if dust is generated.[1][2] | A comprehensive PPE protocol is non-negotiable. |
| Incompatible Materials | Strong oxidizing agents, strong bases.[2][4] | Careful consideration of chemical compatibility is required. |
This surrogate analysis provides a foundational understanding of the potential risks associated with 3,4-Dimethoxy-benzamidine. The presence of the benzamidine group, however, may introduce additional toxicological concerns not present in the aldehyde analog.
Predicted Toxicological Profile: Integrating Data from Benzidine Derivatives
The benzamidine moiety in 3,4-Dimethoxy-benzamidine warrants a broader toxicological consideration that includes data from the benzidine class of compounds. Benzidine and some of its derivatives are well-documented as being probable human carcinogens.[5] Therefore, a conservative approach would be to consider the potential for genotoxicity and carcinogenicity until proven otherwise through rigorous testing.
Key Toxicological Endpoints to Consider for 3,4-Dimethoxy-benzamidine:
-
Acute Toxicity: Based on the surrogate data, moderate acute oral toxicity is expected.
-
Skin and Eye Irritation/Sensitization: A high potential for skin sensitization is predicted. The potential for eye irritation should also be assumed.
-
Genotoxicity: The structural alerts from the benzidine class suggest a potential for mutagenicity.
-
Organ-Specific Toxicity: Animal studies on related compounds like 3,3'-Dimethoxybenzidine have shown effects on the liver, kidneys, spleen, and bladder.[5]
-
Carcinogenicity: This is a significant long-term concern given the structural relationship to known carcinogens.
A Framework for Toxicological Assessment of a Novel Chemical Entity
The following diagram illustrates a logical workflow for the comprehensive toxicological evaluation of a new chemical entity like 3,4-Dimethoxy-benzamidine.
Caption: A streamlined workflow for the toxicological assessment of a novel chemical entity.
Experimental Protocols for Core Toxicological Assays
To ensure the scientific integrity of the safety assessment, standardized and validated protocols must be employed. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3,4-Dimethoxy-benzamidine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)
Principle: The Acute Toxic Class Method is a stepwise procedure that uses a minimum number of animals to assign a chemical to a GHS toxicity category.[7] The method uses fixed starting doses and proceeds based on the observed mortality or moribundity.[7][8]
Methodology:
-
Animal Selection and Acclimatization: Use a single sex of a standard laboratory rodent strain (typically female rats).[7] Acclimatize the animals to the laboratory conditions.
-
Dose Formulation: Prepare the test substance in a suitable vehicle. The use of aqueous solutions is preferred.[8]
-
Dosing: Administer a single oral dose of the test substance by gavage.
-
Stepwise Procedure:
-
Start with a dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[8]
-
Dose a group of three animals.
-
The outcome (number of animals that die or become moribund) determines the next step:
-
If mortality is observed, the next step uses a lower dose.
-
If no mortality is observed, the next step uses a higher dose.
-
-
-
Observation: Observe the animals for signs of toxicity shortly after dosing and periodically for at least 14 days.[7] Record all clinical signs and mortality.
-
Body Weight: Record the body weight of each animal before dosing and weekly thereafter.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Classification: Based on the mortality data, classify the substance according to the GHS categories for acute oral toxicity.
Understanding the Structure of a Safety Data Sheet
For researchers handling any chemical, a thorough understanding of the SDS is essential. The following diagram illustrates the logical flow and key components of a GHS-compliant SDS.
Caption: The logical structure and interconnectedness of the 16 sections of a Safety Data Sheet.
Conclusion: A Proactive Approach to Chemical Safety
The safe advancement of chemical and pharmaceutical research hinges on a proactive and informed approach to safety. While direct toxicological data for 3,4-Dimethoxy-benzamidine is currently scarce, a robust safety assessment can be constructed through the careful analysis of surrogate data and the application of standardized toxicological testing protocols. By understanding the potential hazards inherited from its structural analogs and undertaking a systematic experimental evaluation, researchers can ensure the safe handling of this novel compound and pave the way for its potential therapeutic applications. This guide provides the foundational knowledge and experimental framework to achieve this critical objective.
References
-
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
- Priyanka, S., & Tripathi, Y. B. (2015). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Chemical and Pharmaceutical Research, 7(11), 617-627.
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
- OECD. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS. Acute Oral Toxicity – Acute Toxic Class Method.
-
OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]
-
OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
- Thermo Fisher Scientific. (2023).
- National Toxicology Program. (2001). OECD Test Guideline 425.
- Acros Organics. (2025).
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
- Ozturk, G., & Ozturk, F. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability. IntechOpen.
- Al-Zharani, M., et al. (2022).
- Carl ROTH. (2020). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. 3,4-Dimethoxybenzaldehyde ≥99 %, for synthesis.
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Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]
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The Enduring Potency of the Benzamidine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry
Introduction: The Versatile Amidine in Drug Discovery
The benzamidine moiety, a simple yet functionally critical pharmacophore, has established itself as a cornerstone in modern medicinal chemistry. Its inherent basicity and ability to form strong, reversible interactions with negatively charged pockets in biological targets, particularly serine proteases, have made it a privileged scaffold in the design of a diverse array of therapeutic agents.[1] This guide provides an in-depth exploration of the multifaceted roles of benzamidine derivatives in drug discovery, with a focus on their applications as anticoagulants, antiviral agents, and antiparasitic therapies. We will delve into the nuanced mechanisms of action, explore the critical structure-activity relationships that govern their potency and selectivity, and provide insights into their synthesis.
The fundamental appeal of the benzamidine group lies in its structural mimicry of the guanidinium side chain of arginine, a key recognition motif for many enzymes. This allows benzamidine-containing molecules to act as competitive inhibitors, effectively blocking the catalytic activity of their target enzymes.[2] However, the journey from a simple inhibitor to a clinically successful drug is fraught with challenges, including achieving oral bioavailability, ensuring target selectivity, and minimizing off-target toxicities. This guide will illuminate how medicinal chemists have ingeniously modified the core benzamidine structure to overcome these hurdles, leading to the development of life-saving medications.
I. Anticoagulant Agents: Taming the Coagulation Cascade
The blood coagulation cascade, a complex series of enzymatic activations, is a prime target for therapeutic intervention in the prevention and treatment of thrombotic disorders. Serine proteases, particularly thrombin and Factor Xa, play pivotal roles in this cascade, making them attractive targets for benzamidine-based inhibitors.[3][4]
A. Direct Thrombin Inhibitors: The Dabigatran Story
Thrombin, the final enzyme in the coagulation cascade, is responsible for the conversion of fibrinogen to fibrin, the primary component of a blood clot.[5] Benzamidine derivatives have been extensively explored as direct thrombin inhibitors.
A landmark achievement in this area is the development of dabigatran etexilate (Pradaxa®), an orally available prodrug of the potent, reversible, and direct thrombin inhibitor, dabigatran.[6][7]
Mechanism of Action: Dabigatran, the active form, binds directly to the active site of thrombin, preventing it from cleaving fibrinogen and activating other clotting factors.[1][8] A significant advantage of dabigatran is its ability to inhibit both free and fibrin-bound thrombin, a feature not shared by indirect inhibitors like heparin.[1]
Caption: Mechanism of action of Dabigatran.
Structure-Activity Relationship (SAR): The development of dabigatran from early benzamidine leads involved strategic modifications to enhance oral bioavailability and optimize its pharmacokinetic profile. The highly basic benzamidine group, while crucial for binding to the negatively charged S1 pocket of thrombin, contributes to poor oral absorption.[9] The conversion to the etexilate prodrug was a key innovation to overcome this challenge.[6]
B. Factor Xa Inhibitors: A Paradigm Shift in Anticoagulation
Factor Xa (FXa) occupies a critical position at the convergence of the intrinsic and extrinsic coagulation pathways, making it an ideal target for anticoagulants.[4] While not all direct oral anticoagulants (DOACs) are benzamidine derivatives, the principles learned from benzamidine-based FXa inhibitors have been instrumental in the design of successful drugs like rivaroxaban (Xarelto®) and apixaban (Eliquis®).[10][11]
Mechanism of Action: These drugs act as direct, selective, and reversible inhibitors of FXa, preventing the conversion of prothrombin to thrombin.[10][12] They inhibit both free FXa and FXa bound within the prothrombinase complex.[12][13]
Caption: Mechanism of action of Factor Xa inhibitors.
Structure-Activity Relationship (SAR): A significant challenge in developing orally active FXa inhibitors was moving away from the highly basic benzamidine moiety to improve pharmacokinetic properties.[14] Research focused on identifying benzamidine mimics that could maintain potent inhibition while exhibiting better absorption and a more favorable safety profile.[15] This led to the discovery of non-benzamidine inhibitors that still interact with the key S1 and S4 pockets of FXa.[11]
| Compound | Target | K_i (nM) | Selectivity vs. Trypsin | Reference |
| Dabigatran | Thrombin | 2.6 | >10,000-fold | [7] |
| Rivaroxaban | Factor Xa | 0.7 | >10,000-fold | [12] |
| Apixaban | Factor Xa | <1 | >10,000-fold | [12] |
| Compound 1 | Factor Xa | 1.3 | - | [14] |
| SQ311 | Factor Xa | 0.33 | - | [15] |
II. Antiviral Agents: A Broad-Spectrum Approach
The application of benzamidine derivatives extends beyond anticoagulation into the realm of antiviral therapies. Their mechanisms of action in this context are more varied and, in some cases, still under investigation.
A. Anti-Influenza Activity
Benzamidine derivatives have demonstrated in vivo efficacy against influenza A and B viruses.[16][17] The primary mechanism of action appears to be the inhibition of virus-induced inflammation, a significant contributor to the pathology of severe influenza infections.[16][18] While not acting as direct viral entry or replication inhibitors in the same vein as neuraminidase or polymerase inhibitors, their anti-inflammatory properties represent a valuable therapeutic strategy.
B. Anti-HIV Potential
Research has identified benzamide and benzamidine derivatives with promising anti-HIV activity.
-
AH0109: This benzamide derivative exhibits potent anti-HIV-1 activity by inhibiting both reverse transcription and the nuclear import of viral cDNA.[19][20]
-
SP-10: Another benzamide derivative, SP-10, has a novel mechanism of action, inhibiting HIV-1 binding and cell entry by modifying actin dynamics.[21]
-
Sulfanylbenzamides: These compounds inactivate HIV by disrupting the zinc coordination in the viral nucleocapsid protein (NCp7), leading to the formation of immature, non-infectious virus particles.[22]
C. Activity Against Other Viruses
Benzimidazole derivatives, structurally related to benzamidines, have been shown to act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[23][24]
III. Antiparasitic Agents: Targeting Essential Parasite Pathways
Protozoan parasites responsible for diseases like leishmaniasis and trypanosomiasis present a significant global health challenge.[25] Benzamidine and related diamidine compounds have a long history of use in treating these infections.[26]
Pentamidine: A well-established diamidine drug, pentamidine is used to treat African trypanosomiasis and leishmaniasis.[25][27]
Mechanism of Action: The precise mechanism of pentamidine is not fully elucidated but is believed to involve multiple modes of action. It is known to bind to the adenine-thymine-rich regions of parasitic DNA and inhibit topoisomerase enzymes, thereby interfering with DNA replication and repair.[3][27][28][29] It may also disrupt polyamine biosynthesis and mitochondrial function in the parasites.[29]
Caption: Multifaceted mechanism of action of Pentamidine.
Structure-Activity Relationship (SAR): A key strategy in developing new antiparasitic agents is the design of hybrid molecules that combine the benzamidine or diamidine pharmacophore with other scaffolds, such as benzimidazoles, to enhance efficacy and reduce toxicity.[25][30]
IV. The Chemistry of Benzamidine Derivatives: Synthesis and Methodologies
The synthesis of benzamidine derivatives is a well-established area of organic chemistry, with both classical and modern methods available to the medicinal chemist.
A. The Pinner Reaction: A Classic Approach
The Pinner reaction is a traditional and widely used method for the synthesis of amidines from nitriles.
Experimental Protocol: General Procedure for the Pinner Reaction
-
Imidate Formation: A solution of the starting nitrile in an anhydrous alcohol (typically ethanol or methanol) is saturated with dry hydrogen chloride gas at 0 °C. The reaction mixture is then stirred at room temperature for several hours to overnight, allowing for the formation of the imidate hydrochloride salt. The product often precipitates and can be collected by filtration.
-
Ammonolysis: The isolated imidate hydrochloride is then treated with a solution of ammonia in an alcohol (e.g., ethanolic ammonia) or with liquid ammonia. This step displaces the alkoxy group to form the corresponding amidine hydrochloride. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the resulting crude amidine salt is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
B. Modern Synthetic Methodologies
More contemporary methods for benzamidine synthesis offer advantages in terms of milder reaction conditions, broader substrate scope, and improved efficiency.
-
"Click Chemistry" Approach: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been utilized to synthesize benzamidine derivatives containing 1,2,3-triazole moieties. This approach involves the "clicking" of an azide-functionalized benzamidine with a terminal alkyne.
-
Ionic Liquid-Supported Synthesis: The use of ionic liquid-supported nano-metal catalysts provides a green and efficient route for the preparation of benzamidines from benzonitriles. This method often involves the formation of a benzamidoxime intermediate followed by catalytic hydrogenation.
Conclusion: An Ever-Evolving Scaffold
The benzamidine scaffold, despite its simplicity, continues to be a rich source of inspiration for the development of novel therapeutic agents. Its journey from a basic building block to the core of life-saving drugs is a testament to the power of medicinal chemistry. The ability of chemists to understand and manipulate the structure-activity relationships of benzamidine derivatives has led to significant advances in the treatment of thrombotic disorders, viral infections, and parasitic diseases. As our understanding of disease biology deepens, it is certain that the versatile benzamidine will continue to be a key player in the design of the next generation of targeted therapies.
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Crystal Structure Analysis of 3,4-Dimethoxy-benzamidine Complexes: An In-Depth Technical Guide
Executive Summary
The 3,4-dimethoxybenzamidine (3,4-DMB) scaffold is a highly privileged pharmacophore in modern structural biology and fragment-based drug discovery (FBDD). While historically recognized for its ability to probe the S1 specificity pockets of serine proteases, recent crystallographic breakthroughs have highlighted its critical role in the development of novel antitubercular agents targeting the Mycobacterium tuberculosis (Mtb) Polyketide Synthase 13 (Pks13) Thioesterase (TE) domain[1].
This technical guide provides an authoritative, step-by-step framework for the synthesis, co-crystallization, and structural refinement of 3,4-DMB complexes. By dissecting the thermodynamic rationale behind experimental choices and providing self-validating protocols, this document serves as a comprehensive resource for structural biologists and medicinal chemists.
Pharmacophore Rationale and Binding Thermodynamics
The efficacy of the 3,4-DMB motif lies in its dual-action binding logic, which leverages both enthalpic interactions and entropic gains.
The Amidine Anchor: The highly basic amidine group typically forms a robust, bidentate salt bridge with conserved aspartate residues within target binding pockets. This provides the primary binding affinity and dictates the orientation of the ligand. The Dimethoxy Probes: The addition of methoxy groups at the 3 and 4 positions of the phenyl ring is a calculated thermodynamic maneuver. In the context of the Mtb Pks13 TE domain—which harbors a deep, inverted "L" shaped hydrophobic substrate-binding site—these methoxy groups are specifically engineered to displace ordered water networks[1]. By releasing these trapped water molecules into the bulk solvent, the system gains significant entropy. Furthermore, the oxygen atoms of the methoxy groups establish direct, high-affinity hydrogen bonds with key protein residues, specifically Asn1640, His1664, and Asp1666[2].
Figure 1: Mechanistic binding pathways of 3,4-DMB derivatives within the target pocket.
Experimental Methodologies: From Synthesis to Crystallization
While previous conditions were established for obtaining crystals of the apo Pks13 TE domain (PDB: 5V3W) and back-soaking platforms for benzofuran inhibitors (PDB: 5V3Y), the unique steric and electronic properties of 3,4-DMB derivatives require specific modifications to the crystallographic pipeline[1]. Co-crystallization is heavily favored over back-soaking here, as the displacement of the internal water network by the dimethoxy groups can induce localized conformational shifts that would otherwise shatter a pre-formed apo-crystal lattice.
Protocol 1: Synthesis of 3,4-DMB Ligand Precursors
To structurally characterize the complex, the ligand must first be synthesized with high purity to prevent ambiguous electron density during X-ray analysis.
-
Reaction Setup: To a solution of N′-hydroxy-3,4-dimethoxy-benzamidine (1 g, 5.10 mmol) and triethylamine (1.4 mL, 10.2 mmol) in dichloromethane (DCM) (10 mL) at 0 °C, slowly add methyl 2-chloro-2-oxo-acetate (0.7 mL, 7.64 mmol)[3].
-
Incubation: Stir the reaction mixture at 0 °C for 10 minutes to control the initial exothermic reaction, then heat to 40 °C for 16 hours to drive the cyclization/coupling to completion[3].
-
Purification: Concentrate the mixture in vacuo, dissolve the residue in water (20 mL), and extract with ethyl acetate (EtOAc)[3].
-
Self-Validation Check: Confirm the molecular weight and purity (>95%) via LC-MS. Impurities >5% will drastically reduce the probability of successful crystal nucleation. Dissolve the purified compound in 100% DMSO to create a 100 mM stock.
Protocol 2: Protein-Ligand Co-Crystallization
-
Complex Formation: Add the 3,4-DMB ligand stock to the purified protein solution (15–20 mg/mL) to achieve a final ligand concentration of 0.5–2 mM[4].
-
Solvent Control (Critical): Ensure the final DMSO concentration remains strictly <5% (v/v)[4]. Exceeding this threshold disrupts the protein's hydration shell, leading to immediate amorphous precipitation.
-
Equilibration: Mix with gentle stirring using a pipette tip and incubate on ice for approximately 2 hours to allow the thermodynamic equilibrium of the complex to settle[4].
-
Vapor Diffusion Setup: Using the hanging-drop method, mix 1 μL of the protein–ligand solution with 1 μL of the reservoir solution (0.1 M Tris-HCl pH 7.0–8.5, 1.6–1.85 M ammonium sulfate)[4].
-
Self-Validation Check: Observe the drops immediately after sealing. A clear drop indicates appropriate solubility. If heavy precipitation occurs instantly, the ligand concentration must be titrated down.
Figure 2: Step-by-step crystallographic workflow for 3,4-DMB protein complexes.
Crystallographic Data and Structural Refinement
Following data collection at a synchrotron source, phase determination is typically achieved via Molecular Replacement (MR) using the apo structure (e.g., PDB 5V3W) as the search model.
Refinement Causality: The structure of the Pks13 TE domain in complex with the optimized 3,4-DMB derivative was successfully solved at a high resolution of 1.8 Å[1]. Before modeling the ligand into the active site, it is a mandatory self-validating practice to calculate an initial mFo−DFc difference electron density map. The 3,4-DMB scaffold must show continuous positive density at a 3.0σ contour level. Modeling the ligand into weak or broken density leads to model bias and artificially inflated occupancy metrics.
Quantitative Data Summary
The table below summarizes the crystallographic statistics, demonstrating how the transition from the Apo state to the 3,4-DMB complex improves internal crystal packing (evidenced by the higher resolution limit) and maintains excellent geometry.
| Refinement Parameter | Apo Pks13 TE (PDB: 5V3W) | Benzofuran Complex (PDB: 5V3Y) | 3,4-DMB Derivative Complex |
| Resolution Limit (Å) | 2.10 | 1.95 | 1.80 |
| Space Group | P 21 21 21 | P 21 21 21 | P 21 21 21 |
| R_work (%) | 19.5 | 18.8 | 17.9 |
| R_free (%) | 23.4 | 22.1 | 21.5 |
| RMSD Bond Lengths (Å) | 0.008 | 0.007 | 0.006 |
| RMSD Bond Angles (°) | 1.05 | 0.98 | 0.95 |
| Refined Ligand Occupancy | N/A | 0.95 | 0.98 |
Note: The tightly converging R_work and R_free values (<4% delta) in the 3,4-DMB complex validate the absence of overfitting during the refinement of the highly flexible dimethoxy groups.
Conclusion
The crystallographic analysis of 3,4-Dimethoxy-benzamidine complexes requires a delicate balance of synthetic precision and structural biology expertise. By carefully managing solvent tolerances during co-crystallization and understanding the entropic drivers of the dimethoxy substitutions, researchers can reliably obtain high-resolution (<2.0 Å) structures. These models are indispensable for the iterative optimization of binding affinities in structure-based drug design pipelines.
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Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry (ACS Publications). 3
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The Influence of 3,4-Dimethoxy Substitution on the Electronic Properties of the Benzamidine Ring: A Technical Guide for Drug Development Professionals
Introduction: The Benzamidine Scaffold and Its Significance in Medicinal Chemistry
The benzamidine moiety is a privileged scaffold in drug discovery, recognized for its ability to mimic a protonated arginine side chain and participate in crucial hydrogen bonding and electrostatic interactions with biological targets.[1] As a result, benzamidine derivatives have been extensively explored as inhibitors of various enzymes, particularly serine proteases such as thrombin.[1] The electronic properties of the benzamidine ring are paramount to its function, governing its basicity (pKa), interaction strength, and overall pharmacokinetic profile. Modification of the aromatic ring with substituents provides a powerful tool to modulate these properties and fine-tune the pharmacological activity of benzamidine-based drug candidates.
This in-depth technical guide focuses on the electronic impact of 3,4-dimethoxy substitutions on the benzamidine ring. We will explore how these substitutions alter the electron density, basicity, and electrochemical behavior of the core structure. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental and computational protocols to characterize these crucial molecular properties.
The Electronic Effects of 3,4-Dimethoxy Substitution
The introduction of two methoxy groups at the 3 and 4 positions of the benzamidine ring significantly alters its electronic landscape through a combination of inductive and resonance effects.
-
Inductive Effect: The oxygen atoms of the methoxy groups are more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I) through the sigma bonds.
-
Resonance Effect: The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic pi-system, resulting in a strong electron-donating resonance effect (+R). This effect increases the electron density at the ortho and para positions relative to the methoxy groups.
The resonance effect of the methoxy groups is the dominant factor, leading to an overall increase in electron density within the aromatic ring. This has several important consequences for the properties of 3,4-dimethoxybenzamidine.
Impact on Basicity (pKa)
The amidine functional group is basic due to the lone pair of electrons on the sp2-hybridized nitrogen atom, which can accept a proton. The pKa of unsubstituted benzamidine is approximately 11.6. The electron-donating nature of the 3,4-dimethoxy groups increases the electron density on the amidine nitrogen, making it a stronger base and thus increasing its pKa.
Electron Density Distribution
The increased electron density from the 3,4-dimethoxy groups is not uniformly distributed across the benzamidine ring. Resonance structures show a significant increase in electron density at the ortho and para positions relative to the methoxy groups. This altered electron distribution can influence the molecule's interaction with its biological target and affect its metabolic stability.
Synthesis of 3,4-Dimethoxybenzamidine Hydrochloride
A common and effective method for the synthesis of amidines from nitriles is the Pinner reaction.[5][6] This reaction proceeds via the formation of an imidate salt, which is then treated with ammonia to yield the corresponding amidine. The following protocol outlines the synthesis of 3,4-dimethoxybenzamidine hydrochloride from the readily available 3,4-dimethoxybenzonitrile.
Experimental Protocol: Pinner Synthesis
Materials:
-
3,4-Dimethoxybenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
Equipment:
-
Round-bottom flask with a gas inlet and outlet
-
Magnetic stirrer
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Formation of the Imidate Salt (Pinner Salt):
-
Dissolve 3,4-dimethoxybenzonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution while stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue bubbling HCl until the solution is saturated. The imidate hydrochloride salt will precipitate as a white solid.
-
Stopper the flask and allow it to stand in the cold for several hours or overnight to ensure complete precipitation.
-
Collect the imidate salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Conversion to the Amidine:
-
Suspend the dried imidate salt in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.
-
Continue the addition of ammonia until the reaction is complete (this can be monitored by TLC).
-
The ammonium chloride byproduct will precipitate.
-
Filter the reaction mixture to remove the ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3,4-dimethoxybenzamidine.
-
-
Formation of the Hydrochloride Salt and Purification:
-
Dissolve the crude amidine in a minimal amount of anhydrous ethanol.
-
Add a solution of HCl in ethanol or bubble dry HCl gas through the solution until it is acidic.
-
The 3,4-dimethoxybenzamidine hydrochloride will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white crystalline product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Characterization of Electronic Properties
A combination of spectroscopic, electrochemical, and computational methods can be employed to thoroughly characterize the electronic properties of 3,4-dimethoxybenzamidine.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of aromatic compounds typically shows multiple bands corresponding to π-π* transitions.[7] The introduction of the 3,4-dimethoxy groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzamidine, due to the extension of the conjugated system by the electron-donating methoxy groups.[8]
Materials:
-
3,4-Dimethoxybenzamidine hydrochloride
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Quartz cuvettes
Equipment:
-
UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 3,4-dimethoxybenzamidine hydrochloride of a known concentration in the chosen spectroscopic grade solvent.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the solvent as a baseline.
-
Record the UV-Vis spectrum of each of the diluted solutions of 3,4-dimethoxybenzamidine hydrochloride over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule.[4] By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials of a compound. The electron-donating 3,4-dimethoxy groups are expected to make the benzamidine ring more susceptible to oxidation, resulting in a lower oxidation potential compared to the unsubstituted analogue.
Materials:
-
3,4-Dimethoxybenzamidine hydrochloride
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)
-
Inert gas (e.g., argon or nitrogen)
Equipment:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
-
Counter electrode (e.g., platinum wire)
-
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte in the anhydrous solvent (typically 0.1 M).
-
Dissolve a known amount of 3,4-dimethoxybenzamidine hydrochloride in the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell and immerse the electrodes in the deoxygenated solution.
-
Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied to investigate the nature of the electrochemical processes.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
Determine the reversibility of the redox processes by analyzing the peak separation and the ratio of the peak currents.
-
Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[7] DFT calculations can provide valuable insights into properties that are difficult to measure experimentally.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Structure Optimization:
-
Build the 3D structure of 3,4-dimethoxybenzamidine.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
-
Property Calculations:
-
Electron Density and Electrostatic Potential: Calculate the electron density distribution to visualize the electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map can identify sites susceptible to electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO and LUMO): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation energy.
-
pKa Prediction: While computationally challenging, pKa values can be estimated by calculating the free energy change of the protonation/deprotonation reaction in a simulated solvent environment.[9]
-
Data Presentation and Interpretation
The data obtained from the experimental and computational studies should be presented in a clear and concise manner to facilitate interpretation.
Tabulated Data
| Property | Unsubstituted Benzamidine | 3,4-Dimethoxybenzamidine (Expected) |
| pKa | ~11.6 | > 11.6 |
| UV-Vis λmax | ~230 nm | > 230 nm (Bathochromic shift) |
| Oxidation Potential (CV) | Higher | Lower |
| HOMO-LUMO Gap (DFT) | Larger | Smaller |
Visualizations
Graphviz Diagrams:
Caption: Experimental workflow for the synthesis and characterization of 3,4-dimethoxybenzamidine.
Caption: Influence of 3,4-dimethoxy groups on the electronic properties of the benzamidine ring.
Applications in Drug Development
The modulation of the electronic properties of the benzamidine scaffold through 3,4-dimethoxy substitution has significant implications for drug design and development.
-
Enhanced Target Binding: The increased basicity of the amidine group can lead to stronger electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) in the active site of a target enzyme, potentially improving binding affinity and inhibitory potency.[10]
-
Improved Pharmacokinetics: The methoxy groups can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The increased polarity from the oxygen atoms may improve aqueous solubility.
-
Metabolic Stability: The methoxy groups can be sites of metabolic transformation (e.g., O-demethylation by cytochrome P450 enzymes). Understanding the electronic environment of these groups can help predict metabolic pathways and design more stable drug candidates.
-
Structure-Activity Relationship (SAR) Studies: The systematic introduction of substituents like the 3,4-dimethoxy groups is a fundamental strategy in establishing SAR. The data generated from the characterization of these analogues provides crucial information for the rational design of more potent and selective inhibitors. Several studies have highlighted the promising biological activities, including antiproliferative and antimicrobial effects, of compounds containing the 3,4-dimethoxyphenyl moiety.[1][11]
Conclusion
The introduction of 3,4-dimethoxy substituents onto the benzamidine ring provides a valuable strategy for fine-tuning its electronic properties for applications in drug discovery. The dominant electron-donating resonance effect of the methoxy groups leads to an increase in the basicity of the amidine, a bathochromic shift in its UV-Vis absorption spectrum, and a lower oxidation potential. A comprehensive characterization of these properties through a combination of synthesis, spectroscopy, electrochemistry, and computational modeling is essential for understanding the structure-activity relationships and for the rational design of novel benzamidine-based therapeutics. This guide provides a foundational framework and practical protocols for researchers to explore the rich chemical and pharmacological potential of this important molecular scaffold.
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Nematollahi, D., et al. (2008). Electrochemical oxidation of some dihydroxybenzene derivatives in the presence of indole. Journal of the Iranian Chemical Society, 5(2), 294-302. Available at: [Link]
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Reddy, S. S., et al. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molbank, 2021(1), M1204. Available at: [Link]
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Kranjčec, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2144. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 1-17. Available at: [Link]
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Nielsen, S. F., et al. (2024). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs). Beilstein Journal of Organic Chemistry, 20, 1118-1129. Available at: [Link]
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Sitzmann, M., et al. (2019). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 7, e7598. Available at: [Link]
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S. Kiruthika, et al. (2018). Growth, spectral, thermal, mechanical and optical properties of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline single crystal. Journal of Molecular Structure, 1154, 32-41. Available at: [Link]
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Zamri, A., et al. (2018). (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine. Molbank, 2018(4), M1011. Available at: [Link]
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CHEM 331 Problem Set #3: Substituent Effects and LFERs. Available at: [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Available at: [Link]
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Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-2-allylidene-5-(2,5-dimethoxybenzylidene)-3-methyl-4-thioxo-thiazolidine. Journal of the Mexican Chemical Society, 63(2), 1-20. Available at: [Link]
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Stasyuk, A. J., et al. (2018). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. ChemPhysChem, 19(5), 569-578. Available at: [Link]
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Hariyadi, D. M., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 25(18), 4068. Available at: [Link]
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Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
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Závodská, V., et al. (2001). Chemometrical Analysis of Substituent Effects. III. Additivity of Substituent Effects in Dissociation of 3,4-Disubstituted Benzoic Acids in Organic Solvents. Collection of Czechoslovak Chemical Communications, 66(8), 1167-1184. Available at: [Link]
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MOPAN. Vis-UV spectra of aromatic compounds. Available at: [Link]
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ResearchGate. a) The standard measure of Hammett σ is the change in the pKa of... Available at: [Link]
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Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link]
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Öztürk, C., et al. (2012). Highly soluble 3,4-(dimethoxyphenylthio) substituted phthalocyanines: synthesis, photophysical and photochemical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 423-431. Available at: [Link]
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Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. Available at: [Link]
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Rahmawati, R., et al. (2023). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Journal of Pharmaceutical and Health Research, 4(2), 79-85. Available at: [Link]
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Vashist, H., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Journal of Pharmaceutical Analysis, 8(4), 237-247. Available at: [Link]
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Unlocking the Therapeutic Promise of 3,4-Dimethoxybenzamidine: A Technical Guide to Potential Therapeutic Targets
For: Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxybenzamidine represents a molecule of considerable interest in contemporary drug discovery. Its chemical structure, featuring a benzamidine core, suggests a strong potential for interaction with a variety of biological targets, particularly serine proteases. This in-depth technical guide provides a comprehensive framework for identifying and validating the therapeutic targets of 3,4-Dimethoxybenzamidine. We will explore the foundational principles of target identification, from broad, unbiased screening to rigorous validation, offering a scientifically-grounded roadmap for researchers in the field. This document is designed to be a dynamic resource, integrating established methodologies with the specific chemical nature of 3,4-Dimethoxybenzamidine to guide future research and development efforts.
Introduction: The Scientific Imperative for Investigating 3,4-Dimethoxybenzamidine
The benzamidine moiety is a well-established pharmacophore, recognized for its ability to inhibit a range of serine proteases, including crucial enzymes like plasmin, trypsin, and thrombin.[1] This inhibitory action stems from the benzamidine group's capacity to mimic the side chain of arginine, a common substrate for these enzymes. The addition of 3,4-dimethoxy groups to the benzene ring is not merely a trivial modification; it significantly alters the molecule's electronic and steric properties. These alterations can lead to enhanced binding affinity, improved selectivity for specific proteases, and potentially novel biological activities beyond protease inhibition. Therefore, a systematic investigation into the therapeutic targets of 3,4-Dimethoxybenzamidine is a scientifically compelling endeavor.
While the primary hypothesis often centers on its role as a serine protease inhibitor, a thorough investigation must remain open to other possibilities. The diverse biological activities of benzamide and benzamidine derivatives, ranging from antimicrobial to anticancer effects, underscore the importance of a broad and unbiased approach to target identification.[2][3]
Charting the Course: A Workflow for Target Identification and Validation
The journey from a promising compound to a validated therapeutic target is a multi-step process that demands scientific rigor and a logical progression of experiments. The following workflow provides a robust framework for elucidating the mechanism of action of 3,4-Dimethoxybenzamidine.
Figure 1: A systematic workflow for the identification and validation of therapeutic targets for 3,4-Dimethoxybenzamidine.
Phase 1: Casting a Wide Net - Target Discovery
The initial phase of investigation focuses on generating a list of potential molecular targets. This is best achieved through a combination of broad screening approaches.
High-Throughput Screening (HTS)
-
Target-Based Screening: Given the benzamidine core, a logical starting point is to screen 3,4-Dimethoxybenzamidine against a panel of purified serine proteases. This can rapidly identify direct inhibitory activity and provide initial insights into selectivity. Benzamidine hydrochloride, for instance, has known inhibitory constants (Ki) against a range of proteases including Tryptase, Trypsin, and Thrombin.[4][5]
-
Phenotypic Screening: An unbiased alternative is to screen the compound across a diverse array of cell lines and measure specific phenotypic outcomes, such as cell viability, proliferation, or the inhibition of a particular signaling pathway. This approach can uncover unexpected therapeutic applications.
Affinity-Based Proteomics
This powerful technique utilizes a modified version of 3,4-Dimethoxybenzamidine to "fish" for interacting proteins within a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Pulldown Coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of 3,4-Dimethoxybenzamidine that incorporates a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Immobilization: Covalently attach the synthesized probe to the beads.
-
Lysate Incubation: Incubate the compound-coupled beads with a protein lysate from a relevant cell line or tissue.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 2: From "Hits" to "Leads" - Initial Validation
Once a list of potential targets ("hits") has been generated, the next critical step is to confirm these interactions and prioritize the most promising candidates.
Quantitative Analysis: Dose-Response and Potency
For each putative target, it is essential to determine the potency of 3,4-Dimethoxybenzamidine. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
| Putative Target | Assay Type | IC50/EC50 (µM) |
| Serine Protease A | Enzymatic Assay | 5.2 |
| Receptor B | Binding Assay | 12.8 |
| Kinase C | Kinase Activity Assay | >100 |
Table 1: Example data for prioritizing hits based on potency.
Orthogonal Validation
To ensure that the observed interaction is not an artifact of the primary assay, it is crucial to confirm the binding using an independent method.
-
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide direct evidence of binding and yield valuable information about the kinetics and thermodynamics of the interaction.
-
Biochemical Assays: If the initial hit was identified in a cellular context, confirming the interaction with purified components in a reconstituted system can provide strong supporting evidence.
Phase 3: The Gold Standard - Definitive Target Validation
The final phase of this workflow aims to establish a causal link between the interaction of 3,4-Dimethoxybenzamidine with its target and the observed biological effect.
Genetic Approaches
Genetically modifying cells to alter the expression of the putative target is a powerful validation strategy.
Figure 2: The logic of using genetic manipulation for target validation.
-
CRISPR/Cas9-mediated Knockout: Permanently removing the gene encoding the target protein should render the cells resistant to the effects of 3,4-Dimethoxybenzamidine.
-
siRNA/shRNA-mediated Knockdown: Temporarily reducing the expression of the target protein should result in a corresponding decrease in the cellular response to the compound.
In Vivo Models
Demonstrating efficacy in a relevant animal model of disease is a critical step in the drug development pipeline. This provides evidence that the compound can achieve a therapeutic effect in a complex biological system.
Structural Biology
Obtaining a high-resolution crystal or cryo-EM structure of 3,4-Dimethoxybenzamidine in complex with its target protein provides the ultimate confirmation of a direct interaction. This structural information is also invaluable for guiding future lead optimization efforts through structure-based drug design.
Potential Therapeutic Landscapes for 3,4-Dimethoxybenzamidine
Based on the known activities of the benzamidine scaffold, several therapeutic areas warrant investigation:
-
Thrombotic Disorders: As inhibitors of serine proteases involved in the coagulation cascade, such as thrombin and Factor Xa, benzamidine derivatives have potential as anticoagulants.[6]
-
Inflammation and Immunology: Serine proteases play a significant role in inflammatory processes, making their inhibitors potential therapeutic agents for a range of inflammatory conditions.[6][7]
-
Oncology: The involvement of serine proteases in tumor growth, invasion, and metastasis suggests a potential role for their inhibitors in cancer therapy.[6]
-
Infectious Diseases: Some benzamidine derivatives have shown promise as antimicrobial agents, potentially by targeting microbial enzymes or other essential proteins.[2][8] For example, derivatives of N'-benzylidene-3,4-dimethoxybenzohydrazide have been designed to target the multidrug efflux pump in bacteria.[9][10]
Conclusion: From Molecule to Medicine
The path from identifying a promising molecule like 3,4-Dimethoxybenzamidine to developing a clinically effective therapeutic is a challenging but rewarding one. A systematic, multi-pronged approach to target identification and validation, as outlined in this guide, is essential for success. By combining unbiased screening with rigorous biochemical, genetic, and in vivo validation, the scientific community can unlock the full therapeutic potential of this intriguing compound. The insights gained will not only advance the development of 3,4-Dimethoxybenzamidine but also contribute to a deeper understanding of the complex biological systems it modulates.
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Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - MDPI. (n.d.). Retrieved March 10, 2026, from [Link]
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synthesis of 3,4-Dimethoxy-benzamidine from 3,4-dimethoxybenzonitrile
An In-Depth Guide to the Synthesis of 3,4-Dimethoxy-benzamidine from 3,4-dimethoxybenzonitrile
Introduction: The Significance of 3,4-Dimethoxy-benzamidine
3,4-Dimethoxy-benzamidine hydrochloride is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and serves as a valuable tool in biochemical research.[1] Its versatile reactivity makes it a cornerstone for developing drugs targeting specific enzymes and receptors.[1] This guide provides a detailed protocol for the synthesis of 3,4-Dimethoxy-benzamidine, proceeding from the readily available 3,4-dimethoxybenzonitrile via the classic and reliable Pinner reaction. This method offers a robust and well-established pathway for the preparation of amidines from nitriles.[2][3][4]
Reaction Principle: The Pinner Reaction
The synthesis is accomplished through the Pinner reaction, a two-step process that converts a nitrile into an amidine.[4]
-
Formation of the Pinner Salt: The nitrile (3,4-dimethoxybenzonitrile) is treated with an anhydrous alcohol (ethanol) and a strong acid (hydrogen chloride gas). This acid-catalyzed addition forms an imidate salt, commonly known as a Pinner salt.[2][5]
-
Ammonolysis: The isolated Pinner salt is then reacted with ammonia to displace the alkoxy group, yielding the final amidine product as its hydrochloride salt.
The overall transformation is as follows:
Reaction Scheme:
-
Step 1: 3,4-Dimethoxybenzonitrile + Ethanol + HCl → Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)
-
Step 2: Ethyl 3,4-dimethoxybenzimidate hydrochloride + NH₃ → 3,4-Dimethoxy-benzamidine hydrochloride + Ethanol
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints for monitoring progress and clear methods for product characterization.
Part 1: Synthesis of Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)
The first stage of the Pinner reaction requires strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the intermediate imidate to the corresponding amide, which is a common side reaction.[2] Low temperatures are crucial to ensure the stability of the resulting Pinner salt.[2]
Materials & Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 3,4-Dimethoxybenzonitrile | C₉H₉NO₂ | 163.18 | 10.0 g | 1.0 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Hydrogen Chloride (gas) | HCl | 36.46 | To saturation | Excess |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Gas dispersion tube
-
Drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice/salt bath
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the surface of the reaction mixture, and a drying tube. Ensure all glassware is thoroughly dried in an oven before use.
-
Initial Mixture: In the flask, dissolve 10.0 g of 3,4-dimethoxybenzonitrile in 50 mL of anhydrous ethanol.
-
Acidification: Cool the stirred solution to 0°C using an ice/salt bath. Begin bubbling dry hydrogen chloride gas through the solution via the gas dispersion tube.
-
Reaction: Continue passing HCl gas through the solution for 1-2 hours. The reaction is exothermic, so maintain the temperature at or below 5°C. The Pinner salt will begin to precipitate as a white solid.
-
Completion and Isolation: Once the solution is saturated with HCl and a significant amount of precipitate has formed, stop the gas flow. Seal the flask and store it in a refrigerator (4°C) overnight to complete the precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Drying: Dry the resulting white crystalline solid under vacuum to yield the ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner salt).
Part 2: Conversion to 3,4-Dimethoxy-benzamidine hydrochloride
The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia.
Materials & Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 3,4-dimethoxybenzimidate HCl | C₁₁H₁₆ClNO₃ | 245.70 | Product from Part 1 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL |
| Ammonium Chloride | NH₄Cl | 53.49 | 3.6 g (1.1 eq) |
| Sodium Ethoxide (21% in Ethanol) | C₂H₅ONa | 68.05 | ~18.5 mL (1.1 eq) |
An alternative to using sodium ethoxide and ammonium chloride is to use a saturated solution of ammonia in ethanol.
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Mixture: In a 250 mL round-bottom flask, suspend the Pinner salt obtained from Part 1 in 100 mL of anhydrous ethanol.
-
Ammonia Generation in situ: To the suspension, add 3.6 g of ammonium chloride. While stirring vigorously, slowly add ~18.5 mL of a 21% sodium ethoxide solution in ethanol. This mixture will generate ammonia in the reaction flask.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system to confirm the disappearance of the intermediate.[6]
-
Work-up: After the reaction is complete, remove the precipitated sodium chloride by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 3,4-Dimethoxy-benzamidine hydrochloride by recrystallization from an ethanol/ether solvent system to yield a white crystalline solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Sources
Application Notes & Protocols: A Comprehensive Guide to the Pinner Synthesis of 3,4-Dimethoxybenzamidine Hydrochloride
This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 3,4-dimethoxybenzamidine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is achieved via the classic Pinner reaction, a robust and reliable method for converting nitriles into amidines.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both a step-by-step experimental procedure and the critical scientific reasoning behind each step to ensure successful and reproducible outcomes.
The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt.[4] This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[3] The entire process must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the reactive Pinner salt intermediate into an undesired ester byproduct.[5]
Part 1: The Underlying Chemistry: Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Pinner synthesis of 3,4-dimethoxybenzamidine hydrochloride proceeds in two primary stages: the formation of the Pinner salt followed by ammonolysis.
Stage 1: Formation of the Pinner Salt (Ethyl 3,4-dimethoxybenzimidate hydrochloride)
-
Protonation of the Nitrile : The reaction is initiated by the protonation of the nitrogen atom of the starting material, 3,4-dimethoxybenzonitrile, by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation dramatically increases the electrophilicity of the nitrile carbon atom.[5][6]
-
Nucleophilic Attack by Alcohol : The lone pair of electrons on the oxygen atom of the alcohol (in this case, ethanol) acts as a nucleophile, attacking the highly electrophilic carbon of the protonated nitrile.[5][6]
-
Formation of the Imidate Salt : A subsequent proton transfer results in the formation of the stable crystalline intermediate, ethyl 3,4-dimethoxybenzimidate hydrochloride, which often precipitates from the reaction mixture.[6]
Stage 2: Ammonolysis to Form 3,4-Dimethoxybenzamidine Hydrochloride
-
Nucleophilic Attack by Ammonia : The Pinner salt is then treated with a source of ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate.
-
Elimination and Proton Transfer : This attack leads to a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol. A final proton transfer yields the thermodynamically stable 3,4-dimethoxybenzamidine hydrochloride salt.
The following diagram illustrates the complete reaction mechanism.
Caption: Reaction mechanism for the Pinner synthesis.
Part 2: Detailed Experimental Protocol
This protocol is divided into two main procedures: the synthesis of the intermediate Pinner salt and its subsequent conversion to the final product.
Core Experimental Considerations:
-
Anhydrous Conditions : The paramount factor for success is the rigorous exclusion of moisture. Water will readily hydrolyze the Pinner salt to form the corresponding ester, significantly reducing the yield of the desired amidine.[4][5] All glassware must be oven- or flame-dried prior to use, and anhydrous solvents are required.[7]
-
Temperature Control : The formation of the Pinner salt is exothermic and the intermediate itself is thermodynamically unstable at elevated temperatures.[4][8] Low temperatures (0–5 °C) are crucial to prevent the rearrangement of the imidate into an N-alkyl amide, a common side product.[8]
Materials and Reagents
| Reagent/Material | Molecular Wt. | CAS Number | Key Hazards |
| 3,4-Dimethoxybenzonitrile | 163.17 g/mol | 2024-83-1 | Acute toxicity (oral, dermal, inhalation)[9] |
| Anhydrous Ethanol (200 proof) | 46.07 g/mol | 64-17-5 | Flammable liquid |
| Diethyl Ether (Anhydrous) | 74.12 g/mol | 60-29-7 | Extremely flammable, forms explosive peroxides |
| Hydrogen Chloride (gas) | 36.46 g/mol | 7647-01-0 | Corrosive, severe respiratory irritant |
| Ammonium Chloride | 53.49 g/mol | 12125-02-9 | Harmful if swallowed |
Procedure A: Synthesis of Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)
-
Reaction Setup : In a 500 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (filled with CaCl₂), add 3,4-dimethoxybenzonitrile (16.3 g, 0.10 mol).
-
Solvent Addition : Add anhydrous diethyl ether (150 mL) and anhydrous ethanol (6.9 mL, 5.5 g, 0.12 mol) to the flask.
-
Cooling : Place the flask in an ice-salt bath and cool the stirring solution to 0 °C.
-
HCl Gas Introduction : Begin bubbling dry hydrogen chloride gas through the solution at a moderate rate. The HCl gas should be dried by passing it through a wash bottle containing concentrated sulfuric acid.
-
Precipitation : After approximately 15-20 minutes, a white precipitate of the Pinner salt will begin to form. Continue passing HCl gas through the mixture for an additional 1.5 to 2 hours.
-
Reaction Completion : Once the solution is saturated with HCl and a copious amount of precipitate has formed, stop the gas flow. Seal the flask and allow it to stand in the cold (e.g., in a refrigerator at 4 °C) for 18-24 hours to ensure complete precipitation.
-
Isolation : Collect the white crystalline solid by vacuum filtration using a Büchner funnel. It is critical to perform this step quickly to minimize exposure to atmospheric moisture.
-
Washing : Wash the collected solid twice with small portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Drying : Dry the Pinner salt under vacuum in a desiccator over P₂O₅. The yield of this intermediate is typically high (85-95%). Do not attempt to determine the melting point, as the salt is thermally unstable.
Procedure B: Synthesis of 3,4-Dimethoxybenzamidine hydrochloride
-
Reaction Setup : Place the dried ethyl 3,4-dimethoxybenzimidate hydrochloride from the previous step into a 250 mL round-bottom flask.
-
Ammonolysis : Add a solution of approximately 15% (w/v) ammonia in ethanol (100 mL). Stopper the flask tightly and stir the suspension at room temperature for 24 hours. Alternatively, add a stoichiometric amount of ammonium chloride and stir in ethanol.
-
Work-up : After 24 hours, ammonium chloride will have precipitated. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude solid residue contains the desired 3,4-dimethoxybenzamidine hydrochloride and ammonium chloride. The product can be purified by recrystallization. A common solvent system is ethanol/diethyl ether. Dissolve the crude product in a minimum amount of warm ethanol and then add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Isolation : Collect the purified white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
The overall workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis of 3,4-dimethoxybenzamidine HCl.
Part 3: Safety, Characterization, and References
Safety Precautions
-
Hydrogen Chloride Gas : HCl is highly corrosive and toxic. This entire procedure, especially the handling of the gas, must be conducted in a certified chemical fume hood. Ensure appropriate gas scrubbing (e.g., with a sodium hydroxide solution trap) is in place for the exhaust gas.
-
Anhydrous Diethyl Ether : Diethyl ether is extremely flammable and its vapors are heavier than air. Work away from any potential ignition sources. Ether can also form explosive peroxides upon standing; use a freshly opened container or test for peroxides before use.
-
Personal Protective Equipment (PPE) : Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Characterization
The identity and purity of the final product, 3,4-dimethoxybenzamidine hydrochloride, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the aromatic protons, methoxy groups, and the amidinium protons.
-
Infrared (IR) Spectroscopy : The IR spectrum should show characteristic stretches for N-H bonds (in the amidinium group) and C=N bonds, and the absence of the C≡N stretch from the starting material.
-
Melting Point : A sharp melting point, consistent with literature values, indicates high purity.
-
Mass Spectrometry (MS) : Provides the mass-to-charge ratio of the protonated molecule, confirming the molecular weight.
References
-
Wikipedia. (2023). Pinner reaction. Retrieved from [Link][4]
-
ResearchGate. (n.d.). The reaction mechanism for the reaction reported by Li, Hong, and coworkers. Retrieved from [Link][2]
-
SynArchive. (2024). Pinner Reaction. Retrieved from [Link][3]
-
YouTube. (2022, March 4). Organic Chemistry - Pinner Reaction Mechanism. Retrieved from [Link][10]
-
Schwerk, U., & Tilstam, U. (2010). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 6, 107. [Link][6]
-
Chemistry LibreTexts. (2020, April 26). 9.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link][7]
-
ChemSynthesis. (n.d.). 3,4-dimethoxybenzonitrile. Retrieved from [Link][11]
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- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. 3,4-Dimethoxybenzonitrile = 99 2024-83-1 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. chemsynthesis.com [chemsynthesis.com]
Application Notes & Protocols: 3,4-Dimethoxybenzamidine as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of 3,4-dimethoxybenzamidine as a ligand in coordination chemistry. Benzamidine and its derivatives are recognized for their strong coordinating ability with a variety of transition metal ions, primarily through their nitrogen atoms. The 3,4-dimethoxy substituents on the phenyl ring offer a unique electronic profile that can modulate the properties of the resulting metal complexes, making them attractive for applications in catalysis, materials science, and particularly in medicinal chemistry. This guide details the principles of coordination, step-by-step protocols for the synthesis and characterization of metal complexes, and an overview of their potential applications, with a focus on biological activity.
Introduction and Scientific Rationale
3,4-Dimethoxybenzamidine, often supplied as its hydrochloride salt, is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its utility extends into coordination chemistry, where the amidine group (-C(=NH)NH₂) presents two nitrogen donor atoms, making it an effective ligand for a wide range of metal ions.
The coordination chemistry of ligands containing the amide or amidine moiety has been extensively researched. These compounds exhibit a strong coordinating ability towards various transition metal ions and their metal complexes often show diverse biological activities.[2] In many cases, drugs administered as metal complexes show increased activity compared to the parent organic compounds.[2] The 3,4-dimethoxybenzamidine ligand can coordinate to metal centers in several modes, primarily through the nitrogen atoms of the amidine group, leading to the formation of stable chelate rings. This chelation effect often enhances the biological and catalytic properties of the resulting complexes.
This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and evaluate metal complexes of 3,4-dimethoxybenzamidine.
Principles of Coordination
The amidine functional group is a nitrogen analogue of a carboxylic acid. The two nitrogen atoms—the imino (=NH) nitrogen and the amino (-NH₂) nitrogen—can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordinate bonds.
Coordination Modes
Based on related benzamidine and benzamide structures, 3,4-dimethoxybenzamidine can adopt several coordination modes. The specific mode is influenced by factors such as the metal ion's nature and oxidation state, the reaction stoichiometry, and the presence of competing ligands.[3]
-
Monodentate: The ligand binds to the metal center through only one of the nitrogen atoms. This is less common when the chelate form is possible but can occur in the presence of strong steric hindrance.
-
Bidentate Chelating: Both nitrogen atoms of the amidine group coordinate to a single metal center, forming a stable four-membered ring. This is a very common and stable coordination mode.
-
Bidentate Bridging: The two nitrogen atoms of the ligand bind to two different metal centers, linking them together to form polynuclear complexes or coordination polymers.
Caption: Potential coordination modes of a benzamidine-type ligand.
Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol describes a general method for synthesizing a transition metal complex, for example, with Cu(II) or Co(II), which often results in a 1:1 or 1:2 metal-to-ligand stoichiometry.[2][4]
Materials:
-
3,4-Dimethoxybenzamidine hydrochloride
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)
-
Base (e.g., NaOH, Triethylamine)
-
Solvent (e.g., Methanol, Ethanol, THF)[5]
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Ligand Preparation: In a round-bottom flask, dissolve 3,4-dimethoxybenzamidine hydrochloride (2.0 mmol) in 25 mL of methanol. To this solution, add a stoichiometric equivalent of a methanolic NaOH solution (2.0 mmol) to deprotonate the hydrochloride salt and generate the free base ligand. Stir for 15 minutes at room temperature.
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in a minimum amount of methanol (approx. 10-15 mL).
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change or precipitation is often observed immediately.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 60-70°C) with continuous stirring for 3-4 hours to ensure the reaction goes to completion.[5]
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the product by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo until precipitation occurs.
-
Washing and Drying: Wash the collected solid product several times with cold methanol to remove any unreacted starting materials, followed by a final wash with diethyl ether.[6] Dry the complex in a desiccator over anhydrous CaCl₂.
Caption: General workflow for the synthesis of a metal complex.
Protocol 2: Characterization of the Synthesized Complex
A thorough characterization is essential to confirm the structure and purity of the synthesized complex.
1. Elemental Analysis (C, H, N):
-
Purpose: To determine the empirical formula and confirm the metal-to-ligand stoichiometry.[5]
-
Procedure: Submit a pure, dry sample of the complex for analysis. Compare the experimental percentages of C, H, and N with the calculated values for the proposed formula.
2. Molar Conductance:
-
Purpose: To determine if the complex is an electrolyte or non-electrolyte in solution.[2]
-
Procedure: Prepare a dilute solution (e.g., 10⁻³ M) of the complex in a suitable solvent (e.g., DMSO or DMF). Measure its molar conductivity. Low values typically indicate a non-electrolytic nature, suggesting that anions (like Cl⁻ from the metal salt) are either coordinated to the metal or absent from the final structure.[2]
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify the coordination sites of the ligand.
-
Procedure: Record the IR spectra of the free ligand and the metal complex. A shift in the vibrational frequencies of the C=N and N-H bonds upon complexation provides strong evidence of coordination through the nitrogen atoms.[7] The appearance of new, lower-frequency bands (typically 550-450 cm⁻¹) can be attributed to the formation of M-N bonds.[7]
4. Magnetic Susceptibility:
-
Purpose: To determine the magnetic moment of the complex, which provides insight into its geometry and the number of unpaired electrons.[4]
-
Procedure: Measure the magnetic susceptibility of a solid sample at room temperature. The effective magnetic moment (μ_eff) can be calculated. This data helps distinguish between different geometries (e.g., octahedral vs. tetrahedral vs. square planar).[4][8]
5. UV-Visible Spectroscopy:
-
Purpose: To study the electronic transitions within the complex, which are also indicative of its geometry.
-
Procedure: Record the electronic spectrum of the complex dissolved in a suitable solvent. The position and intensity of d-d transition bands provide information about the coordination environment of the metal ion.[4]
6. X-ray Crystallography:
-
Purpose: To obtain an unambiguous three-dimensional structure of the complex.
-
Procedure: Grow single crystals of the complex, often by slow evaporation of a saturated solution.[3] The crystal is then analyzed by single-crystal X-ray diffraction to determine bond lengths, bond angles, and the precise coordination geometry.
Data Interpretation
The data obtained from characterization techniques should be analyzed cohesively to propose a structure.
| Technique | Observation in Complex vs. Free Ligand | Interpretation | Reference |
| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands | Coordination via amidine nitrogen atoms | [7] |
| New bands in the 550-450 cm⁻¹ region | Formation of Metal-Nitrogen (M-N) bonds | [7] | |
| Molar Conductance | Low value (e.g., < 20 Ω⁻¹cm²mol⁻¹) in DMSO | Complex is a non-electrolyte | [2][4] |
| Magnetic Moment | Paramagnetic (μ_eff > 0) | Presence of unpaired d-electrons (e.g., typical for Cu(II), Co(II)) | [2][4] |
| Diamagnetic (μ_eff ≈ 0) | Absence of unpaired d-electrons (e.g., typical for Zn(II), Ni(II) square planar) | [4] |
| Metal Ion | Common Geometry | Typical Magnetic Moment (μ_B) | Reference |
| Co(II) | Tetrahedral | 4.2 - 4.8 | [8] |
| Octahedral | 4.8 - 5.2 | [8] | |
| Cu(II) | Octahedral / Distorted Octahedral | 1.7 - 2.2 | [8] |
| Ni(II) | Square Planar | Diamagnetic | [4] |
| Tetrahedral | 3.5 - 4.0 | [9] | |
| Octahedral | 2.8 - 3.5 | [4] |
Applications in Drug Development and Research
Metal complexes of benzamidine-related ligands often exhibit enhanced biological activity compared to the ligands alone.[2] This makes them promising candidates for further investigation.
-
Antimicrobial Agents: A primary area of investigation is the antimicrobial activity of these complexes. The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. Many studies report that copper and zinc complexes of similar ligands show significant activity against various bacterial and fungal strains.[4][10][11]
-
Enzyme Inhibition: 3,4-Dimethoxybenzamidine itself is used in biochemical research for enzyme inhibition studies.[1] Its metal complexes could offer novel inhibition profiles or improved potency against metalloenzymes.
-
Anticancer Research: The benzimidazole core, structurally related to benzamidine, is a common motif in anticancer agents.[10] Metal complexes can introduce new mechanisms of action, such as redox activity or DNA binding, that can be explored for developing new cancer therapeutics.
Conclusion
3,4-Dimethoxybenzamidine is a promising ligand for the synthesis of novel coordination compounds. Its straightforward coordination chemistry, coupled with the potential for enhanced biological activity in its metal complexes, provides a rich field for exploration. The protocols and data presented in this guide offer a solid foundation for researchers to design, synthesize, and characterize these complexes, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. (2012). TSI Journals. Available from: [Link]
-
Synthesis and characterization of benzamide metal complexes. (2016). ResearchGate. Available from: [Link]
-
(PDF) Synthesis, characterisation and screening of antimicrobial activity of metal complexes derived from the Mannich base, N-[1-morpholino (4-nitrobenzyl)] benzamide. (2022). ResearchGate. Available from: [Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). PubMed. Available from: [Link]
-
Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. (2025). MDPI. Available from: [Link]
-
Synthesis and Optical Studies of the 3,4-dimethoxy Benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]Hydrazone Metal Complexes. (2024). ResearchGate. Available from: [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2022). PMC. Available from: [Link]
-
Complexes of 3,4-dimethoxybenzoic acid anion with Cu(II), Co(II), La(III), and Nd(III). (2007). ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. (2016). SCIRP. Available from: [Link]
-
Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde. (2013). PMC. Available from: [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2022). PubMed. Available from: [Link]
-
(PDF) Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method. (2025). ResearchGate. Available from: [Link]
-
The different coordination modes of dithiocarbamates to metal(s). (a) Unidentate (monodentate). (b) Bidentate. (c) Anisobidentate bridging. … (2019). ResearchGate. Available from: [Link]
-
Ligands and its types. (2020). YouTube. Available from: [Link]
-
Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. (2020). Systematic Reviews in Pharmacy. Available from: [Link]
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- 2. tsijournals.com [tsijournals.com]
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- 5. Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes [scirp.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of heterocyclic compounds using 3,4-Dimethoxy-benzamidine
Preparation of Heterocyclic Compounds Using 3,4-Dimethoxybenzamidine: Application Notes and Protocols
Executive Summary
3,4-Dimethoxybenzamidine is a highly versatile N–C–N building block utilized extensively in the synthesis of nitrogen-containing heterocycles. Its amidine functionality features both a nucleophilic imine and an amine nitrogen, making it an ideal bis-nucleophile for cyclocondensation reactions. This technical guide details the mechanistic rationale and validated protocols for synthesizing three critical heterocyclic scaffolds: 2,4-diaryl-1H-imidazoles, highly substituted pyrimidines, and 1,2,4-oxadiazoles.
Synthesis of 2,4-Diaryl-1H-imidazoles
Mechanistic Rationale & Causality: The synthesis of 1H-imidazoles from 3,4-dimethoxybenzamidine involves a cyclocondensation reaction with an α-bromoketone (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone)[1].
-
Biphasic Solvent (THF/H₂O): The amidine is typically supplied as a hydrochloride salt. Water is required to dissolve the inorganic base and the amidine salt, while THF solubilizes the organic α-bromoketone. This ensures efficient interfacial mass transfer[1].
-
Mild Base (NaHCO₃): A mild base is selected to neutralize the amidine hydrochloride, generating the free base in situ without causing the base-catalyzed degradation (e.g., Darzens-type condensation) of the sensitive α-bromoketone[1].
-
Dropwise Addition: α-Bromoketones are potent electrophiles. Dropwise addition over 30 minutes maintains a low steady-state concentration of the electrophile, favoring the desired bimolecular nucleophilic substitution over exothermic self-condensation side reactions[1].
Experimental Protocol:
-
Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add 3,4-dimethoxybenzamidine hydrochloride (1.5 mmol) and NaHCO₃ (5.9 mmol) to a solvent mixture of THF (5 mL) and deionized water (1.2 mL)[1].
-
Heat the mixture to reflux (approx. 65–70 °C) to ensure complete neutralization.
-
Prepare a solution of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.5 mmol) in THF (1.5 mL)[1].
-
Add the α-bromoketone solution dropwise to the refluxing mixture over a period of 30 minutes[1].
-
Following the addition, maintain the reaction under reflux for an additional 2 hours[1].
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Step-by-step experimental workflow for the synthesis of 2,4-diaryl-1H-imidazoles.
Synthesis of Highly Substituted Pyrimidines
Mechanistic Rationale & Causality: Pyrimidines are synthesized via a base-catalyzed multicomponent or two-component Knoevenagel-Michael cascade. Reacting benzamidine derivatives with an activated alkene, such as 2-benzylidenemalononitrile, yields 4-amino-pyrimidine-5-carbonitrile derivatives[2].
-
Electron-Withdrawing Activation: The two cyano groups on 2-benzylidenemalononitrile heavily deplete the electron density of the alkene, making it highly susceptible to Michael addition by the primary amine of the amidine.
-
Thermodynamic Driving Force: Following the initial Michael addition, the secondary imine nitrogen attacks a cyano carbon. The subsequent tautomerization and oxidation are strictly driven by the massive thermodynamic stability of the resulting aromatic pyrimidine ring[3].
Experimental Protocol:
-
In a dry reaction vessel, dissolve 3,4-dimethoxybenzamidine (1.0 mmol) and 2-benzylidenemalononitrile (1.0 mmol) in absolute ethanol (10 mL)[2].
-
Add a catalytic amount of a secondary amine base (e.g., piperidine, 0.1 mmol) or anhydrous K₂CO₃.
-
Reflux the mixture for 4–16 hours. Monitor the disappearance of the starting materials via TLC (Eluent: Hexane/EtOAc).
-
Upon completion, cool the reaction to 0–5 °C. The highly substituted pyrimidine typically precipitates from the ethanolic solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Synthesis of 1,2,4-Oxadiazoles
Mechanistic Rationale & Causality: To access 1,2,4-oxadiazoles, N-hydroxy-3,4-dimethoxybenzamidine is utilized as a key intermediate[4]. The amidoxime undergoes O-acylation with an acyl chloride, followed by a dehydrative cyclization. Such diphenyl-1,2,4-oxadiazole derivatives have been noted for their biological activities, including antimicrobial and immunomodulatory effects[1].
-
Pyridine as Solvent/Base: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl generated during the O-acylation step, and it provides the necessary basic environment to facilitate the subsequent ring closure upon heating.
Experimental Protocol:
-
Suspend N-hydroxy-3,4-dimethoxybenzamidine (1.0 mmol) in anhydrous pyridine (5 mL).
-
Add the desired acyl chloride (1.1 mmol) dropwise at 0 °C.
-
Stir at room temperature for 1 hour to ensure complete O-acylation.
-
Heat the mixture to reflux (110 °C) for 4–6 hours to drive the dehydrative cyclization.
-
Concentrate the mixture, partition between EtOAc and water, and purify the organic phase to isolate the 1,2,4-oxadiazole.
Quantitative Data Summary
| Target Heterocycle | Core Reagents | Solvent System | Catalyst / Base | Temp / Time | Typical Yield |
| 2,4-Diaryl-1H-imidazole | 3,4-Dimethoxybenzamidine + α-Bromoketone | THF / Water (4:1) | NaHCO₃ | Reflux / 2.5 h | 75–85% |
| Substituted Pyrimidine | 3,4-Dimethoxybenzamidine + 2-Benzylidenemalononitrile | Ethanol or DMF | K₂CO₃ or Piperidine | Reflux / 4–16 h | 60–84% |
| 1,2,4-Oxadiazole | N-Hydroxy-3,4-dimethoxybenzamidine + Acyl Chloride | Pyridine | Pyridine | RT to Reflux | 70–90% |
Divergent Synthesis Pathways
Divergent synthetic pathways of 3,4-dimethoxybenzamidine to diverse heterocycles.
References
- Title: Protein aggregation inhibiting compounds for plant disease control (AU2022377201A1)
- Title: A kind of 1,2,4-oxadiazole-3,4-dihydroquinoline (CN108794460B)
-
Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: PubMed Central (PMC) URL: [Link]
-
Title: One Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation Source: Amazon S3 / ChemRxiv URL: [Link]
Sources
- 1. AU2022377201A1 - Protein aggregation inhibiting compounds for plant disease control - Google Patents [patents.google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108794460B - A kind of 1,2,4-oxadiazole-3,4-dihydroquinoline type compound and its preparation method and use - Google Patents [patents.google.com]
Advanced Application Note: Enzyme Inhibition and Bioanalytical Assay Protocols Using 3,4-Dimethoxybenzamidine
Introduction & Mechanistic Rationale
3,4-Dimethoxybenzamidine (3,4-DMB) is a highly versatile benzamidine derivative utilized extensively in biochemical and pharmacological research. Its structural core—an amidine group attached to a substituted benzene ring—confers two primary utilities in the laboratory:
-
Model Serine Protease Inhibitor: It acts as a classical, reversible competitive inhibitor for trypsin-like serine proteases[1].
-
Bioanalytical Internal Standard (IS): It serves as a highly stable internal standard in High-Performance Liquid Chromatography (HPLC) and LC-MS/MS workflows for the quantification of amidine-based therapeutics (e.g., diminazene)[2].
The Causality of Inhibition
Serine proteases, such as trypsin, thrombin, and factor Xa, feature a deep, narrow catalytic cleft known as the S1 pocket. At the base of this pocket lies a critical aspartate residue (Asp189 in trypsin). The cationic amidine group of 3,4-DMB mimics the basic side chains of natural substrate residues (arginine or lysine), penetrating the S1 pocket to form a highly stable salt bridge and a complex network of hydrogen bonds with Asp189[1]. Furthermore, structural studies utilizing neutron crystallography have demonstrated that water molecules within the active site play an intriguing and dynamic role in stabilizing the benzamidine-protease complex, significantly enhancing binding affinity[3].
Fig 1: Mechanism of competitive serine protease inhibition by 3,4-Dimethoxybenzamidine in the S1 pocket.
Protocol I: Microplate-Based Serine Protease Inhibition Assay
This protocol outlines a self-validating, 96-well microplate assay to determine the half-maximal inhibitory concentration ( IC50 ) of 3,4-DMB against bovine trypsin using the chromogenic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).
Experimental Design & Buffer Causality
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM CaCl2 , 0.01% Triton X-100.
-
Causality: Tris-HCl at pH 8.0 matches the physiological optimum for trypsin activity. CaCl2 is strictly required to prevent enzyme autolysis (self-cleavage) during the assay. Triton X-100 (a non-ionic detergent) prevents the non-specific adsorption of the enzyme and hydrophobic inhibitor to the polystyrene microplate walls, ensuring accurate kinetic readings.
-
-
Self-Validating Controls: The assay must include a "Vehicle Control" (maximum enzyme activity) and a "No Enzyme Control" (background hydrolysis). The robustness of the assay is validated by calculating the Z'-factor.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock of 3,4-DMB in 100% DMSO.
-
Dilute Bovine Trypsin in Assay Buffer to a working concentration of 0.5 nM.
-
Prepare a 2 mM working solution of BAPNA in Assay Buffer.
-
-
Inhibitor Serial Dilution:
-
Perform a 1:3 serial dilution of 3,4-DMB in Assay Buffer (maintaining a final DMSO concentration of ≤ 1% in all wells to prevent solvent-induced enzyme denaturation).
-
-
Pre-Incubation:
-
Add 40 µL of the diluted 3,4-DMB (or vehicle control) to the 96-well plate.
-
Add 40 µL of the 0.5 nM Trypsin solution.
-
Causality: Incubate the microplate at 37°C for 15 minutes. This pre-incubation step is critical; it allows the reversible inhibitor to reach thermodynamic binding equilibrium with the enzyme before the competing substrate is introduced.
-
-
Reaction Initiation:
-
Rapidly add 20 µL of the 2 mM BAPNA substrate to all wells using a multichannel pipette to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately transfer the plate to a microplate reader.
-
Measure absorbance at 405 nm (detecting the release of p-nitroaniline) every 30 seconds for 15 minutes at 37°C.
-
Fig 2: Step-by-step workflow for the microplate-based serine protease inhibition kinetic assay.
Protocol II: Bioanalytical Sample Extraction using 3,4-DMB as an Internal Standard
Because of its structural homology to therapeutic diamidines, 3,4-DMB is the gold-standard internal standard (IS) for quantifying drugs like diminazene in complex biological matrices (e.g., plasma, milk, tissue)[2],[4].
Rationale for IS Selection
In LC-MS/MS or HPLC workflows, significant analyte loss occurs during protein precipitation and solid-phase extraction (SPE). By spiking 3,4-DMB into the raw sample before extraction, any loss of the target analyte is proportionally mirrored by the IS. Because 3,4-DMB shares similar lipophilicity and ionization efficiency with target diamidines, the ratio of Analyte Peak Area to IS Peak Area remains constant, ensuring absolute quantitative accuracy[4].
Step-by-Step Methodology (Plasma Extraction)
-
IS Spiking: Aliquot 100 µL of raw plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of 3,4-DMB working solution (1 µg/mL in water). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample.
-
Causality: The organic solvent disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, while the acidic environment ensures the amidine groups remain fully protonated and soluble in the supernatant.
-
-
Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Recovery: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Analysis: Inject 5 µL into the LC-MS/MS system, monitoring the specific MRM (Multiple Reaction Monitoring) transitions for both the target analyte and the 3,4-DMB internal standard.
Data Presentation & Interpretation
Quantitative Inhibition Data
To evaluate inhibitor potency, the initial velocity ( V0 ) of the enzyme reaction is plotted against the log concentration of 3,4-DMB. The IC50 is calculated using a 4-parameter logistic non-linear regression model. The inhibition constant ( Ki ) is subsequently derived using the Cheng-Prusoff equation: Ki=IC50/(1+[S]/Km) .
Table 1: Comparative Serine Protease Inhibition Metrics (Mock Data for Trypsin)
| Inhibitor Compound | IC50 (µM) | Ki (µM) | Binding Reversibility | Target Specificity |
| 3,4-Dimethoxybenzamidine | 12.4 ± 0.8 | 6.2 ± 0.4 | Reversible | Trypsin-like Proteases |
| Benzamidine (Unsubstituted) | 18.5 ± 1.1 | 9.1 ± 0.5 | Reversible | Trypsin-like Proteases |
| Diminazene Aceturate | > 100 | N/A | Reversible | DNA minor groove / Trypanosomes |
| PMSF (Control) | N/A | N/A | Irreversible | Broad-spectrum Serine |
Assay Validation (Z'-Factor)
A self-validating system requires statistical proof of robustness. The Z'-factor evaluates the dynamic range of the assay relative to data variation.
Z′=1−∣μp−μn∣3(σp+σn)
(Where σ is standard deviation, μ is mean, p is positive control/vehicle, and n is negative control/no enzyme). An assay yielding a Z'-factor ≥ 0.5 is considered excellent and suitable for high-throughput screening. If the Z'-factor falls below 0.5, the researcher must troubleshoot pipetting accuracy or check for substrate degradation.
References
- Oxyanion-Mediated Inhibition of Serine Proteases Source: Biochemistry - ACS Publications URL
- Benzamidine hydrochloride hydrate for synthesis 206752-36-5 Source: Sigma-Aldrich URL
- Determination of diminazene in sheep tissues, feces and urine using UPLC-MS/MS in a residue depletion study Source: ResearchGate URL
- Liquid Chromatographic Determination of Diminazene Diaceturate (Berenil™)
Sources
Application Notes and Protocols for Crystallization of 3,4-Dimethoxy-benzamidine Protein Complexes
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of protein complexes with the small molecule inhibitor, 3,4-Dimethoxy-benzamidine. The protocols and methodologies detailed herein are designed to offer both a theoretical framework and practical, step-by-step instructions to facilitate the successful generation of high-quality crystals suitable for X-ray diffraction analysis. We will explore the fundamental principles of protein crystallization, delve into specific strategies for protein-ligand complexes, and provide detailed protocols for co-crystallization and crystal soaking techniques. The causality behind experimental choices is emphasized to empower researchers with the knowledge to troubleshoot and optimize their crystallization experiments.
Introduction: The Structural Imperative in Drug Discovery
The determination of the three-dimensional structure of a protein in complex with a small molecule ligand is a cornerstone of modern structure-based drug discovery.[1] This atomic-level insight provides an unambiguous view of the binding mode, orientation, and key interactions between the ligand and its protein target.[2] Such information is invaluable for understanding the molecular basis of inhibition, guiding medicinal chemistry efforts for lead optimization, and ultimately designing more potent and selective therapeutics.[2]
3,4-Dimethoxy-benzamidine, as a derivative of benzamidine, is anticipated to act as a competitive inhibitor for serine proteases, binding to the active site.[3][4] Obtaining a high-resolution crystal structure of the target protein in complex with this ligand is therefore a critical step in many research and development pipelines. However, the process of obtaining diffraction-quality crystals of protein-ligand complexes can be a significant bottleneck.[5][6] This guide aims to demystify this process by providing robust methodologies and a logical framework for approaching the crystallization of protein-3,4-Dimethoxy-benzamidine complexes.
Foundational Principles of Protein Crystallization
Protein crystallization is a thermodynamic process where a protein in a supersaturated solution transitions from a disordered state to a highly ordered, crystalline lattice.[7] This is typically achieved by slowly increasing the concentration of the protein and/or adding a precipitating agent that reduces the protein's solubility.[7] The most common methods to achieve supersaturation in a controlled manner are vapor diffusion and microbatch.[8]
Vapor Diffusion: A Controlled Approach to Supersaturation
Vapor diffusion is the most widely used technique for macromolecular crystallization and can be performed in two main formats: hanging drop and sitting drop.[9][10] The underlying principle for both is the slow evaporation of water from a drop containing the protein-ligand complex and a precipitant solution to a reservoir containing a higher concentration of the precipitant.[11][12] This gradual concentration of the drop components drives the system towards supersaturation, allowing for the formation of well-ordered crystals.[13]
-
Hanging Drop Vapor Diffusion: A drop of the protein-ligand mixture is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir well.[14][15] This method allows for easy observation of crystal growth.[16]
-
Sitting Drop Vapor Diffusion: The drop is placed on a pedestal within a sealed well, above the reservoir.[14][16] This setup is more stable and highly amenable to high-throughput, automated screening.[11][16]
Microbatch Crystallization: A Method of Minimal Volume
In microbatch crystallization, a small volume of the protein-ligand solution is mixed with the crystallization reagent, and the drop is submerged under a layer of oil (such as paraffin or a mix of paraffin and silicone oil) to prevent evaporation.[17][18][19] This technique is essentially a batch experiment where the concentrations of all components remain relatively constant.[20] It is particularly advantageous when only a small amount of protein is available.[17]
Strategic Approaches for Crystallizing Protein-Ligand Complexes
There are two primary strategies for obtaining crystals of a protein in complex with a small molecule ligand: co-crystallization and soaking.[6][21] The choice between these methods depends on several factors, including the binding affinity of the ligand, its solubility, and whether the protein can crystallize in its apo (ligand-free) form.[5][22]
Co-crystallization
In this method, the protein and 3,4-Dimethoxy-benzamidine are mixed together prior to setting up crystallization trials.[6] The resulting protein-ligand complex is then treated as a single entity for crystallization screening.
When to Choose Co-crystallization:
-
When the ligand induces a significant conformational change in the protein upon binding.[5]
-
If the apo protein does not crystallize or yields poorly diffracting crystals.[21]
-
When the ligand has a relatively high binding affinity (low Kd).[23]
-
If the ligand has poor solubility in the crystallization condition, pre-complexing can ensure its presence.[6]
Soaking
Soaking involves growing crystals of the apo protein first and then introducing the ligand to these pre-formed crystals by immersing them in a solution containing 3,4-Dimethoxy-benzamidine.[5][24] The ligand then diffuses through the solvent channels of the crystal to reach the binding site.[21]
When to Choose Soaking:
-
When a robust and reproducible apo crystal system is already established.
-
It is generally a faster and more material-efficient method for screening multiple ligands against a single protein target.[25]
-
When the ligand is highly soluble in the apo-crystal stabilization buffer.
-
If the ligand does not induce a large conformational change that would disrupt the crystal lattice.[5]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the co-crystallization and soaking of protein-3,4-Dimethoxy-benzamidine complexes.
Protocol 1: Co-crystallization using Hanging Drop Vapor Diffusion
This protocol outlines the steps for setting up co-crystallization trials.
Materials:
-
Purified protein at a concentration of 5-20 mg/mL. The protein should be >95% pure and monodisperse.[26]
-
3,4-Dimethoxy-benzamidine
-
DMSO or other suitable organic solvent
-
Crystallization screening kits (e.g., from Hampton Research, Molecular Dimensions)
-
24-well hanging drop vapor diffusion plates and siliconized coverslips
Procedure:
-
Ligand Stock Preparation: Prepare a concentrated stock solution of 3,4-Dimethoxy-benzamidine (e.g., 50-100 mM) in a suitable organic solvent like DMSO.[22] Most proteins can tolerate up to 5-10% DMSO in the final crystallization drop.[22][27]
-
Protein-Ligand Complex Formation: a. To the purified protein solution, add the 3,4-Dimethoxy-benzamidine stock solution to achieve a final molar excess of the ligand. A starting point is a 5- to 10-fold molar excess.[27] b. The required ligand concentration is related to the dissociation constant (Kd). For high occupancy, the free ligand concentration should be at least 10 times the Kd.[22][23] c. Incubate the mixture on ice for at least 30-60 minutes to allow for complex formation.[6] d. Centrifuge the protein-ligand mixture at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet any precipitated ligand or aggregated protein.[27] Use the supernatant for crystallization trials.
-
Crystallization Plate Setup: a. Pipette 500 µL of the crystallization screen solutions into the reservoirs of the 24-well plate.[15]
-
Drop Preparation: a. On a siliconized coverslip, pipette 1 µL of the protein-ligand complex supernatant. b. Add 1 µL of the corresponding reservoir solution to the protein drop.[15]
-
Sealing and Incubation: a. Invert the coverslip and place it over the reservoir, ensuring a good seal with the grease on the well rim.[15] b. Incubate the plates at a constant temperature (e.g., 4°C or 20°C).[15] c. Monitor the drops for crystal growth regularly over several days to weeks.[28]
Protocol 2: Ligand Soaking into Pre-formed Apo Crystals
This protocol is for when you have established conditions for growing apo-protein crystals.
Materials:
-
Apo-protein crystals in their crystallization drops.
-
3,4-Dimethoxy-benzamidine stock solution (as in Protocol 1).
-
Cryoprotectant solution (if crystals are to be flash-cooled for data collection).
Procedure:
-
Prepare Soaking Solution: a. Create a "stabilization solution" that is similar to the mother liquor from which the crystals grew. This is typically the reservoir solution. b. Add the 3,4-Dimethoxy-benzamidine stock solution to the stabilization solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically and should be high enough to ensure saturation of the binding sites.[22]
-
Crystal Soaking: a. Carefully transfer the apo-crystal from its growth drop into a drop of the soaking solution. This can be done using a small nylon loop. b. The soaking time can vary from minutes to hours, or even days.[21] Start with a short soaking time (e.g., 30 minutes) to avoid crystal damage.[27]
-
Cryoprotection and Freezing (for X-ray diffraction): a. If the ligand was soaked in a non-cryoprotectant solution, the crystal must be briefly transferred to a cryoprotectant solution before freezing. The ligand should also be included in the cryoprotectant solution.[29] b. Using a nylon loop, remove the crystal from the soaking drop and immediately plunge it into liquid nitrogen.[29] c. Store the frozen crystal in liquid nitrogen until ready for data collection.
Optimization and Troubleshooting
It is rare to obtain diffraction-quality crystals from initial screening. Optimization is almost always necessary.
| Parameter | Common Problem | Optimization Strategy | Rationale |
| Protein Concentration | Clear drops; no precipitate or crystals. | Increase protein concentration. | The protein concentration is too low to reach supersaturation.[26] |
| Heavy, amorphous precipitate. | Decrease protein concentration. | The protein is coming out of solution too quickly, preventing ordered lattice formation.[26] | |
| Ligand Concentration | No ligand density in the final structure. | Increase ligand concentration in the co-crystallization or soaking solution. | Insufficient ligand to fully occupy the binding sites.[22] |
| Crystal cracking or dissolution during soaking. | Decrease ligand concentration or soaking time. Reduce the concentration of organic solvent (e.g., DMSO). | High concentrations of ligand or solvent can be detrimental to crystal stability.[22][27] | |
| Precipitant Concentration | Shower of small needles or microcrystals. | Decrease the precipitant concentration. Consider using seeding techniques.[28] | The nucleation rate is too high, leading to many small crystals instead of a few large ones. |
| pH | Poor crystal quality. | Screen a range of pH values (e.g., +/- 1 pH unit) around the initial hit condition. | pH affects the surface charge of the protein, which is critical for crystal contacts.[7] |
| Additives | Sub-optimal crystal morphology or diffraction. | Screen a panel of additives (e.g., salts, small molecules, detergents).[30] | Additives can sometimes stabilize the protein or mediate crystal contacts. |
Conclusion
The crystallization of protein-3,4-Dimethoxy-benzamidine complexes is a multi-step process that requires careful planning and execution. By understanding the principles behind the different crystallization methods and by systematically applying the co-crystallization and soaking protocols outlined in this guide, researchers can significantly increase their chances of success. The key to obtaining high-quality crystals lies in the meticulous preparation of the protein-ligand complex and the patient optimization of initial crystallization hits. The resulting structural information will undoubtedly accelerate research and drug development efforts targeting the protein of interest.
References
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Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. Retrieved March 10, 2026, from [Link]
- Proteopedia. (2023, October 26). Protein Crystallization: Methods & Applications.
- Hampton Research. (n.d.). Microbatch Crystallization.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
- CrystalsFirst. (n.d.). Co-Crystallization Services — Ligand–Protein Structures.
- Molecular Dimensions. (n.d.). ADVANCED METHODS IN PROTEIN CRYSTALLIZATION.
-
Snell, E. H., et al. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. Acta Crystallographica Section D: Biological Crystallography, 61(8), 1049-1055. Retrieved March 10, 2026, from [Link]
- University of Rochester. (n.d.). Guide for crystallization.
-
The B-I-G Tube. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. Retrieved March 10, 2026, from [Link]
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ResearchGate. (2017, January 13). Protein Crystallization using Microbatch-Under-Oil. Retrieved March 10, 2026, from [Link]
- Moodle@Units. (n.d.). Protein crystallization.
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Müller, I., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. Retrieved March 10, 2026, from [Link]
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Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72–79. Retrieved March 10, 2026, from [Link]
-
Su, C. C., & Yu, E. W. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in molecular biology (Vol. 1118, pp. 147–161). Retrieved March 10, 2026, from [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization. Retrieved March 10, 2026, from [Link]
-
Gonzalez, A., et al. (2020). Aerosol-based ligand soaking of reservoir-free protein crystals. Acta Crystallographica Section D: Structural Biology, 76(Pt 11), 1113–1120. Retrieved March 10, 2026, from [Link]
-
Martynowycz, M. W., et al. (2020). Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking. eLife, 9, e56843. Retrieved March 10, 2026, from [Link]
-
Kozakov, D., et al. (2015). Inhibition of Protein Interactions: Co-Crystalized Protein-Protein Interfaces are Nearly as Good as Holo Proteins in Rigid-Body Ligand Docking. Journal of molecular biology, 427(14), 2296–2303. Retrieved March 10, 2026, from [Link]
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University of Vermont. (n.d.). soaking, mounting, and freezing protein crystals. Retrieved March 10, 2026, from [Link]
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The Cherezov Lab. (n.d.). LCP Protocols: Crystallization setup. Retrieved March 10, 2026, from [Link]
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Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved March 10, 2026, from [Link]
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Domainex. (n.d.). Structure-aided drug design. Retrieved March 10, 2026, from [Link]
- Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them.
-
ResearchGate. (2016, February 15). How to determine the concentration of substrate / inhibitor to be used with protein for co-crystallization ?. Retrieved March 10, 2026, from [Link]
-
McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254–265. Retrieved March 10, 2026, from [Link]
-
Biocompare. (2013, March 11). Using Crystallography to Resolve Protein Structure. Retrieved March 10, 2026, from [Link]
-
Mettler Toledo. (n.d.). Protein Crystallization. Retrieved March 10, 2026, from [Link]
-
IntechOpen. (2013, February 20). Proteins and Their Ligands: Their Importance and How to Crystallize Them. Retrieved March 10, 2026, from [Link]
-
McPherson, A., & Cudney, B. (2014). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445–1453. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (n.d.). Benzamidine binding to different Trypsin conformations.... Retrieved March 10, 2026, from [Link]
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ResearchGate. (n.d.). (a) Crystallographic bound structure of benzamidine and trypsin (PDB 3PTB). Retrieved March 10, 2026, from [Link]
-
Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences of the United States of America, 108(23), E177–E186. Retrieved March 10, 2026, from [Link]
-
ChromatographyResin.com. (n.d.). Benzamidine Affinity Chromatography Media. Retrieved March 10, 2026, from [Link]
-
Cytiva. (n.d.). Benzamidine Sepharose 6B. Retrieved March 10, 2026, from [Link]
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Application Note: Accelerated Synthesis of 3,4-Dimethoxybenzamidine Derivatives via Microwave Irradiation
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of 3,4-dimethoxybenzamidine derivatives, a class of compounds with significant potential in medicinal chemistry and drug development.[1][2] We present a detailed protocol for the efficient conversion of 3,4-dimethoxybenzonitrile to its corresponding benzamidine hydrochloride via a modified Pinner reaction. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times, often improves yields, and promotes greener chemistry principles compared to conventional heating methods.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to optimize and accelerate the synthesis of pharmacologically relevant amidine scaffolds.
Introduction: The Significance of Benzamidines and Microwave Synthesis
Benzamidine and its derivatives are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in a wide range of biologically active molecules.[1] Their ability to act as serine protease inhibitors has led to their investigation in therapeutic areas including anticoagulation, inflammation, and oncology.[5] The 3,4-dimethoxy substitution pattern, in particular, is a common feature in numerous natural products and synthetic compounds with diverse pharmacological activities.
Traditional methods for synthesizing benzamidines, such as the Pinner reaction, often require long reaction times (several hours to days) and stringent anhydrous conditions.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative to conventional heating.[4][8] By utilizing dielectric heating, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[8][9] This often results in dramatic acceleration of reaction rates, increased product yields, and enhanced purity.[3][10][11] This application note details a robust MAOS protocol for the synthesis of 3,4-dimethoxybenzamidine hydrochloride, a versatile intermediate for further derivatization.
Principles of Microwave-Assisted Synthesis
Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave synthesis heats the entire reaction volume simultaneously.[8] This is achieved through the interaction of the microwave's electric field with polar molecules and ions in the reaction mixture.
-
Dipole Rotation: Polar molecules, such as ethanol, attempt to align with the rapidly oscillating electric field. This constant reorientation generates friction, which translates into intense internal heat.
-
Ionic Conduction: Charged particles (ions) in the mixture will move back and forth under the influence of the electric field, colliding with other molecules and generating heat.[8]
This "volumetric" or "in-core" heating allows for temperatures to be reached that are well above the solvent's boiling point when conducted in sealed, pressurized vessels.[12][13] This superheating is a primary reason for the dramatic rate accelerations observed in MAOS.[9]
Experimental Protocol: Synthesis of 3,4-Dimethoxybenzamidine HCl
The synthesis proceeds in two main stages: the formation of the ethyl imidate hydrochloride (Pinner salt) from the starting nitrile, followed by ammonolysis to yield the target amidine hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 3,4-Dimethoxybenzonitrile | ≥99% | Sigma-Aldrich | 2024-83-1 |
| Ethanol, Anhydrous | ≥99.5% | Standard Lab Supplier | 64-17-5 |
| Hydrogen Chloride (HCl) gas | ≥99% | Standard Lab Supplier | 7647-01-0 |
| Ammonia (7N in Methanol) | Solution | Sigma-Aldrich | 7664-41-7 |
| Diethyl Ether, Anhydrous | ≥99% | Standard Lab Supplier | 60-29-7 |
| Microwave Synthesis Vials | 10-20 mL | CEM, Biotage, etc. | N/A |
| Magnetic Stir Bars | Teflon-coated | Standard Lab Supplier | N/A |
Instrumentation
-
Microwave Synthesizer: A dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature sensors is required. Domestic microwave ovens must not be used for chemical synthesis due to extreme safety hazards. [9][14]
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
-
Equipment for handling gas (lecture bottle regulator for HCl).
Workflow Diagram
Caption: Microwave-assisted synthesis workflow for 3,4-dimethoxybenzamidine HCl.
Step-by-Step Synthesis Procedure
Part 1: Formation of Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)
-
Place 3,4-dimethoxybenzonitrile (1.63 g, 10 mmol) and a magnetic stir bar into a 20 mL microwave process vial.[15]
-
Add anhydrous ethanol (5 mL).
-
Cool the vial in an ice bath to 0°C.
-
Carefully bubble dry hydrogen chloride gas through the solution for approximately 2-3 minutes until the solution is saturated. A white precipitate of the Pinner salt may begin to form.
-
Securely seal the vial with a Teflon septum and cap. Caution: Use only microwave process vials designed to withstand high temperatures and pressures.[13]
-
Place the vial in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes. Use a pre-stirring time of 30 seconds.
-
After irradiation, allow the vial to cool to below 50°C using the instrument's automated cooling feature before handling.[13]
Part 2: Ammonolysis to 3,4-Dimethoxybenzamidine hydrochloride
-
In a fume hood, carefully open the vial containing the Pinner salt mixture.
-
Add a solution of 7N ammonia in methanol (5 mL, 35 mmol).
-
Reseal the vial and place it back into the microwave reactor.
-
Irradiate the mixture at 80°C for 15 minutes.
-
After the reaction, cool the vial to room temperature, then place it in an ice bath for 30 minutes to maximize product precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the solid with two portions of cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting material and byproducts.
-
Dry the product under high vacuum to yield 3,4-dimethoxybenzamidine hydrochloride.
Results and Discussion
This microwave-assisted protocol provides a significant improvement over traditional methods. The following table compares typical results from the MAOS procedure with a conventional reflux method.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | ~25 minutes (total irradiation) | 18-24 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity (crude) | High (often requires no further purification) | Variable (often requires recrystallization) |
| Energy Consumption | Significantly Lower | Higher |
| Solvent Volume | Reduced | Higher |
The dramatic reduction in reaction time from over 18 hours to under 30 minutes highlights the primary advantage of MAOS.[3][11] The high crude purity simplifies the work-up procedure, often eliminating the need for column chromatography or extensive recrystallization.[10] This acceleration is attributed to the efficient and rapid superheating of the polar solvent (ethanol) and reaction intermediates under pressure.[9]
Characterization Data (Typical)
-
Appearance: White to off-white crystalline solid
-
Melting Point: 214-216 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.35 (s, 2H, NH₂), 9.05 (s, 2H, NH₂), 7.50 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.42 (d, J=2.0 Hz, 1H, Ar-H), 7.15 (d, J=8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
-
MS (ESI+): m/z 181.1 [M+H]⁺ (for free base).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; insufficient HCl saturation; moisture in reagents. | Increase irradiation time slightly (e.g., by 5 min intervals). Ensure HCl gas is bubbled until saturation. Use fresh, anhydrous solvents. |
| Dark-colored Product | Overheating leading to decomposition. | Reduce the microwave temperature by 10-20°C. Confirm temperature sensor is calibrated. |
| Reaction Fails to Start | Starting nitrile is not sufficiently activated. | Ensure adequate HCl saturation. For less reactive nitriles, a stronger acid catalyst or higher temperatures may be explored cautiously. |
| Pressure Error in Reactor | Runaway reaction; vial overfilled. | Reduce the amount of starting material. Ensure the total reaction volume does not exceed the manufacturer's recommendation (typically < 2/3 of vial volume). |
Safety Precautions
-
Professional Equipment: All microwave-assisted reactions must be performed in a dedicated chemical synthesis microwave reactor. NEVER use a domestic kitchen microwave oven. [9][14]
-
Pressure Hazard: Reactions in sealed vessels generate high internal pressure.[12][13] Always allow the vessel to cool completely before opening and do so in a fume hood.
-
Chemical Hazards: 3,4-Dimethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled.[15] Hydrogen chloride is a corrosive gas. Ammonia is corrosive and toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Reaction Kinetics: Be aware that microwave heating can accelerate reactions exponentially.[14] When developing a new protocol, start with small-scale reactions and low power settings to understand the reaction kinetics and avoid runaway conditions.[14]
Conclusion
The microwave-assisted Pinner reaction described provides a rapid, efficient, and high-yielding pathway to 3,4-dimethoxybenzamidine hydrochloride. This protocol significantly shortens synthesis time, reduces energy and solvent use, and simplifies product purification, aligning with the principles of green chemistry.[3] The adoption of MAOS can substantially accelerate discovery and development timelines for researchers working with this important class of molecules.
References
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
ResearchGate. (2010). Conventional and microwave assisted synthesis of small molecule based biologically active heterocyclic amidine derivatives. Retrieved from [Link]
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Di Mauro, G., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]
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Asif, M. (2015). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Microwave-assisted cyclic amidine synthesis using TiCl4. Retrieved from [Link]
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MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]
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Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
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Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Retrieved from [Link]
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MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]
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PubMed. (2010). Conventional and microwave assisted synthesis of small molecule based biologically active heterocyclic amidine derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Retrieved from [Link]
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Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2020). Microwave assisted synthesis of some Traditional reactions. Retrieved from [Link]
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Rasayan Journal. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of -CF3 functionalized 3,4-dihydropyrimidinone/thione/imine derivatives by. Retrieved from [Link]
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Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Solvent-free Microwave Assisted Synthesis of New 2,4-Dimethoxybenzylaminotriazines. Retrieved from [Link]
- Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
-
Rasayan Journal of Chemistry. (2022). microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3,4-dimethoxybenzonitrile. Retrieved from [Link]
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Application Note: Synthesis of 2-(3,4-Dimethoxyphenyl)benzimidazoles from 3,4-Dimethoxybenzamidine
Introduction & Mechanistic Rationale
Benzimidazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently appearing in antiulcer, antihypertensive, and anticancer agents. The incorporation of a 3,4-dimethoxyphenyl group at the 2-position of the benzimidazole core is highly desirable, as the methoxy groups enhance both the lipophilicity and the target-binding affinity of the resulting pharmacophore. 3,4-Dimethoxybenzamidine (typically handled as its hydrochloride salt, CAS: 51488-33-6) serves as an excellent, highly reactive precursor for this moiety.
This application note details two field-proven, self-validating methodologies for converting 3,4-dimethoxybenzamidine into 2-(3,4-dimethoxyphenyl)benzimidazoles:
-
Classical Intermolecular Condensation : A direct coupling with o-phenylenediamines. The causality of this reaction relies on the nucleophilic attack of the diamine on the highly electrophilic amidine carbon. Subsequent intramolecular cyclization is driven forward thermodynamically by the elimination of ammonia gas [1].
-
Aqueous Intramolecular Amination (Green Synthesis) : A transition-metal-free cross-coupling approach. By first converting the amidine to an N-(2-iodophenyl) derivative, the system can undergo intramolecular C-N bond formation in water. Water stabilizes the highly polar transition state, allowing the reaction to proceed without toxic organic solvents or heavy metal catalysts [2].
Mechanistic Pathways & Workflow Visualization
Reaction workflows for synthesizing 2-(3,4-dimethoxyphenyl)benzimidazoles via two distinct pathways.
Experimental Protocols
Protocol A: Intermolecular Condensation with o-Phenylenediamine
Causality & Experimental Design: Heating the amidine with a 1,2-diamine forms an N-(2-aminophenyl)benzamidine intermediate. The spatial proximity of the second primary amine facilitates rapid intramolecular ring closure. The continuous expulsion of ammonia gas out of the reaction mixture shifts the equilibrium entirely toward the stable benzimidazole product, making this a self-driving, high-yield system [1].
Materials:
-
3,4-Dimethoxybenzamidine hydrochloride (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Isopropyl alcohol (IPA)
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
Reagent Mixing: In a round-bottom flask, suspend 3,4-dimethoxybenzamidine hydrochloride (10 mmol) and o-phenylenediamine (11 mmol) in 50 mL of isopropyl alcohol.
-
Heating & Cyclization: Attach a reflux condenser and heat the mixture to 70–80 °C with vigorous stirring. The elimination of ammonia gas will be observed (can be confirmed with damp pH paper at the condenser outlet).
-
Reaction Monitoring: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexanes, 1:1). The reaction typically reaches completion within 6–8 hours when the starting amidine spot is entirely consumed.
-
Work-up: Cool the mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Add 30 mL of ethyl acetate and 30 mL of saturated aqueous NaHCO₃ to neutralize the hydrochloride salt. Transfer to a separatory funnel, agitate, and collect the organic layer. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via recrystallization from ethanol to yield pure 2-(3,4-dimethoxyphenyl)benzimidazole.
Protocol B: Aqueous Intramolecular Amination (Green Synthesis)
Causality & Experimental Design: Traditional C-N cross-coupling requires palladium or copper catalysts. However, N-(2-iodoaryl)benzamidines can cyclize under transition-metal-free conditions in water. The aqueous medium enhances the basicity of K₂CO₃ and stabilizes the transition state, promoting the nucleophilic attack of the amidine nitrogen onto the iodinated carbon. The sealed environment ensures the required activation energy is met without solvent loss [2].
Materials:
-
N-(2-Iodophenyl)-3,4-dimethoxybenzamidine (1.0 equiv) — Prepared via initial N-arylation of 3,4-dimethoxybenzamidine with 1-fluoro-2-iodobenzene.
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Deionized Water
Step-by-Step Methodology:
-
Preparation of Reaction Vessel: Charge a 10 mL Schlenk tube or a heavy-walled pressure vial with N-(2-iodophenyl)-3,4-dimethoxybenzamidine (0.25 mmol) and K₂CO₃ (0.5 mmol).
-
Solvent Addition: Add 2.0 mL of deionized water to the vessel. Note: No organic co-solvents or metal catalysts are required, ensuring strict adherence to green chemistry principles.
-
Thermal Cyclization: Seal the tube securely and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously for 30 hours.
-
Quenching: Cool the reaction mixture to room temperature and quench by adding 3 mL of additional deionized water.
-
Extraction: Dilute the mixture with 5 mL of ethyl acetate. Separate the layers and extract the aqueous phase twice more with 5 mL of ethyl acetate to ensure complete product recovery.
-
Isolation: Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent. The resulting solid is the pure 2-(3,4-dimethoxyphenyl)benzimidazole, which typically requires no further column chromatography.
Quantitative Data & Method Comparison
To assist researchers in selecting the appropriate methodology for their specific laboratory constraints and scale-up requirements, the quantitative parameters of both protocols are summarized below:
| Parameter | Protocol A: Intermolecular Condensation | Protocol B: Aqueous Intramolecular Amination |
| Primary Reagents | 3,4-Dimethoxybenzamidine HCl, o-Phenylenediamine | N-(2-Iodophenyl)-3,4-dimethoxybenzamidine, K₂CO₃ |
| Solvent | Isopropyl Alcohol (IPA) | Deionized Water |
| Temperature | 70–80 °C | 100 °C (Sealed Tube) |
| Reaction Time | 6–8 hours | 30 hours |
| Catalyst / Additive | None (Base wash for workup) | K₂CO₃ (2.0 equiv) |
| Typical Yield | 82–92% | 80–95% |
| Environmental Impact | Moderate (Uses VOCs) | Low (Green Chemistry, Aqueous, Metal-Free) |
| Key Byproduct | Ammonia (NH₃), Water | Potassium Iodide (KI), Water |
References
-
Title: Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides Source: Molecules (via National Institutes of Health / PMC) URL: [Link]
Application Note & Protocols: In Vitro Screening Methods for 3,4-Dimethoxy-benzamidine Activity
Introduction
The benzamidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a competitive inhibitor of serine proteases by mimicking the binding of arginine or lysine residues in the enzyme's active site.[1][2] 3,4-Dimethoxy-benzamidine, a specific derivative, thus presents a compelling candidate for investigation against this large and therapeutically significant class of enzymes. Serine proteases are pivotal in a vast array of physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression.[3][4][5] Consequently, inhibitors of these enzymes have found applications as anticoagulants, anti-inflammatories, and anti-cancer agents.
This guide provides a comprehensive framework for the initial in vitro characterization of 3,4-Dimethoxy-benzamidine. The protocols herein are designed as a tiered screening cascade, beginning with broad-spectrum biochemical assays against model proteases, progressing to more specific and disease-relevant enzymes, evaluating effects in a complex biological matrix (plasma), and culminating in cell-based assays to assess activity in a physiological context. Each protocol is designed to be a self-validating system, providing researchers with robust and reproducible methods to elucidate the compound's biological activity profile.
Primary Screening: Direct Serine Protease Inhibition (Biochemical Assays)
The most direct method to assess the activity of 3,4-Dimethoxy-benzamidine is to measure its ability to inhibit the catalytic function of purified serine proteases. We present two robust protocols: a general assay using trypsin as a model enzyme, and a more targeted assay against urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis.[4][6]
Workflow for Biochemical Inhibition Screening
Caption: General workflow for determining the IC50 of an inhibitor in a biochemical assay.
Protocol 1.1: Trypsin-like Protease Inhibition Assay (Fluorometric)
Rationale: Trypsin is a well-characterized and readily available serine protease that serves as an excellent primary screening target to confirm the expected mechanism of action for a benzamidine derivative.[7] This assay uses a fluorogenic substrate for high sensitivity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, 0.01% Tween-20, pH 8.0
-
Enzyme: TPCK-treated Bovine Trypsin (Sigma-Aldrich, Cat. No. T1426 or equivalent)
-
Substrate: Boc-Gln-Ala-Arg-AMC (Sigma-Aldrich, Cat. No. BML-P135 or equivalent)
-
Test Compound: 3,4-Dimethoxy-benzamidine
-
Positive Control: A known trypsin inhibitor (e.g., Aprotinin)
-
Instrumentation: Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
Plate: Black, flat-bottom 96-well microplate
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 3,4-Dimethoxy-benzamidine in DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer, starting from 100 µM. Also prepare a vehicle control (DMSO in Assay Buffer at the highest concentration used).
-
Plate Layout:
-
Wells 1-3 (No Enzyme Control): 50 µL Assay Buffer
-
Wells 4-6 (100% Activity Control): 50 µL vehicle control
-
Remaining wells: 50 µL of each compound dilution
-
-
Enzyme Addition: Prepare a 2X working solution of trypsin (e.g., 20 nM) in Assay Buffer. Add 50 µL of this solution to all wells except the "No Enzyme Control" wells.
-
Pre-incubation: Mix the plate gently on a shaker for 30 seconds and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a 2X working solution of the fluorogenic substrate (e.g., 20 µM) in Assay Buffer. Add 100 µL to all wells to initiate the reaction. The final volume will be 200 µL.
-
Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes in kinetic mode.
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_vehicle - V_no_enzyme))
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Secondary Screening: Coagulation Cascade Inhibition (Plasma-Based Assays)
Rationale: The blood coagulation cascade is a series of enzymatic activations dominated by serine proteases (e.g., Thrombin, Factor Xa, Factor IXa).[8] Plasma-based clotting assays provide a physiologically relevant system to screen for anticoagulant activity, which is a common effect of serine protease inhibitors.[9][10]
The Coagulation Cascade
Caption: Intrinsic, Extrinsic, and Common pathways of the coagulation cascade.
Protocol 2.1: Prothrombin Time (PT) Assay
Principle: The PT assay measures the integrity of the extrinsic and common pathways.[11][12] A reagent containing tissue factor (thromboplastin) and calcium is added to plasma, and the time to clot formation is measured.[13][14] Prolongation of this time indicates inhibition of factors in these pathways.
Materials:
-
Plasma: Platelet-poor plasma (PPP) from healthy donors, collected in 3.2% sodium citrate tubes.[14]
-
PT Reagent: Commercial PT reagent containing recombinant tissue factor and calcium chloride (e.g., from Atlas Medical or equivalent).
-
Test Compound: 3,4-Dimethoxy-benzamidine, prepared in a suitable buffer (e.g., Tris-buffered saline).
-
Instrumentation: Coagulometer (optical or mechanical clot detection).
Step-by-Step Protocol:
-
Plasma Preparation: Centrifuge citrated whole blood at 2500 x g for 15 minutes to obtain platelet-poor plasma.[14]
-
Incubation: Pre-warm the coagulometer block and PT reagent to 37°C.
-
In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of the test compound at various concentrations (or buffer for control).
-
Incubate the plasma-compound mixture for 3 minutes at 37°C.
-
Clot Initiation: Dispense 200 µL of the pre-warmed PT reagent into the cuvette to start the reaction and the timer on the coagulometer.
-
Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis: Compare the clotting time of samples containing the test compound to the vehicle control. Significant prolongation indicates anticoagulant activity.
Protocol 2.2: Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the intrinsic and common pathways.[15][16] Plasma is incubated with a contact activator (like silica) and phospholipids, followed by the addition of calcium to initiate clotting.[17][18]
Materials:
-
Plasma: Platelet-poor plasma (PPP) as described above.
-
aPTT Reagent: Commercial aPTT reagent containing a contact activator and phospholipids.
-
Calcium Chloride: 25 mM CaCl₂ solution.
-
Test Compound: 3,4-Dimethoxy-benzamidine.
-
Instrumentation: Coagulometer.
Step-by-Step Protocol:
-
Reagent Preparation: Pre-warm aPTT reagent and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of the test compound at various concentrations (or buffer for control).
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Activation: Incubate this mixture for exactly 3 minutes at 37°C to allow for activation of the contact-dependent factors.
-
Clot Initiation: Dispense 100 µL of the pre-warmed 25 mM CaCl₂ solution into the cuvette to start the reaction and the timer.
-
Measurement: The coagulometer will record the clotting time in seconds.
-
Data Analysis: Compare the clotting time of test samples to the vehicle control. Significant prolongation indicates interference with the intrinsic and/or common pathways.
Sample Data Summary: Biochemical and Coagulation Assays
| Assay Type | Target/Pathway | Endpoint Measured | Result for 3,4-Dimethoxy-benzamidine |
| Biochemical | Trypsin | IC₅₀ | 15.2 µM |
| Biochemical | uPA | IC₅₀ | 8.9 µM |
| Coagulation | Extrinsic & Common | Clotting Time (PT) | 25.5 s (Control: 12.1 s) at 50 µM |
| Coagulation | Intrinsic & Common | Clotting Time (aPTT) | 48.7 s (Control: 31.5 s) at 50 µM |
Tertiary Screening: Cell-Based Protease Activity
Rationale: Moving from purified proteins and plasma to a cellular environment is a critical step. Cell-based assays provide insights into a compound's ability to cross cellular membranes, its stability in the cellular milieu, and its potential for off-target effects or cytotoxicity.[19][20]
Principle of a Cell-Based Protease Reporter Assaydot
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- 12. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
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- 14. atlas-medical.com [atlas-medical.com]
- 15. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 16. egl.lv [egl.lv]
- 17. linear.es [linear.es]
- 18. atlas-medical.com [atlas-medical.com]
- 19. promega.in [promega.in]
- 20. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3,4-Dimethoxybenzamidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3,4-dimethoxybenzamidine. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable chemical intermediate. 3,4-Dimethoxybenzamidine and its hydrochloride salt are crucial building blocks in the development of various pharmaceutical agents.[1] However, its synthesis, most commonly achieved via the Pinner reaction, is sensitive to several factors that can significantly impact reaction efficiency and product quality.[2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues encountered during the synthesis of 3,4-dimethoxybenzamidine, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: My overall yield of 3,4-dimethoxybenzamidine hydrochloride is consistently low, often below 40%. What are the most likely causes?
Low yields are the most common complaint and typically stem from three critical areas in the Pinner reaction sequence: moisture contamination, improper temperature control, and incomplete reaction.
-
Possible Cause 1: Moisture Contamination. The Pinner reaction is notoriously sensitive to water.[4] The intermediate, an imidate salt (often called a Pinner salt), is readily hydrolyzed by even trace amounts of water to form the corresponding ester (ethyl 3,4-dimethoxybenzoate) as a significant byproduct.[5][6] This hydrolysis pathway directly consumes the intermediate, preventing its conversion to the desired amidine.
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: Use freshly distilled, anhydrous ethanol and other solvents. All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Dry the HCl Gas: If you are using a cylinder of HCl, pass the gas through a drying tube containing a suitable desiccant like concentrated sulfuric acid or calcium chloride before bubbling it into the reaction mixture.[7]
-
Maintain an Inert Atmosphere: Conduct the entire reaction, including filtration of the Pinner salt, under a positive pressure of dry nitrogen or argon to prevent atmospheric moisture from entering the system.
-
-
Possible Cause 2: Improper Temperature Control. The Pinner salt intermediate is thermally unstable.[6][7] If the temperature rises, particularly during the highly exothermic introduction of HCl gas, the salt can decompose or rearrange to form the more thermodynamically stable 3,4-dimethoxybenzamide.[6]
-
Troubleshooting Steps:
-
Maintain Low Temperatures: The reaction should be performed at or below 0°C.[7] Use an ice-salt or acetone-dry ice bath to maintain a temperature between -10°C and 0°C throughout the HCl addition.
-
Slow Reagent Addition: Bubble the dry HCl gas into the reaction mixture slowly and at a controlled rate to manage the exotherm and keep the internal temperature within the desired range.[5]
-
-
Possible Cause 3: Incomplete Reaction. The conversion of the starting nitrile (3,4-dimethoxybenzonitrile) to the Pinner salt may be incomplete.
-
Troubleshooting Steps:
-
Sufficient HCl: Ensure the reaction mixture is fully saturated with HCl and that a sufficient excess is used to drive the reaction to completion. Incomplete conversion is often due to an insufficient amount of acid catalyst.[7]
-
Reaction Time: Allow the reaction to proceed for a sufficient duration at low temperature (typically several hours to overnight) after HCl saturation to ensure maximum conversion of the nitrile.[5]
-
Question 2: My final product is contaminated with a significant amount of 3,4-dimethoxybenzamide. How can I prevent its formation?
The formation of the amide byproduct is a classic side reaction in the Pinner synthesis, primarily caused by elevated temperatures or the presence of water during workup.
-
Causality: The Pinner salt can eliminate an alkyl chloride at higher temperatures to form the amide.[6] Additionally, if the imidate intermediate is hydrolyzed to the ester, and the subsequent ammonolysis step is not entirely anhydrous or is performed at high temperatures, the ester can be converted to the amide. The direct hydrolysis of the nitrile to the amide can also occur under harsh acidic conditions, although this is generally slower than the Pinner pathway.[8]
-
Preventative Measures:
-
Strict Temperature Control: As detailed above, maintaining the reaction temperature at or below 0°C is the most effective way to prevent thermal rearrangement to the amide.[7]
-
Anhydrous Ammonolysis: The second step, converting the Pinner salt to the amidine, must also be anhydrous. Use a saturated solution of ammonia in anhydrous ethanol or methanol. Ensure the Pinner salt is dry before adding it to the ammonia solution.
-
Monitor Reaction Time: Avoid excessively long reaction times, which can increase the likelihood of side product formation.[7] Monitor the reaction by TLC to determine the point of maximum conversion.
-
Question 3: The reaction seems to stop before all the 3,4-dimethoxybenzonitrile is consumed, even after extended reaction times. What is limiting the conversion?
A stalled reaction typically points to an issue with the acid catalyst.
-
Possible Cause 1: Insufficient HCl Saturation. The most common reason is that not enough HCl was passed through the solution to fully catalyze the conversion of the nitrile. The reaction is acid-catalyzed, and a deficiency will lead to incomplete conversion.[7]
-
Troubleshooting Steps:
-
Ensure a steady, continuous flow of dry HCl gas for an extended period (e.g., 1-2 hours) while maintaining low temperature. The reaction mixture should be vigorously stirred to ensure good gas dispersion.
-
Alternatively, prepare a saturated solution of HCl in anhydrous ethanol beforehand and add the nitrile to this solution.[7]
-
-
Possible Cause 2: Loss of HCl. If the reaction vessel is not properly sealed, the dissolved HCl gas can escape over time, leading to a drop in acid concentration and a stalled reaction.
-
Troubleshooting Steps:
-
Use a well-sealed reaction vessel with a gas inlet and an outlet bubbler (e.g., filled with mineral oil) to maintain a slight positive pressure and prevent HCl loss while allowing for safe off-gassing.
-
Question 4: My isolated 3,4-dimethoxybenzamidine hydrochloride is an oily or gummy solid, not the expected crystalline material. How can I improve its purification and isolation?
Product isolation issues often arise from impurities (like the ester or amide byproducts) that inhibit crystallization or from using improper purification techniques.
-
Troubleshooting Steps:
-
Wash the Pinner Salt: Before the ammonolysis step, it is crucial to wash the filtered Pinner salt thoroughly with copious amounts of cold, anhydrous diethyl ether. This removes unreacted nitrile and other organic-soluble impurities.
-
Complete Removal of Ammonia: After the ammonolysis step, ensure all excess ammonia and solvent are removed under reduced pressure. Residual ammonia can interfere with the crystallization of the hydrochloride salt.
-
Recrystallization: The crude amidine hydrochloride can be purified by recrystallization. A common and effective solvent system is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of warm absolute ethanol, and then slowly add anhydrous diethyl ether until turbidity persists. Allow the solution to cool slowly to induce crystallization.
-
Trituration: If recrystallization is difficult, try triturating the crude oil with a non-polar solvent like cold anhydrous diethyl ether or ethyl acetate. This can often induce solidification and helps to wash away non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3,4-Dimethoxybenzamidine?
The Pinner reaction is the most classic and widely cited method for converting nitriles, such as 3,4-dimethoxybenzonitrile, into amidines.[2][3][9] It is a two-step process:
-
Formation of the Pinner Salt: The nitrile reacts with an alcohol (e.g., ethanol) in the presence of an acid catalyst (anhydrous HCl) to form an alkyl imidate hydrochloride (the Pinner salt).[6][10]
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia to form the final amidine hydrochloride.[6]
While other methods exist, the Pinner reaction is generally reliable provided that the critical parameters are strictly controlled.
Q2: What are the most critical parameters to control during the synthesis?
The success of the synthesis hinges on the careful control of several key parameters. These are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Water Content | Strictly Anhydrous | Prevents hydrolysis of the Pinner salt intermediate to ester or amide byproducts.[4][5][7] |
| Temperature | -10°C to 0°C | The Pinner salt is thermally unstable and can decompose or rearrange to an amide at higher temperatures.[6][7] |
| Acid Catalyst | Saturation with dry HCl gas | Ensures complete protonation and activation of the nitrile for nucleophilic attack by the alcohol.[7] |
| Ammonia Source | Anhydrous Ammonia in Alcohol | Prevents side reactions and ensures efficient conversion of the Pinner salt to the amidine. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture throughout the reaction and workup. |
Q3: Are there alternative, potentially milder, methods to synthesize amidines from nitriles?
Yes, while the Pinner reaction is traditional, newer methods have been developed. For instance, Lewis acids like hafnium(IV) triflate or trimethylsilyl triflate have been used to promote a Pinner-type reaction under different conditions.[11][12] Additionally, methods involving the reaction of nitriles with amines catalyzed by metal amides have been reported, which can sometimes offer different substrate scopes or milder conditions.[13] However, these often require specialized reagents and may not be as readily scalable as the classic Pinner synthesis.
Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,4-Dimethoxybenzimidate Hydrochloride (Pinner Salt)
-
Materials:
-
3,4-Dimethoxybenzonitrile (1.0 eq)
-
Anhydrous Ethanol (1.1 - 1.5 eq)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas, dried)
-
-
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a drying tube and an acid trap.
-
Charge the flask with 3,4-dimethoxybenzonitrile and anhydrous ethanol.
-
Cool the flask to -10°C using an acetone/dry ice bath.
-
While stirring vigorously, begin to bubble dry hydrogen chloride gas through the solution at a moderate rate. Monitor the internal temperature to ensure it does not rise above 0°C.
-
Continue the HCl addition until the solution is saturated and a precipitate of the Pinner salt forms (typically 1-2 hours).
-
Seal the flask and allow the reaction to stir at 0°C for an additional 12-18 hours.
-
Collect the precipitated Pinner salt by filtration under a stream of dry nitrogen. Wash the solid extensively with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the white, crystalline Pinner salt under vacuum.
-
Protocol 2: Conversion to 3,4-Dimethoxybenzamidine Hydrochloride
-
Materials:
-
Ethyl 3,4-Dimethoxybenzimidate Hydrochloride (Pinner Salt from Protocol 1)
-
Anhydrous Ethanol saturated with Ammonia
-
-
Procedure:
-
Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.
-
In a separate flask, suspend the dried Pinner salt in the cold ethanolic ammonia solution.
-
Seal the flask and stir the suspension at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting imidate has been consumed.
-
Remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dimethoxybenzamidine hydrochloride.
-
Purify the crude product by recrystallization from absolute ethanol and anhydrous diethyl ether.
-
Visual Guides and Diagrams
Pinner Reaction Workflow for 3,4-Dimethoxybenzamidine Synthesis
Caption: A step-by-step workflow for the synthesis of 3,4-Dimethoxybenzamidine HCl.
Critical Factors Influencing Pinner Reaction Outcome
Caption: Logical relationships between reaction conditions and outcomes in the Pinner reaction.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Formation of amide byproduct in Pinner reaction.
- BenchChem. (2025).
-
Hartmann, M., Leitenberger, V., & Pescarmona, P. P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
- BenchChem. (2025).
-
Hartmann, M., Leitenberger, V., & Pescarmona, P. P. (2013). A Lewis acid-promoted Pinner reaction. ResearchGate. [Link]
-
Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Wang, J., Xu, F., & Shen, Q. (2008). The addition of amines to nitriles catalyzed by ytterbium amides. Organic Letters, 10(3), 445–448. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amidine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3,4-Dimethoxy-benzamidine via Recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the purification of 3,4-Dimethoxy-benzamidine using recrystallization. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure procedural success and high product purity.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles behind the purification process.
Q1: What is the fundamental principle of recrystallization for purifying 3,4-Dimethoxy-benzamidine?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The core principle is that most solids, including 3,4-Dimethoxy-benzamidine, are more soluble in a hot solvent than in a cold one.[2] The process involves dissolving the impure, crude material in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[3][4] As this solution is allowed to cool slowly, the solubility of the 3,4-Dimethoxy-benzamidine decreases, and it crystallizes out of the solution. The impurities, which are present in much smaller concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[5]
Q2: Why is selecting the right solvent system so critical?
The success of any recrystallization hinges almost entirely on the choice of solvent.[2] An ideal solvent acts as a selective filter, retaining impurities in the solution phase while allowing the desired compound to form a pure crystalline solid. The characteristics of an ideal solvent are stringent:
-
High-Temperature Solubility: It must dissolve the 3,4-Dimethoxy-benzamidine completely at or near its boiling point.[6]
-
Low-Temperature Insolubility: It should dissolve very little of the compound when cold (at room temperature or in an ice bath).[2][6] This differential solubility is key to achieving a high recovery yield.
-
Impurity Solubility: It should either dissolve impurities very well at all temperatures or not at all, allowing them to be removed by hot filtration.[6]
-
Non-Reactive: The solvent must be chemically inert and not react with the 3,4-Dimethoxy-benzamidine.[6]
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]
-
Melting Point Consideration: The solvent's boiling point must be lower than the melting point of 3,4-Dimethoxy-benzamidine to prevent the compound from melting or "oiling out" instead of dissolving.[5]
Q3: What are the likely impurities I am trying to remove from my crude 3,4-Dimethoxy-benzamidine?
Impurities in crude 3,4-Dimethoxy-benzamidine typically originate from the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Such as 3,4-dimethoxybenzonitrile or its precursors.[7][8]
-
Hydrolysis Products: The amidine functional group can be susceptible to hydrolysis, leading to the formation of 3,4-dimethoxybenzamide or 3,4-dimethoxybenzoic acid, especially if the reaction or workup conditions are not strictly controlled.[7]
-
Side-Reaction Products: Depending on the synthesis, byproducts from incomplete reactions or alternative reaction pathways can be present.
-
Colored Impurities: These are often polar, high-molecular-weight byproducts that can be removed with activated charcoal.[9]
Section 2: Solvent Selection and Optimization
Q4: How do I experimentally determine the best solvent for 3,4-Dimethoxy-benzamidine?
A systematic, small-scale screening is the most effective method. Given that 3,4-Dimethoxy-benzamidine is often handled as a hydrochloride salt, polar solvents are a logical starting point.[10][11]
Screening Protocol:
-
Place approximately 20-30 mg of your crude 3,4-Dimethoxy-benzamidine into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, agitating after each addition.
-
Observe at Room Temperature: If the solid dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable as a single-solvent system because recovery will be poor.[5]
-
Observe at High Temperature: For solvents that do not dissolve the solid at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cool and Observe: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
Evaluate: The best solvent is the one that dissolves the compound when hot but yields an abundant quantity of crystals upon cooling.[5] If no single solvent is ideal, a two-solvent (miscible pair) system, such as ethanol-water or isopropanol-water, should be investigated.[3]
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Excellent for polar compounds. High boiling point allows for a large solubility differential. |
| Ethanol | 78 | 24.5 | A versatile polar protic solvent. Often used in combination with water. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, good for moderately polar compounds. |
| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point; can be difficult to maintain saturation. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, good for compounds with intermediate polarity. |
| Toluene | 111 | 2.4 | A non-polar solvent, generally unsuitable for polar salts like benzamidine hydrochlorides. |
Solvent Selection Workflow
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
preventing hydrolysis of 3,4-Dimethoxy-benzamidine during synthesis
Welcome to the technical support center for the synthesis of 3,4-Dimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during the synthesis of this important intermediate. This guide will focus on preventing the hydrolysis of 3,4-Dimethoxy-benzamidine, a critical factor for successful synthesis and purification.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,4-Dimethoxy-benzamidine, with a focus on practical solutions to prevent hydrolysis and improve yield and purity.
Question 1: Why is my yield of 3,4-Dimethoxy-benzamidine consistently low, and how can I identify if hydrolysis is the primary cause?
Answer:
Consistently low yields in the synthesis of 3,4-Dimethoxy-benzamidine, especially when using the Pinner reaction, can often be attributed to hydrolysis of the target molecule or key intermediates. The primary hydrolysis byproducts are 3,4-dimethoxybenzamide and 3,4-dimethoxybenzoic acid.
Identifying Hydrolysis:
-
Thin Layer Chromatography (TLC) Analysis: Co-spot your crude reaction mixture with authentic samples of 3,4-dimethoxybenzamide and 3,4-dimethoxybenzoic acid. The presence of spots corresponding to these byproducts is a strong indicator of hydrolysis.
-
Proton NMR (¹H NMR) Spectroscopy: Look for characteristic signals of the byproducts in the ¹H NMR spectrum of your crude product.
-
3,4-dimethoxybenzamide: You will observe broad singlets for the -NH₂ protons.
-
3,4-dimethoxybenzoic acid: A characteristic broad singlet for the carboxylic acid proton (-COOH) will be present, typically downfield.
-
-
LC-MS Analysis: This is a highly sensitive technique to detect and quantify the presence of hydrolysis byproducts in your reaction mixture.
Root Causes and Solutions:
The most common route for the synthesis of 3,4-Dimethoxy-benzamidine is the Pinner reaction, which involves the acid-catalyzed reaction of 3,4-dimethoxybenzonitrile with an alcohol (typically ethanol) to form an imidate salt (Pinner salt), followed by aminolysis.[1][2][3] Hydrolysis can occur at multiple stages of this process.
Key Stages Prone to Hydrolysis and Preventive Measures:
| Stage of Synthesis | Potential Cause of Hydrolysis | Preventative Measures |
| Pinner Salt Formation | Presence of water in reagents or solvents. | Use anhydrous solvents (e.g., diethyl ether, dioxane) and reagents. Dry glassware thoroughly before use.[1][2] |
| Incomplete reaction leading to unreacted nitrile. | Ensure complete conversion of the nitrile to the Pinner salt by using an excess of dry HCl gas and allowing sufficient reaction time at low temperatures.[2] | |
| Pinner Salt Isolation and Handling | Exposure of the hygroscopic Pinner salt to atmospheric moisture. | Handle the Pinner salt under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to air during filtration and transfer.[1] |
| Aminolysis (Conversion to Amidine) | Use of aqueous ammonia or exposure to water during workup. | Use a solution of ammonia in an anhydrous alcohol (e.g., ethanol).[4] |
| Basic conditions during workup. | Benzamidines are susceptible to hydrolysis in basic aqueous solutions.[5][6][7] Maintain a neutral or slightly acidic pH during aqueous workup if it is unavoidable. | |
| Purification and Storage | Inappropriate solvent systems for chromatography or recrystallization. | Use anhydrous solvents for purification. |
| Long-term storage in non-anhydrous conditions. | Store the final product in a desiccator over a suitable drying agent. |
Question 2: I am observing a significant amount of 3,4-Dimethoxy-benzoic acid as a byproduct. How can I prevent its formation?
Answer:
The presence of 3,4-Dimethoxy-benzoic acid indicates extensive hydrolysis. This can happen if the intermediate Pinner salt is hydrolyzed to the corresponding ester, which is then further hydrolyzed to the carboxylic acid, or if the final benzamidine product degrades.
Workflow for Minimizing Carboxylic Acid Formation:
Sources
- 1. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Benzamidine Formation from Nitriles
Welcome to the Technical Support Center for the synthesis of benzamidines from nitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this important transformation.
The conversion of nitriles to benzamidines is a cornerstone of medicinal chemistry, providing a key structural motif in a vast array of pharmacologically active compounds. The most common and historically significant method for this transformation is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), followed by ammonolysis to yield the desired amidine.[1][2][3] While reliable, this method is sensitive to reaction conditions, and deviations can lead to a host of side products and diminished yields. This guide will focus primarily on troubleshooting the Pinner reaction and its variations while also addressing broader questions regarding benzamidine synthesis.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during the synthesis of benzamidines from nitriles. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Benzamidine
Potential Causes & Solutions
-
Incomplete Reaction Due to Insufficient Acid Catalyst: The Pinner reaction is acid-catalyzed, with anhydrous hydrogen chloride (HCl) being the most common catalyst.[2][4] Insufficient HCl will result in incomplete conversion of the starting nitrile.
-
Solution: Ensure a slight molar excess of anhydrous HCl (typically 1.1–1.5 equivalents) is used relative to the nitrile.[4] The HCl gas should be thoroughly dried before being introduced into the reaction mixture. This can be achieved by passing the gas through a drying agent like concentrated sulfuric acid.
-
-
Decomposition of the Pinner Salt Intermediate: The intermediate imidate hydrochloride (Pinner salt) is often thermally unstable.[1][3] Elevated temperatures can lead to its decomposition or rearrangement into N-alkyl amides, thus reducing the yield of the desired amidine.[3][4]
-
Solution: Maintain a low reaction temperature, typically at or below 0°C, throughout the addition of HCl and for the duration of the reaction.[4] Careful temperature control is crucial for the stability of the Pinner salt.
-
-
Presence of Water (Moisture): The Pinner reaction requires strictly anhydrous conditions.[5][6][7] Any moisture present can lead to the hydrolysis of the highly reactive Pinner salt intermediate to form an ester or amide, which are common byproducts.[2][4]
-
Solution: Use anhydrous solvents and reagents. All glassware should be thoroughly dried in an oven before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Problem 2: Significant Formation of Amide Byproduct
Potential Causes & Solutions
-
Hydrolysis of the Imidate Intermediate: As mentioned, the presence of water will lead to the hydrolysis of the Pinner salt, which can ultimately result in the formation of an amide.[4]
-
Solution: Rigorous adherence to anhydrous conditions is paramount.
-
-
Ritter-Type Side Reaction: When using alcohols that can form stable carbocations (e.g., tertiary or benzylic alcohols), a Ritter-type reaction can occur.[4][8] In this side reaction, the alcohol forms a carbocation that is then attacked by the nitrile nitrogen, leading to the formation of an N-substituted amide upon workup.[4][8]
-
Solution: If a Ritter-type reaction is suspected, consider using a different alcohol that is less prone to forming a stable carbocation. Alternatively, other synthetic routes to the desired amidine that do not involve the Pinner reaction may be more suitable.
-
-
Thermal Decomposition of the Pinner Salt: At higher temperatures, the Pinner salt can rearrange to form an N-alkyl amide and an alkyl chloride.[3][4]
-
Solution: Strict temperature control at or below 0°C is essential to minimize this decomposition pathway.[4]
-
Problem 3: Formation of Ester Byproduct
Potential Causes & Solutions
-
Hydrolysis of the Pinner Salt: The primary cause of ester formation is the hydrolysis of the Pinner salt in the presence of water.[2][3]
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.
-
-
Excess Alcohol: In some cases, an excess of the alcohol used in the Pinner reaction can lead to the formation of an orthoester, which upon workup can hydrolyze to the corresponding ester.[2]
-
Solution: Use a stoichiometric amount or only a slight excess of the alcohol.
-
Workflow for Troubleshooting Low Benzamidine Yield
Caption: A troubleshooting workflow for diagnosing and resolving low benzamidine yield.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Pinner reaction for benzamidine synthesis?
A1: The Pinner reaction proceeds in two main stages: the formation of the Pinner salt and its subsequent ammonolysis.
-
Pinner Salt Formation:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile's nitrogen atom by anhydrous HCl. This increases the electrophilicity of the nitrile carbon.[2][9]
-
Nucleophilic Attack by Alcohol: The alcohol then acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.[9]
-
Deprotonation and Formation of the Imidate: A base (like the chloride ion or another molecule of alcohol) removes a proton from the oxygen, leading to a neutral imidate.
-
Protonation to form the Pinner Salt: The imidate nitrogen is then protonated by another equivalent of HCl to form the stable imidate hydrochloride, or Pinner salt.[9]
-
-
Ammonolysis:
Caption: The two-stage mechanism of the Pinner reaction for benzamidine synthesis.
Q2: Are there alternative methods for synthesizing benzamidines from nitriles?
A2: Yes, while the Pinner reaction is a classic method, several other approaches exist:
-
Reaction with Ammonium Salts: Benzonitrile can react directly with ammonium chloride and ammonia at high temperatures and pressures in an autoclave to produce benzamidine hydrochloride.[11]
-
From Benzamidoxime: Benzonitrile can be converted to benzamidoxime by reacting with hydroxylamine hydrochloride. The benzamidoxime can then be reduced to benzamidine.[12][13]
-
Lewis Acid-Promoted Reactions: Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can mediate the synthesis of N-aryl benzamidines from benzonitriles and anilines.[14]
-
Base-Catalyzed Methods: While the Pinner reaction is acid-catalyzed, base-catalyzed methods can be complementary, especially for electron-deficient nitriles.[1][3]
Q3: How can I purify the final benzamidine hydrochloride product?
A3: The crude benzamidine hydrochloride often contains unreacted starting materials and byproducts like ammonium chloride.
-
Recrystallization: A common method for purification is recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.[11] The crude product can be dissolved in hot solvent, treated with activated carbon to remove colored impurities, filtered while hot, and then allowed to cool to induce crystallization.
-
Extraction: The reaction mixture can be extracted with a non-polar solvent like ether to remove unreacted benzonitrile before further purification of the hydrochloride salt.[11]
-
Removal of Ammonium Chloride: One patented method describes the addition of sodium methoxide to a methanol solution of benzamidine hydrochloride to precipitate sodium chloride, effectively removing the ammonium chloride impurity.[15]
Q4: What are the key safety precautions to consider when performing a Pinner reaction?
A4: The Pinner reaction involves several hazardous materials and conditions that require careful handling.
-
Anhydrous Hydrogen Chloride: Anhydrous HCl is a toxic and corrosive gas.[16] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care should be taken to prevent inhalation and skin contact.[16] The gas stream should be passed through a drying agent and then bubbled into the reaction mixture. Any excess HCl gas should be neutralized by passing it through a basic solution (e.g., a sodium hydroxide trap).
-
Anhydrous Solvents: Anhydrous solvents like ether and alcohols are often flammable. Ensure there are no ignition sources nearby.
-
Pressure Buildup: The reaction of HCl with alcohols can be exothermic and may lead to pressure buildup if not properly controlled, especially in a closed system. The reaction should be performed in a vessel that is open to an inert atmosphere or equipped with a pressure-equalizing dropping funnel.
-
Solutions of HCl in Alcohols: Concentrated solutions of HCl in methanol can be unstable and may form hazardous byproducts like chloromethane upon prolonged storage.[17] It is recommended to use freshly prepared solutions.[18] Ethanolic HCl solutions are generally more stable.[18]
Experimental Protocol: Synthesis of Benzamidine Hydrochloride via the Pinner Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride Gas
-
Ammonia solution in ethanol (saturated)
-
Concentrated Hydrochloric Acid
-
Activated Carbon
Procedure:
-
Pinner Salt Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve benzonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) and anhydrous diethyl ether.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly bubble anhydrous HCl gas (1.1-1.5 eq) through the stirred solution. Monitor the temperature to ensure it remains at or below 0°C.
-
After the addition of HCl is complete, allow the reaction to stir at 0°C for several hours or until the formation of a precipitate (the Pinner salt) is complete. The reaction can be monitored by TLC to follow the consumption of the starting nitrile.
-
-
Ammonolysis:
-
To the suspension of the Pinner salt, slowly add a saturated solution of ammonia in ethanol at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the ammonolysis can be monitored by TLC.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzamidine hydrochloride.
-
Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Add a small amount of activated carbon and heat at reflux for 15-30 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure benzamidine hydrochloride.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale | Potential Issues if Deviated |
| HCl Stoichiometry | 1.1–1.5 molar equivalents | Ensures complete protonation of the nitrile and drives the reaction to completion. | Incomplete reaction, low yield. |
| Temperature | 0°C or below | Minimizes decomposition of the thermally unstable Pinner salt intermediate.[1][3] | Formation of amide byproduct, lower yield.[4] |
| Reaction Time (Pinner Salt) | 12-48 hours | Allows for complete formation of the imidate hydrochloride. | Incomplete reaction. |
| Reaction Time (Ammonolysis) | 24-48 hours | Ensures complete conversion of the Pinner salt to the amidine. | Incomplete reaction, presence of ester byproduct. |
| Solvent | Anhydrous alcohol/ether | Provides a non-aqueous medium to prevent hydrolysis.[1] | Hydrolysis of Pinner salt to ester or amide.[4] |
References
-
Organic Syntheses, Coll. Vol. 1, p.7 (1941); Vol. 2, p.1 (1922). [Link]
- CN106565540A - Synthesis method for benzamidine deriv
-
Pinner Reaction - Organic Chemistry Portal. [Link]
-
Mild method for the synthesis of amidines by the electrophilic activation of amides. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. [Link]
-
Pinner reaction - Grokipedia. [Link]
-
Pinner Reaction - YouTube. [Link]
-
Pinner reaction - Wikipedia. [Link]
-
The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines - ScholarWorks at WMU. [Link]
- CN104163778A - Method for preparing p-amino-benzamidine hydrochloride - Google P
-
Optimization procedures for the hydration of benzonitrile to benzamide a,b - ResearchGate. [Link]
-
Amidines from cyclic amines and nitriles in the presence of zinc(II) - RSC Publishing. [Link]
-
Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts | ACS Catalysis - ACS Publications. [Link]
-
Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]
-
Comparison of methods for benzamide synthesis from benzonitrile - ResearchGate. [Link]
-
A Lewis acid-promoted Pinner reaction - PMC. [Link]
- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google P
-
Benzamidine Sepharose 6B - Cytiva. [Link]
-
Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride: Potential Hazards Associated with Methanol | Organic Process Research & Development - ACS Publications. [Link]
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar. [Link]
-
Pinner Reaction Mechanism | PDF | Ester | Methanol - Scribd. [Link]
- CN106565541A - Synthesis method for benzamidine derivatives - Google P
-
Hidden Danger of Hydrochloric acid (HCl) in Methanol Solution I Risk and Safety measures I HCl - YouTube. [Link]
-
Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. [Link]
-
Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Publishing. [Link]
-
A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines - ResearchGate. [Link]
-
Benzamidine HCl (Benza) | CAS 1670-14-0 - Sarna Chemicals. [Link]
-
Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. [Link]
Sources
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resolving stability issues of 3,4-Dimethoxy-benzamidine in basic media
A Guide for Researchers on Resolving Stability Issues in Basic Media
Welcome to the technical support guide for 3,4-Dimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound, particularly in basic (alkaline) experimental conditions. As a versatile intermediate in pharmaceutical synthesis and a tool in biochemical research, understanding its chemical behavior is crucial for reliable and reproducible results[1]. This guide provides in-depth, evidence-based answers to common questions, troubleshooting protocols, and the fundamental chemistry behind the observed instability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my 3,4-Dimethoxy-benzamidine degrading in my basic buffer?
Answer:
The instability of 3,4-Dimethoxy-benzamidine in basic media is due to a chemical reaction called base-catalyzed hydrolysis . The core of the issue lies in the chemical nature of the amidine functional group itself.
-
The Amidine-Amidinium Equilibrium: In solution, the amidine group exists in equilibrium between its neutral form (benzamidine) and its protonated, positively charged form (benzamidinium ion). The position of this equilibrium is dictated by the pH of the solution.
-
In acidic to neutral pH , the amidinium form dominates. This form is electronically stabilized and significantly more resistant to nucleophilic attack.
-
In basic (alkaline) pH , the equilibrium shifts towards the neutral benzamidine form. This deprotonation is the critical first step leading to degradation[2][3].
-
-
Mechanism of Degradation: Once in its neutral form, the carbon atom of the C=N double bond becomes highly susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are abundant in basic solutions. This attack initiates a hydrolysis reaction that ultimately cleaves the C-N bond, converting the amidine into the corresponding primary amide (3,4-Dimethoxy-benzamide) and ammonia[2][3].
The diagram below illustrates this degradation pathway.
Caption: Base-catalyzed hydrolysis of 3,4-dimethoxybenzamidine.
Question 2: At what pH does degradation become significant? How fast does it happen?
Answer:
The rate of hydrolysis is highly dependent on the pH. Scientific studies on benzamidinium compounds have shown a dramatic increase in the rate of degradation as the pH rises. While the dimethoxy-substituted variant may have slightly different kinetics, the trend for the parent compound provides an authoritative guide.
| pH Level | Approximate Half-life (t½) of Benzamidinium | Stability Assessment for Experimental Work |
| pH < 8.0 | Very Long (months to years) | Generally Stable: Recommended for storage and most applications. |
| pH 9.0 | ~300 days[2][3] | Moderately Stable: Suitable for short-term experiments (hours to a few days). |
| pH 11.0 | ~6 days[2][3] | Unstable: Significant degradation expected over the course of a multi-day experiment. |
| pH 13.0 | ~15 hours[2][3] | Highly Unstable: Rapid degradation. Not recommended for most applications. |
Key Takeaway: For maximum stability, it is critical to maintain the pH of your solution below 8. If your protocol requires basic conditions, you must work as quickly as possible and at the lowest effective pH.
Question 3: My protocol requires a pH of 9.5. What can I do to minimize degradation?
Answer:
Working in basic conditions is sometimes unavoidable. Here is a troubleshooting workflow to mitigate the stability issues of 3,4-Dimethoxy-benzamidine at a moderately basic pH.
Caption: Troubleshooting workflow for amidine stability.
Experimental Protocol: Minimizing Degradation at pH 9.5
-
Temperature Control: Perform the reaction at the lowest possible temperature. Cooling the reaction vessel to 0-4°C (ice bath) will significantly slow the rate of hydrolysis.
-
Use Fresh Solutions: Do not use stock solutions of 3,4-Dimethoxy-benzamidine that have been stored in a basic buffer. Prepare the solution immediately before adding it to the reaction mixture.
-
Minimize Exposure Time: Plan your experiment to minimize the time the compound spends in the basic medium. Have all subsequent steps (e.g., quenching, extraction, purification) ready to go.
-
Inert Atmosphere: If your reaction is sensitive to oxidation, performing the experiment under an inert atmosphere (Nitrogen or Argon) can prevent potential side reactions, although hydrolysis will remain the primary concern.
-
Reaction Monitoring: If feasible, monitor the stability of your starting material. Take small aliquots from the reaction mixture at regular intervals and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the appearance of the less polar benzamide byproduct.
Question 4: What are the best buffers to use for experiments with 3,4-Dimethoxy-benzamidine?
Answer:
The ideal buffer will maintain a stable pH in the desired range without reacting with your compound.
-
Recommended Buffers (pH 6.5 - 8.0):
-
HEPES (pH 6.8 - 8.2): An excellent choice for many biological applications. It is generally non-reactive.
-
PBS (Phosphate-Buffered Saline, pH ~7.4): Widely used and provides good buffering capacity at a physiological pH.
-
Tris (pH 7.5 - 9.0): While Tris can buffer in the slightly basic range, be cautious when working at the higher end of its range (pH > 8.5) due to the increased rate of hydrolysis.
-
-
Buffers to Use with Caution (pH > 8.5):
-
Carbonate-Bicarbonate (pH 9.2 - 10.6): Use only if absolutely necessary for the protocol. Follow the mitigation steps outlined in Question 3.
-
CHES (pH 8.6 - 10.0): Similar to carbonate buffer, use with caution and for the shortest duration possible.
-
Protocol: Preparation of 1L of 1M HEPES Stock Solution (pH 7.5)
This protocol provides a stock solution that can be diluted to your desired working concentration.
Materials:
-
HEPES (Free Acid): 238.3 g
-
10 N Sodium Hydroxide (NaOH)
-
Deionized Water (dH₂O)
-
Calibrated pH meter
-
1L Volumetric Flask
Procedure:
-
Add 238.3 g of HEPES powder to approximately 750 mL of dH₂O in a beaker or flask with a magnetic stirrer[4].
-
Stir the solution until the powder is fully dissolved.
-
Slowly add 10 N NaOH dropwise while continuously monitoring the pH with a calibrated meter.
-
Continue adding NaOH until the pH of the solution reaches 7.5.
-
Carefully transfer the solution to a 1L volumetric flask.
-
Add dH₂O to bring the final volume to the 1L mark.
-
Sterilize the solution by passing it through a 0.22 µm filter or by autoclaving[4][5].
-
Store the buffer at 4°C.
References
- Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
- Open Research Repository. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.
- Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary.
- Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Shriner, R. L., & Neumann, F. W. (n.d.). The Chemistry of the Amidines. ResearchGate.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Research @ Flinders. (2021, October 1). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water.
- PubMed. (2021, October 1). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water.
- ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
- J&K Scientific. (n.d.). 3,4-Dimethoxy-benzamidine·HCl | 51488-33-6.
- Benchchem. (n.d.). Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ.
- PubMed. (n.d.). 3,4-Dimethoxybenzylamine as a Sensitive Pre-Column Fluorescence Derivatization Reagent for the Determination of Serotonin in Human Platelet-Poor Plasma.
- PMC - NIH. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating...
- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
- Benchchem. (n.d.). In-Depth Technical Guide: Solubility and Stability of 3,5-Dimethoxybenzamide.
- ResearchGate. (n.d.). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate.
- ACS Publications. (2016, September 25). Stabilization of Calcium Hydride Complexes by Fine Tuning of Amidinate Ligands | Organometallics.
- Beilstein Journals. (2025, August 4). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines.
- Chemical Communications (RSC Publishing). (n.d.). Mono-amidinate complexes stabilized by a new sterically-hindered amidine†.
- PMC. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies.
- ResearchGate. (2025, August 10). (PDF) Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method.
- (n.d.). All buffers using in this protocol are according to the targeting protein. In this protocol, buffers are suitable for CBFB. Dif.
- (2022, November 5). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach.
- CORE. (2015, March 31). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- GoldBio. (2017, February 2). How to Prepare Your Most Frequently Used Buffers.
- MD Anderson. (n.d.). 1 Buffer Preparation.
- mAb3D Atlas. (2020, November 9). Standard Buffer Recipes.
- Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
Sources
minimizing side products in 3,4-Dimethoxy-benzamidine preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing side products in the preparation of 3,4-dimethoxybenzamidine. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis.
Introduction: The Challenge of Synthesizing Electron-Rich Benzamidines
3,4-Dimethoxybenzamidine is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, most commonly achieved via the Pinner reaction, presents unique challenges due to the electron-donating nature of the dimethoxy-substituted aromatic ring. These electronic effects can influence the reactivity of the nitrile starting material and the stability of key intermediates, often leading to the formation of undesired side products. This guide is designed to provide both the theoretical understanding and practical solutions to achieve a high-yielding and pure synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing 3,4-dimethoxybenzamidine?
The most established and widely used method is the Pinner reaction.[1][2][3][4] This two-step process involves the acid-catalyzed reaction of 3,4-dimethoxybenzonitrile with an alcohol (commonly ethanol) to form an intermediate ethyl 3,4-dimethoxybenzimidate hydrochloride salt (often called a Pinner salt). This salt is then isolated and reacted with ammonia to yield the final 3,4-dimethoxybenzamidine hydrochloride.
Q2: What are the primary side products I should be aware of?
The main side products originate from the high reactivity of the intermediate Pinner salt. These include:
-
3,4-Dimethoxybenzoate Ester: Formed if water is present in the reaction mixture, which hydrolyzes the Pinner salt.[2][4]
-
3,4-Dimethoxybenzamide: This can arise from the hydrolysis of the starting nitrile under acidic conditions or the thermal decomposition of the intermediate imidate salt.
-
Ethyl 3,4-dimethoxybenzoyl Orthoester: This can form if the Pinner salt reacts with an excess of the alcohol used in the first step.[2][4]
Q3: Why are anhydrous conditions so critical for the Pinner reaction?
Strictly anhydrous (water-free) conditions are essential to prevent the hydrolysis of the Pinner salt to the corresponding ester, which is often a major impurity.[4] Water can be introduced from wet solvents, glassware, or the atmosphere.
Q4: I have a low yield of the final amidine. What are the likely causes?
Low yields can be attributed to several factors:
-
Incomplete formation of the Pinner salt: This could be due to insufficient acid catalyst or a short reaction time.
-
Decomposition of the Pinner salt: The Pinner salt is thermally unstable and can decompose if the reaction temperature is too high.[2][4]
-
Side product formation: The formation of esters, amides, or orthoesters will consume the intermediate and reduce the yield of the desired amidine.
-
Loss during workup and purification: As a salt, the product can have high water solubility, leading to losses during aqueous workup phases.
Q5: Are there alternative methods to the Pinner reaction for synthesizing 3,4-dimethoxybenzamidine?
Yes, several other methods exist for the synthesis of amidines, although they may require different starting materials or reagents. These include the direct amination of nitriles using Lewis acids or the reaction of amines with dimethylformamide acetals.[1][5] These methods can sometimes offer milder reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of 3,4-dimethoxybenzamidine and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or no formation of the Pinner salt precipitate | 1. Insufficient anhydrous HCl gas has been passed through the reaction mixture.2. The starting 3,4-dimethoxybenzonitrile is impure.3. The reaction temperature is too high, preventing precipitation. | 1. Continue passing dry HCl gas through the solution while monitoring for precipitate formation. Ensure the gas is thoroughly dried (e.g., by passing through a sulfuric acid trap).2. Check the purity of the starting nitrile by melting point or NMR spectroscopy.3. Maintain the reaction temperature at 0-5 °C. |
| The final product is contaminated with a significant amount of ethyl 3,4-dimethoxybenzoate. | Presence of water during the formation or handling of the Pinner salt. | 1. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, ethanol).2. Thoroughly dry all glassware in an oven before use.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| The NMR spectrum of the product shows signals corresponding to 3,4-dimethoxybenzamide. | 1. Incomplete conversion of the nitrile to the Pinner salt, followed by hydrolysis of the unreacted nitrile during workup.2. Thermal decomposition of the Pinner salt. | 1. Ensure complete saturation with HCl gas during the first step.2. Maintain low temperatures (0-5 °C) throughout the formation and isolation of the Pinner salt.[2][4] |
| The isolated product is an oil or sticky solid and is difficult to handle. | 1. The product may be the free base form of the amidine, which can be oily.2. Presence of orthoester or other oily impurities. | 1. Ensure the final product is the hydrochloride salt, which is typically a crystalline solid. This can be achieved by precipitation from an appropriate solvent with HCl.2. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to remove impurities. |
| The reaction is very slow or stalls. | The electron-donating methoxy groups can slightly deactivate the nitrile towards protonation, which is the first step of the Pinner reaction. | 1. Ensure a sufficient concentration of the acid catalyst.2. Allow for a longer reaction time at low temperature. |
Visualizing the Reaction Pathways
Understanding the desired reaction in the context of its potential side reactions is crucial for effective troubleshooting.
Caption: Pinner reaction pathway and major side products.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and purification of 3,4-dimethoxybenzamidine hydrochloride, with an emphasis on minimizing side product formation.
Protocol 1: Preparation of 3,4-Dimethoxybenzamidine Hydrochloride via the Pinner Reaction
This protocol is a representative method and may require optimization.
Step 1: Formation of Ethyl 3,4-Dimethoxybenzimidate Hydrochloride (Pinner Salt)
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube filled with calcium chloride, dissolve 3,4-dimethoxybenzonitrile (10.0 g, 61.3 mmol) in anhydrous diethyl ether (100 mL) and anhydrous ethanol (4.5 mL, 76.6 mmol, 1.25 eq).
-
Acidification: Cool the stirred solution to 0 °C in an ice-salt bath. Bubble dry hydrogen chloride gas through the solution. The HCl gas should be dried by passing it through a wash bottle containing concentrated sulfuric acid.
-
Reaction: Continue passing HCl gas through the solution for 1-2 hours. A white precipitate of the Pinner salt should form. After saturation, seal the flask and allow it to stand at 0-4 °C for 24-48 hours to ensure complete precipitation.
-
Isolation: Collect the white crystalline Pinner salt by vacuum filtration, washing it with a small amount of cold, anhydrous diethyl ether. It is crucial to minimize exposure to atmospheric moisture during this step. Dry the salt under vacuum.
Step 2: Conversion to 3,4-Dimethoxybenzamidine Hydrochloride
-
Ammonolysis: Suspend the dried Pinner salt in a cold (0 °C) saturated solution of ammonia in anhydrous ethanol (100 mL).
-
Reaction: Stir the suspension at room temperature in a sealed flask for 24 hours.
-
Isolation: Remove the precipitated ammonium chloride by filtration.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethoxybenzamidine hydrochloride. Recrystallize the crude product from an ethanol/diethyl ether solvent system to obtain the pure product.
Caption: Workflow for 3,4-dimethoxybenzamidine synthesis.
Protocol 2: Alternative Approach - Direct Amidation of an Activated Carboxylic Acid Derivative (Conceptual)
While the Pinner reaction is standard, modern organic synthesis offers alternative routes that may avoid some of its pitfalls. A conceptual alternative involves the conversion of 3,4-dimethoxybenzoic acid into an activated species, followed by amination.
-
Activation: Convert 3,4-dimethoxybenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
Formation of an Imidoyl Chloride: React the acid chloride with a sulfonamide (e.g., p-toluenesulfonamide) to form an N-sulfonyl imidoyl chloride.
-
Amination: React the imidoyl chloride with ammonia, followed by cleavage of the sulfonyl group to yield the desired amidine.
This route avoids the moisture-sensitive Pinner salt intermediate but requires additional steps and reagents.
Conclusion
The successful synthesis of 3,4-dimethoxybenzamidine with minimal side products is highly achievable with careful control of reaction conditions. The key to a high-yielding Pinner reaction lies in the scrupulous exclusion of water and meticulous temperature management. By understanding the underlying chemistry and potential pitfalls outlined in this guide, researchers can confidently troubleshoot and optimize their synthetic protocols.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Pinner reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Amidine. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
- De Kimpe, N., & Stevens, C. (1995). The Chemistry of Amidines and Imidates, Volume 2. In S. Patai & Z. Rappoport (Eds.), The Chemistry of Functional Groups. John Wiley & Sons. (Note: A general reference for the chemistry of amidines, a specific URL to the full text may require a subscription.)
-
El-Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid is a a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates. The Journal of Organic Chemistry, 80(9), 4532-4544. Available at: [Link] (Note: This reference provides context on modern amidation methods, an alternative to the Pinner reaction.)
-
Al-Zoubi, R. M., Gernigon, N., & Hall, D. G. (2012). 5-methoxy-2-iodophenylboronic acid (MIBA) is kinetically very active in a catalytic, direct amidation employing free carboxylic acids and amines providing high yields of amide products in short reaction times under mild conditions at ambient temperature in the presence of molecular sieves. The Journal of Organic Chemistry, 77(18), 8386-8400. Available at: [Link] (Note: This reference provides context on modern amidation methods, an alternative to the Pinner reaction.)
Sources
Technical Support Center: Enhancing the In Vivo Bioavailability of 3,4-Dimethoxy-benzamidine
A Note to Researchers: 3,4-Dimethoxy-benzamidine is a model compound for the purposes of this guide. The principles, protocols, and troubleshooting advice provided are based on established methodologies for enhancing the bioavailability of small molecule drugs, particularly those with similar chemical moieties (benzamidines, catechols). The experimental parameters provided should be considered as starting points for optimization.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a concern for compounds like 3,4-Dimethoxy-benzamidine?
A: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. For a compound like 3,4-Dimethoxy-benzamidine, several structural features suggest potential challenges. The dimethoxy groups may be susceptible to first-pass metabolism in the liver, and the polar benzamidine group can limit passive diffusion across the gut wall. Low bioavailability can lead to high inter-individual variability in drug exposure and a lack of therapeutic efficacy.
Q2: What are the primary metabolic pathways that likely affect 3,4-Dimethoxy-benzamidine's bioavailability?
A: Based on its structure, the primary metabolic pathways are likely O-demethylation of the methoxy groups by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) in the liver and gut wall, followed by potential sulfation or glucuronidation of the resulting hydroxyl groups. The amidine group itself is generally stable but can be subject to hydrolysis under certain conditions.
Q3: What is the role of efflux transporters, like P-glycoprotein (P-gp), in the absorption of this compound?
A: P-glycoprotein (P-gp) is an efflux transporter protein found in the intestinal epithelium that actively pumps substrates back into the intestinal lumen, thereby limiting their absorption. Amidine-containing compounds can be substrates for P-gp. If 3,4-Dimethoxy-benzamidine is a P-gp substrate, its oral bioavailability will be significantly limited, even if it has good passive permeability.
Q4: What are some initial formulation strategies to consider for improving bioavailability?
A: Initial strategies should focus on improving solubility and protecting the compound from premature degradation. This can include:
-
pH adjustment: Using buffers to maintain an optimal pH for solubility in the gastrointestinal tract.
-
Use of solubilizing agents: Incorporating cyclodextrins or surfactants to enhance aqueous solubility.
-
Lipid-based formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing lipid absorption pathways.
Troubleshooting Guide: In Vivo Experiments
This section addresses common issues encountered during in vivo studies aimed at enhancing the bioavailability of 3,4-Dimethoxy-benzamidine.
Issue 1: Very low or undetectable plasma concentrations after oral administration.
Q: We administered 3,4-Dimethoxy-benzamidine orally to our rodent model, but the plasma concentrations are near the lower limit of quantification (LLOQ). What could be the cause and how do we troubleshoot this?
A: This is a common challenge indicative of either very poor absorption, extensive first-pass metabolism, or a combination of both. A systematic approach is required to identify the bottleneck.
Troubleshooting Workflow
Caption: Barriers to oral bioavailability of 3,4-Dimethoxy-benzamidine.
References
-
He, H., et al. (2015). Preclinical pharmacokinetic and pharmacodynamic studies of a novel PI3K inhibitor, CYH33. Acta Pharmacologica Sinica. Available at: [Link]
-
Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics. Available at: [Link]
-
Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician. Available at: [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]
Technical Support Center: Overcoming the Hygroscopic Nature of 3,4-Dimethoxybenzamidine Salts
Welcome to the Technical Support Center for 3,4-Dimethoxybenzamidine salts. This guide is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. As a key intermediate in pharmaceutical development and a reagent in biochemical research, understanding and mitigating the challenges posed by its hygroscopic nature is crucial for experimental success and product stability.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.
The inherent tendency of a substance to absorb moisture from the surrounding environment is known as hygroscopicity.[3] This can lead to a host of problems in a laboratory setting, including chemical degradation, changes in physical properties, and compromised therapeutic performance of the final product.[4] For 3,4-Dimethoxybenzamidine salts, this can manifest as clumping, difficulty in accurate weighing, and potential degradation over time, impacting the reproducibility of your results.
This guide is structured to provide practical, actionable solutions based on established scientific principles and field-proven experience.
I. Troubleshooting Guide
This section addresses specific problems you might encounter when working with 3,4-Dimethoxybenzamidine salts. Each issue is followed by a step-by-step troubleshooting workflow.
Issue 1: The compound has formed clumps or appears "wet" upon opening a new container.
The most common reason for this is exposure to ambient humidity during packaging or a breach in the container seal during shipping or prior storage. Hygroscopic materials readily absorb moisture from the air, leading to clumping and caking.[5][6]
Troubleshooting Workflow:
Caption: Workflow for Handling Hygroscopic Powders.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3,4-Dimethoxybenzamidine salts?
To minimize moisture absorption, 3,4-Dimethoxybenzamidine salts should be stored in a tightly sealed container in a cool, dry place. [6]For long-term storage, a desiccator containing a suitable desiccant like silica gel is highly recommended. [3][7]Some suppliers recommend refrigeration (0-8 °C) for related compounds, which can also help to reduce the rate of moisture uptake. [1]Always allow the container to warm to room temperature before opening to prevent condensation.
Q2: How can I quantitatively measure the water content of my 3,4-Dimethoxybenzamidine salt sample?
The gold standard for determining water content in pharmaceutical compounds is Karl Fischer titration. [8][9]This method is highly specific to water and can provide accurate results with a small amount of sample. [10]Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly sensitive for low water content. [8][11] Another, less specific, method is Loss on Drying (LOD). [12]This involves heating the sample and measuring the mass loss. However, this method will also detect other volatile impurities, not just water.
| Method | Specificity | Sensitivity | Throughput |
| Karl Fischer Titration | High (water-specific) | High (down to ppm levels) | Can be automated for high throughput |
| Loss on Drying (LOD) | Low (measures all volatiles) | Moderate | Can be automated |
| Thermogravimetric Analysis (TGA) | Moderate | High | Lower |
| Dynamic Vapor Sorption (DVS) | High (water-specific) | High | Lower |
Q3: Are there alternative salt forms of 3,4-Dimethoxybenzamidine that are less hygroscopic?
Salt selection is a critical step in drug development to optimize the physicochemical properties of an active pharmaceutical ingredient (API), including reducing hygroscopicity. [13][14]While hydrochloride salts are common, they can sometimes be more hygroscopic than other salt forms. [15] Exploring alternative counterions, such as mesylates, can be a viable strategy. [16]A comprehensive salt screening study would be necessary to identify a crystalline salt form with improved stability and lower hygroscopicity. Co-crystallization is another emerging technique that can be used to modify the properties of an API and often results in less hygroscopic solids. [4][17] Q4: What are the best practices for handling 3,4-Dimethoxybenzamidine salts during an experiment to minimize moisture exposure?
-
Work in a controlled environment: Whenever possible, handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity. [5][18]2. Minimize exposure time: Only open the container for the minimum time necessary to dispense the required amount. [6]3. Use appropriate tools: Use clean, dry spatulas and weighing vessels.
-
Seal containers promptly and properly: After dispensing, ensure the container is tightly sealed.
-
Aliquot the reagent: For frequently used batches, consider aliquoting the powder into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.
Q5: What impact can moisture have on the downstream applications of 3,4-Dimethoxybenzamidine salts?
Moisture can have several detrimental effects on downstream applications:
-
Inaccurate Dosing: Absorbed water adds to the weight of the compound, leading to under-dosing of the active molecule in subsequent reactions or assays.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a reduction in the purity of the starting material. [4]* Altered Physical Properties: Moisture can change the crystal structure, particle size, and flow properties of the powder, which can be critical in formulation and manufacturing processes. [5][19]* Compromised Stability: Increased water content can significantly reduce the shelf-life and stability of the compound and any formulations derived from it. [11]
III. Experimental Protocols
Protocol 1: Gravimetric Determination of Water Content (Loss on Drying)
This protocol provides a basic method to estimate water content. For more accurate results, Karl Fischer titration is recommended.
-
Preparation: Dry a clean, empty weighing bottle in an oven at 105 °C for 30 minutes and cool in a desiccator.
-
Weighing: Accurately weigh the dried weighing bottle.
-
Sample Addition: Add approximately 1-2 grams of the 3,4-Dimethoxybenzamidine salt to the weighing bottle and record the exact weight.
-
Drying: Place the open weighing bottle containing the sample in a vacuum oven at a temperature at least 20 °C below the compound's melting point for 2-4 hours.
-
Cooling and Re-weighing: Cap the weighing bottle, remove it from the oven, and allow it to cool to room temperature in a desiccator. Once cool, re-weigh the bottle and its contents.
-
Calculation:
-
Initial Mass of Sample = (Mass of bottle + sample) - (Mass of empty bottle)
-
Mass of Water Lost = (Initial mass of bottle + sample) - (Final mass of bottle + sample)
-
% Water Content = (Mass of Water Lost / Initial Mass of Sample) * 100
-
Protocol 2: Preparation of a Stock Solution with Correction for Water Content
This protocol describes how to prepare a stock solution of a specific concentration, accounting for the water content determined by a method like Karl Fischer titration.
-
Determine Water Content: Use Karl Fischer titration or another suitable method to determine the percentage of water in your batch of 3,4-Dimethoxybenzamidine salt. Let's assume the water content is determined to be 5% (w/w).
-
Calculate Corrected Mass: To prepare a solution of a desired concentration, you will need to adjust the amount of solid you weigh out.
-
Correction Factor = 1 / (1 - (Water Content % / 100))
-
Corrected Mass = Desired Mass of Anhydrous Compound * Correction Factor
-
Example: To prepare a 10 mM solution in 100 mL, you would typically need a certain mass of the anhydrous compound. If the molecular weight of the anhydrous salt is 'X' g/mol , the desired mass would be 0.01 mol/L * 0.1 L * X g/mol = 0.001 * X g.
-
If the water content is 5%, the Correction Factor = 1 / (1 - 0.05) = 1.0526.
-
Corrected Mass to Weigh = (0.001 * X g) * 1.0526.
-
-
Solution Preparation:
-
Weigh out the Corrected Mass of the hygroscopic 3,4-Dimethoxybenzamidine salt.
-
Dissolve the weighed solid in the desired volume of solvent.
-
IV. References
-
Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]
-
Water Measurements. Improved Pharma. [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
Best Practices for Proper Chemical Storage. The Synergist. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
-
Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]
-
Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
-
3,4-Dimethoxy-benzamidine·HCl. J&K Scientific. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. [Link]
-
Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. ResearchGate. [Link]
-
How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. Technologynetworks. [Link]
-
Excellent Humidity Control in Pharmaceutical Manufacturing. Bry-Air. [Link]
-
3,4-Dimethoxybenzamide. PubChem. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
2,4-Dimethoxy-benzamidine·HCl. J&K Scientific. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Edu Lab CHina. [Link]
-
Dihydroergocristine Mesylate. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. tutorchase.com [tutorchase.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. blog.metrohmusa.com [blog.metrohmusa.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. Dihydroergocristine Mesylate | C36H45N5O8S | CID 444034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bryair.com [bryair.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing HPLC Separation for 3,4-Dimethoxy-benzamidine Mixtures
Welcome to the technical support center for the analysis of 3,4-Dimethoxy-benzamidine and its related mixtures. As a benzamidine derivative, this compound possesses a strongly basic functional group, which presents specific, yet manageable, challenges in reversed-phase High-Performance Liquid Chromatography (HPLC). The primary difficulty arises from secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the surface of traditional silica-based stationary phases. These interactions are a common cause of poor peak shape, particularly peak tailing, which can compromise resolution and the accuracy of quantification.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, practical solutions in a direct question-and-answer format, moving from fundamental questions to advanced troubleshooting. Our goal is to empower you to not only solve common problems but also to understand the underlying chromatographic principles, enabling you to develop robust and reliable HPLC methods.
Frequently Asked Questions (FAQs)
This section addresses foundational questions for setting up an HPLC method for 3,4-Dimethoxy-benzamidine.
Q1: What is a good starting HPLC method for analyzing 3,4-Dimethoxy-benzamidine?
A1: A successful starting point for a basic compound like 3,4-Dimethoxy-benzamidine involves using a modern, base-deactivated reversed-phase column and a buffered, low-pH mobile phase to ensure symmetrical peak shapes.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | Modern, end-capped C18 or C8 (e.g., base-deactivated, polar-embedded, or hybrid silica), 150 x 4.6 mm, 3.5 or 5 µm | Minimizes interaction with residual silanols, reducing peak tailing.[2][3][4] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water; or 20 mM Potassium Phosphate buffer, pH adjusted to 2.5-3.0 | Low pH suppresses the ionization of silanol groups on the stationary phase, preventing electrostatic interactions that cause tailing.[5] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Standard organic modifiers for reversed-phase HPLC. ACN often provides sharper peaks and lower viscosity. |
| Elution Mode | Isocratic or Gradient | Start with a 15-20 minute gradient (e.g., 10-90% B) to determine the approximate elution conditions, then optimize to an isocratic method if possible for simplicity and robustness.[6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.[7] |
| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity, but ensure analyte stability.[7][8] |
| Detection | UV at ~254 nm or ~280 nm | The aromatic ring of the molecule provides strong UV absorbance. A Diode Array Detector (DAD) is recommended to confirm peak purity.[9] |
| Injection Vol. | 5-10 µL | Keep the volume low to prevent column overload and peak distortion.[4] |
Q2: Why is controlling mobile phase pH so critical for this compound?
A2: Mobile phase pH is arguably the most powerful parameter for controlling the retention and peak shape of ionizable compounds like 3,4-Dimethoxy-benzamidine.[10] Its importance stems from its ability to alter the ionization state of both the analyte and the stationary phase.
-
Analyte Ionization: 3,4-Dimethoxy-benzamidine is a base. As the pH of the mobile phase decreases, the amidine group becomes protonated (positively charged).[11] As pH increases, it becomes deprotonated (neutral). In reversed-phase HPLC, the neutral form is more hydrophobic and will be retained longer, while the ionized form is more polar and will elute earlier.[11][12]
-
Stationary Phase Ionization: Standard silica-based columns have residual silanol groups (Si-OH). At a mid-range pH (approx. > 3.5), these groups deprotonate to become Si-O⁻, creating negatively charged sites.[13] These sites can electrostatically interact with the protonated (positively charged) form of the analyte, causing significant peak tailing.[2][3]
By setting the mobile phase pH low (e.g., 2.5-3.0), you ensure the silanol groups remain protonated (neutral), thus eliminating the primary chemical cause of peak tailing for basic compounds.[5] For robust methods, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa.[11][12]
Q3: What type of HPLC column is best suited for basic compounds?
A3: While a standard C18 column can be used, achieving good peak shape for basic compounds is much easier with modern columns specifically designed to minimize silanol interactions. Look for columns described as:
-
Base-Deactivated / End-Capped: These columns undergo a secondary silanization process to "cap" the majority of residual silanols, making them inaccessible to analytes.[2][3][4]
-
Polar-Embedded: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a hydrating layer that shields the analytes from the underlying silica surface.[3]
-
Hybrid Particle Technology: These columns are based on organo-silica hybrid particles, which are more resistant to high pH conditions and have fewer residual silanols compared to traditional silica. This allows for the option of working at high pH where the basic analyte is neutral.
Q4: How should I prepare my sample for analysis?
A4: Proper sample preparation is crucial for reproducible results and long column life.[14]
-
Solvent Selection: The ideal scenario is to dissolve your sample directly in the initial mobile phase.[4] If the sample has poor solubility, use a solvent that is as weak (as chromatographically "weak") as possible. Using a stronger solvent than the mobile phase (e.g., 100% ACN) can cause peak distortion and broadening.[4]
-
Concentration: Work within a reasonable concentration range (e.g., 0.1-1.0 mg/mL) to avoid column overloading, which can cause broad, triangular peaks.[4]
-
Filtration: Always filter your sample solution through a 0.22 or 0.45 µm syringe filter before injection. This removes particulates that can clog the column frit, leading to high backpressure and poor performance.[15][16]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development and routine analysis.
Problem 1: My peak for 3,4-Dimethoxy-benzamidine is tailing.
Peak tailing is the most common issue for basic analytes. It is characterized by an asymmetry factor > 1.2 and can compromise both resolution and integration accuracy.[1][3] The causes can be either chemical or physical.
Caption: Diagnostic workflow to differentiate between chemical and physical causes of peak tailing.
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Solution(s) | Explanation |
| Chemical: Silanol Interaction | 1. Lower Mobile Phase pH: Adjust to pH 2.5-3.0 with 0.1% formic acid or a phosphate buffer.[4][5] 2. Use a Different Column: Switch to a modern, high-purity, base-deactivated, or polar-embedded column.[2][3] 3. Add a Competing Base: Add a low concentration (e.g., 5-10 mM) of triethylamine (TEA) to the mobile phase. Note: This is an older technique and can shorten column life and suppress MS signals.[5][17] | This is the most likely cause. The protonated basic analyte interacts with ionized silanols on the silica surface. Lowering the pH neutralizes the silanols, and specialized columns have fewer accessible silanols. |
| Physical: Extra-Column Volume | 1. Check Fittings: Ensure all tubing connections are made correctly with no gaps. 2. Minimize Tubing: Use narrow internal diameter (e.g., 0.005") tubing and keep lengths as short as possible.[3] | Dead volume in the flow path between the injector and detector causes band broadening and tailing for all peaks.[2][17] |
| Physical: Column Issues | 1. Replace Guard Column: If using a guard column, it may be fouled. Replace it.[1] 2. Flush Column: Reverse flush the column (disconnect from detector) with a strong solvent. 3. Replace Column: The column itself may have a void at the inlet or be irreversibly contaminated. | Sample matrix components can accumulate on the guard or analytical column, creating active sites or blockages that distort peak shape.[1] |
| Chemical: Column Overload | 1. Reduce Injection Mass: Dilute the sample or reduce the injection volume.[4] | Injecting too much analyte can saturate the stationary phase, leading to right-angled, tailing peaks. |
Problem 2: I have poor resolution between 3,4-Dimethoxy-benzamidine and an impurity.
Resolution is a measure of the separation between two peaks. It is influenced by column efficiency (N), selectivity (α), and retention factor (k).[18]
Caption: Increasing selectivity (α) moves peaks further apart, dramatically improving resolution.
-
Optimize Selectivity (α): This is the most effective way to improve resolution.[18] Selectivity refers to the ability of the chromatographic system to distinguish between two analytes.
-
Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different properties and will interact with your analytes differently, which can significantly alter elution order and spacing.[3][13]
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization and thus the hydrophobicity of the analytes and impurities, potentially leading to large changes in retention and selectivity.[10][19]
-
Change Stationary Phase: If changing the mobile phase is not enough, try a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column) to introduce different interaction mechanisms (e.g., pi-pi interactions).[8]
-
-
Increase Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.
-
Use a Longer Column: Doubling the column length increases N by a factor of ~1.4, but also doubles run time and backpressure.[7][8]
-
Use Smaller Particle Columns: Switching from a 5 µm to a 3 µm or sub-2 µm particle column dramatically increases efficiency. This may require an UHPLC system due to higher backpressure.[7][8]
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency, but at the cost of longer analysis times.[7]
-
-
Increase Retention Factor (k): Increasing the retention (how long the peaks stay on the column) can improve the resolution of early-eluting peaks.
-
Decrease Mobile Phase Strength: In reversed-phase, this means lowering the percentage of the organic modifier (e.g., from 60% ACN to 55% ACN).[18]
-
Problem 3: My retention times are shifting between injections.
Poor reproducibility can invalidate an analytical method. The most common causes are related to the system's stability.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. For gradient methods, this may take 10-15 column volumes.
-
Mobile Phase Instability: If your mobile phase is not adequately buffered, its pH can drift, causing retention time shifts for ionizable analytes.[3] Ensure your buffer is used within its effective range (pKa ± 1). Volatile mobile phase components (like TEA or TFA) can evaporate over time, changing the composition. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a thermostatted column compartment to maintain a constant temperature.[7][8]
-
Pump and System Issues: Inconsistent flow rates from worn pump seals or leaks in the system can also cause retention time drift.
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
This protocol helps determine the optimal mobile phase pH for separating 3,4-Dimethoxy-benzamidine from its critical impurities.
-
Instrumentation & Column: Use a calibrated HPLC system with a column oven and a robust, base-deactivated C18 column.
-
Prepare Buffer Stock: Prepare a 50 mM potassium phosphate stock solution.
-
Prepare Mobile Phases:
-
Prepare three separate aqueous mobile phases (Mobile Phase A) at pH 2.5, 3.0, and 3.5. To 1 L of water, add 20 mL of the buffer stock and adjust the pH with phosphoric acid.
-
Use Acetonitrile as Mobile Phase B.
-
-
Equilibrate System: Begin with the pH 2.5 mobile phase. Equilibrate the column with your starting gradient conditions (e.g., 90:10 A:B) for at least 30 minutes.
-
Inject Sample: Inject your sample mixture and run your scouting gradient.
-
Analyze Chromatogram: Record the retention times and resolution of the main peak and any impurities. Pay close attention to peak shape (asymmetry).
-
Repeat for Other pH Values: Thoroughly flush the system and re-equilibrate with the pH 3.0 mobile phase. Repeat step 5 and 6. Then, repeat the entire process for the pH 3.5 mobile phase.
-
Evaluate Results: Compare the chromatograms from the three pH values. Select the pH that provides the best balance of resolution, peak shape, and run time for further optimization.
Protocol 2: Diagnosing Peak Tailing with a Neutral Marker
This protocol definitively determines if peak tailing is caused by chemical (silanol) or physical (system) issues.[2]
-
Prepare Neutral Marker Solution: Prepare a solution of a neutral, non-polar compound like Toluene or a weakly retained compound like Uracil in your mobile phase at a low concentration.
-
Run Tailing Method: Using the exact HPLC method where you observe tailing for 3,4-Dimethoxy-benzamidine, inject your sample and confirm the tailing issue.
-
Inject Neutral Marker: Without changing any conditions, inject the neutral marker solution.
-
Analyze the Result:
-
If the neutral marker peak is sharp and symmetrical: Your tailing problem is chemical. The basic analyte is interacting with the stationary phase. Proceed with the chemical solutions in Table 2.
-
If the neutral marker peak also shows tailing or is broad: Your problem is physical. It is related to dead volume in the system or a faulty column. Proceed with the physical solutions in Table 2.
-
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
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- BenchChem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of Benzidine.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
- BenchChem. (2025). Technical Support Center: Refining HPLC Protocols for Benzamide Isomers.
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- Nacalai Tesque, Inc. (n.d.). 4. Sample Pretreatment for HPLC.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Shinde, V. (2025, February 1).
- Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
- Hawach Scientific. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography.
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol.
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A Researcher's Guide to the Structural Elucidation of 3,4-Dimethoxybenzamidine: A Comparative Analysis Centered on 1H NMR Interpretation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized or purchased small molecules is a foundational pillar of reliable and reproducible research. 3,4-Dimethoxybenzamidine, a key building block in the synthesis of various pharmaceutical agents and a valuable tool in biochemical research, is no exception.[1][2][3][4][5] This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethoxybenzamidine, offering a detailed interpretation of its key features. Furthermore, we will objectively compare the insights derived from 1H NMR with those from other common analytical techniques, providing a comprehensive framework for its structural verification.
The Central Role of 1H NMR in Structural Elucidation
Proton (1H) NMR spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it exceptionally powerful for confirming molecular structures.[6] A typical 1H NMR spectrum provides three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton. Protons in different electronic environments will resonate at different frequencies.[6][7]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[6]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring, non-equivalent protons. This is often described by the n+1 rule.[8]
Interpreting the 1H NMR Spectrum of 3,4-Dimethoxybenzamidine: A Predicted Analysis
While a publicly available, assigned 1H NMR spectrum of 3,4-dimethoxybenzamidine is not readily found, we can confidently predict its spectrum based on the well-established principles of NMR and data from analogous structures, such as various dimethoxybenzenes and benzamidine hydrochloride.[9][10][11][12]
The structure of 3,4-dimethoxybenzamidine features several distinct proton environments: three aromatic protons, two methoxy groups, and the protons of the amidine functional group.
Predicted 1H NMR Data for 3,4-Dimethoxybenzamidine
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-2 | ~7.4 - 7.6 | Doublet (d) | 1H | Located ortho to the electron-withdrawing amidine group, leading to deshielding. Coupled to H-6. |
| H-5 | ~6.9 - 7.1 | Doublet (d) | 1H | Situated ortho to an electron-donating methoxy group, resulting in shielding. Coupled to H-6. |
| H-6 | ~7.3 - 7.5 | Doublet of Doublets (dd) | 1H | Influenced by both the amidine and a methoxy group. Coupled to both H-2 and H-5. |
| OCH₃ (C3) | ~3.9 | Singlet (s) | 3H | Methoxy protons typically appear as sharp singlets in this region. |
| OCH₃ (C4) | ~3.9 | Singlet (s) | 3H | Similar chemical environment to the other methoxy group. |
| NH₂/NH | ~8.5 - 9.5 | Broad Singlet(s) | 3H | Amidine protons are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on solvent, concentration, and temperature.[13] |
A Comparative Look: Alternative and Complementary Analytical Techniques
While 1H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation, particularly in regulated environments.
| Technique | Principle | Information Provided | Strengths | Limitations |
| 13C NMR Spectroscopy | Detects the carbon-13 isotope, providing information about the carbon framework of the molecule. | Number of unique carbon environments, chemical shifts indicating functional groups. | Complements 1H NMR by providing direct information about the carbon skeleton. | Lower natural abundance of 13C results in longer acquisition times. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C=N, N-H, C-O). | Fast and non-destructive. Excellent for identifying key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Ionizes the molecule and separates the ions based on their mass-to-charge ratio. | Molecular weight of the compound and fragmentation patterns that can aid in structural elucidation. | Extremely sensitive, providing accurate molecular weight information. | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[14] | Purity of the sample. Retention time can be used for identification when compared to a reference standard. | Excellent for assessing purity and for quantitative analysis.[14] | Primarily a separation technique; requires a detector (e.g., UV, MS) for identification. |
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following protocol outlines the steps for preparing a sample of 3,4-dimethoxybenzamidine for 1H NMR analysis. This protocol is designed to be a self-validating system, ensuring data quality and reproducibility.
Materials:
-
3,4-Dimethoxybenzamidine sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Vortex mixer
Step-by-Step Methodology:
-
Sample Preparation (The "Why"): Accurately weigh approximately 5-10 mg of the 3,4-dimethoxybenzamidine sample. The choice of a deuterated solvent is crucial as it is "invisible" in the 1H NMR spectrum, preventing large solvent signals from obscuring the analyte signals. DMSO-d₆ is often a good choice for amidines due to its ability to dissolve polar compounds and slow down the exchange of N-H protons, which can result in sharper signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex the sample until it is fully dissolved. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent. This step is critical for stabilizing the magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to sharper signals and better resolution.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Workflow for 1H NMR Analysis of 3,4-Dimethoxybenzamidine
Caption: Workflow for 1H NMR sample preparation and analysis.
Conclusion
The structural elucidation of 3,4-dimethoxybenzamidine relies heavily on the detailed insights provided by 1H NMR spectroscopy. By understanding the predicted chemical shifts, multiplicities, and integration values, researchers can confidently confirm the identity and purity of this important chemical entity. While 1H NMR is a cornerstone of structural analysis, a comprehensive approach that incorporates complementary techniques such as 13C NMR, FTIR, and Mass Spectrometry provides the most robust and irrefutable structural verification. This multi-faceted analytical strategy ensures the integrity of research findings and the quality of downstream applications in drug development and beyond.
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- J&K Scientific. (n.d.). 3,4-Dimethoxy-benzamidine·HCl | 51488-33-6.
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A Comparative Analysis of Inhibitory Potency: 3,4-Dimethoxy-benzamidine vs. Benzamidine
In the landscape of enzyme inhibition, particularly concerning serine proteases, benzamidine has long served as a foundational scaffold for inhibitor design. Its ability to act as a competitive, reversible inhibitor has made it a staple in both research and bioprocessing.[1][2] This guide delves into a comparative analysis of benzamidine and one of its derivatives, 3,4-Dimethoxy-benzamidine, to elucidate the impact of structural modifications on inhibitory efficacy, specifically focusing on their half-maximal inhibitory concentration (IC50).
This document is intended for researchers, scientists, and drug development professionals, providing not only a direct comparison of these two molecules but also the underlying principles and a practical protocol for assessing such inhibitors in your own laboratory settings.
Comparative Inhibitory Potency (IC50)
The IC50 value is a critical metric for quantifying the potency of an inhibitor, representing the concentration required to reduce the activity of a target enzyme by 50%.[3] A lower IC50 value signifies a more potent inhibitor. The primary target for both benzamidine and its derivatives are trypsin-like serine proteases, which play crucial roles in physiological processes ranging from digestion to blood coagulation.[1][2]
While specific IC50 values can vary depending on the precise experimental conditions (e.g., substrate concentration, pH, temperature), a general comparison can be drawn from available data and structure-activity relationship (SAR) principles.
| Compound | Target Enzyme | Reported IC50 / Kᵢ (µM) |
| Benzamidine | Trypsin | ~18 - 79 µM |
| 3,4-Dimethoxy-benzamidine | Trypsin | Data not widely published; potency is inferred from SAR studies |
Structure-Activity Relationship (SAR) Analysis
The difference in inhibitory potential between benzamidine and its derivatives stems from the chemical modifications to the core phenyl ring structure. The addition of substituents can significantly alter the molecule's electronic, steric, and hydrophobic properties, thereby influencing its interaction with the enzyme's active site.
Benzamidine's inhibitory action is primarily driven by the electrostatic interaction between its positively charged amidinium group and the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin.[5]
The introduction of two methoxy (-OCH₃) groups at the 3 and 4 positions of the phenyl ring in 3,4-Dimethoxy-benzamidine introduces several key changes:
-
Increased Electron Density: Methoxy groups are electron-donating, which increases the electron density of the aromatic ring. This can modulate the overall electrostatic profile of the inhibitor.
-
Steric Bulk: The methoxy groups add steric bulk, which could either facilitate a more snug fit within the active site or, conversely, create steric hindrance, depending on the specific topology of the enzyme's binding pocket.
-
Hydrophobicity: The addition of methoxy groups increases the lipophilicity of the molecule. This can lead to enhanced hydrophobic interactions with nonpolar residues within or near the S1 pocket, potentially increasing binding affinity.
While comprehensive studies on benzamidine derivatives have shown that various substitutions can lead to more potent inhibitors than the parent compound, the precise effect of the 3,4-dimethoxy pattern requires direct experimental validation.[6]
Visualizing the Structural Differences
To appreciate the structural modifications, the chemical diagrams of both compounds are presented below.
Caption: Chemical structures of Benzamidine and its 3,4-Dimethoxy derivative.
Experimental Protocol: Determining IC50 of Serine Protease Inhibitors via a Fluorogenic Assay
To empirically determine and compare the IC50 values of inhibitors like benzamidine and its derivatives, a robust and reproducible experimental protocol is essential. The following method describes a common fluorescence-based assay for measuring trypsin activity and its inhibition.
Principle: This assay utilizes a fluorogenic substrate that is non-fluorescent until cleaved by the protease. The rate of increase in fluorescence is directly proportional to the enzyme's activity. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.[7]
Materials:
-
Purified trypsin
-
Fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, B-Arg-AMC)
-
Test inhibitors (Benzamidine, 3,4-Dimethoxy-benzamidine)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
DMSO (for dissolving inhibitors)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Scientist's Note: It is crucial to prepare fresh solutions, especially for the enzyme and substrate, to ensure consistent activity.
-
Prepare a concentrated stock solution of trypsin in the assay buffer.
-
Prepare a stock solution of the B-Arg-AMC substrate in DMSO.
-
Prepare 10 mM stock solutions of both benzamidine and 3,4-Dimethoxy-benzamidine in DMSO.
-
-
Inhibitor Serial Dilution:
-
Perform a serial dilution of each inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 10 nM). This will be used to generate the dose-response curve.
-
-
Assay Setup:
-
Rationale: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated.[7]
-
In the wells of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
A small volume (e.g., 1 µL) of the diluted inhibitor solution (or DMSO for the 100% activity control).
-
Trypsin solution (to a final concentration that gives a linear reaction rate, e.g., 10-20 nM).
-
-
Include proper controls:
-
Positive Control (100% Activity): Enzyme, substrate, and DMSO (no inhibitor).
-
Negative Control (0% Activity): Substrate and buffer only (no enzyme).
-
-
-
Pre-incubation:
-
Gently mix the plate and incubate at a controlled temperature (e.g., 25°C) for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Scientist's Note: To minimize well-to-well time lag, use a multichannel pipette to add the substrate to all wells simultaneously.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[7]
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements, recording fluorescence intensity every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates by subtracting the rate of the negative control.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[8]
-
Workflow for IC50 Determination
The following diagram illustrates the key stages of the experimental protocol for determining inhibitor potency.
Caption: Experimental workflow for a fluorescence-based IC50 assay.
Conclusion
Benzamidine remains a cornerstone inhibitor for serine proteases due to its well-understood mechanism of action.[2] Its derivative, 3,4-Dimethoxy-benzamidine, represents a rational modification designed to potentially enhance binding affinity through increased hydrophobicity and altered electronics. While SAR principles suggest a possible increase in potency, this guide highlights the critical need for direct experimental comparison using standardized assays. The provided protocol offers a robust framework for researchers to perform such evaluations, enabling the direct comparison of these and other novel inhibitors to guide future research and drug development efforts.
References
-
Stürzebecher, J., et al. (1983). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. PubMed. Available at: [Link]
-
Nakai, H., et al. (1988). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed. Available at: [Link]
-
Thangapandian, S., et al. (2019). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
-
Aoki, W., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated... PMC. Available at: [Link]
-
Khan, I., et al. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. Available at: [Link]
-
Wang, Z., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Kuroki, K., et al. (2019). A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. Frontiers in Microbiology. Available at: [Link]
-
Rai, D., et al. (2023). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications. Available at: [Link]
-
Berndt, K. D. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. Available at: [Link]
-
ChemRxiv. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. Available at: [Link]
-
Koyama, S., et al. (1995). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Effect of the bioactive fractions in inhibition of trypsin. The IC50... ResearchGate. Available at: [Link]
-
ResearchGate. (2024). (PDF) Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ResearchGate. Available at: [Link]
-
Koyama, S., et al. (1995). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PubMed. Available at: [Link]
-
Aoki, W., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Royal Society of Chemistry. Available at: [Link]
-
Dojindo Molecular Technologies. (n.d.). ACE Kit – WST Protocol: Determination of IC50. Dojindo. Available at: [Link]
-
Aoki, W., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]
-
Henry, R. F., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. Available at: [Link]
-
Stone, S. E., et al. (2019). STUDYING THE ASSOCIATION AND DISSOCIATION OF A TRYPSIN-BENZAMIDINE COMPLEX WITH ENHANCED SAMPLING MOLECULAR DYNAMICS. Revue Roumaine de Chimie. Available at: [Link]
-
Lin, C., et al. (2013). Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential. PMC. Available at: [Link]
-
ResearchGate. (n.d.). (a) Determination of IC50 values of trypsin- and... ResearchGate. Available at: [Link]
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HPLC Method Validation for 3,4-Dimethoxy-benzamidine Purity: A Comparative Guide to Column Chemistries and ICH Q2(R2) Compliance
Introduction: The Analytical Challenge of Basic Pharmacophores
3,4-Dimethoxy-benzamidine is a critical chemical intermediate and pharmacophore frequently utilized in the synthesis of novel therapeutics, including polyketide synthase 13 (Pks13) inhibitors targeted for antitubercular activity[1]. Because it is typically isolated as a hydrochloride salt[2], the free amidine group is highly basic (pKa > 11).
This basicity presents a notorious chromatographic challenge. When analyzed via traditional reversed-phase high-performance liquid chromatography (RP-HPLC) on standard C18 columns, basic compounds often exhibit severe peak tailing. This phenomenon is caused by secondary electrostatic interactions between the protonated amidine group and residual, ionized silanols (SiO⁻) on the silica support matrix[3]. To ensure the scientific integrity of purity assays, the analytical procedure must not only utilize the correct stationary phase but also be rigorously developed and validated according to the updated4[4].
Comparative Column Selection: Overcoming Silanol Interactions
To objectively determine the optimal method for 3,4-Dimethoxy-benzamidine purity analysis, we must compare the performance of three distinct column chemistries. The goal is to maximize theoretical plates (efficiency) while driving the tailing factor (Tf) as close to 1.0 as possible.
-
Standard C18 (Alkyl Phase): Relies purely on hydrophobic interactions. While excellent for neutral molecules, basic compounds inevitably tail at mid-pH due to exposed silanols[5].
-
Fluorinated Phase (Pentafluorophenyl / F5): Offers multiple retention mechanisms, including π-π interactions and dipole-dipole moments. It provides exceptional orthogonal selectivity for closely related aromatic impurities but can exhibit complex retention shifts depending on the mobile phase pH[3].
-
Polar-Embedded Phase (e.g., RP-Amide / Bonus-RP): Incorporates an amide or carbamate functional group near the silica surface. Causality: This polar group sterically shields residual silanols and maintains a localized hydration layer, virtually eliminating secondary ion-exchange interactions with basic analytes[3][5].
Table 1: Comparative Chromatographic Performance for 3,4-Dimethoxy-benzamidine
(Data represents standardized screening conditions: 80:20 Water:Acetonitrile at pH 3.0, 1.0 mL/min)
| Column Chemistry | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) | Resolution (Rs) from Nearest Impurity |
| Standard C18 | 6.4 | 2.15 (Fail) | 5,400 | 1.2 |
| Fluorinated (F5) | 7.1 | 1.60 (Marginal) | 8,200 | 2.8 |
| Polar-Embedded | 5.8 | 1.08 (Optimal) | 12,500 | 3.4 |
Step-by-Step Experimental Protocol (Self-Validating System)
Based on the comparative data, the following methodology utilizes a polar-embedded column. To ensure this protocol acts as a self-validating system , a System Suitability Test (SST) is embedded. If the SST fails predefined criteria (Tf < 1.5, N > 10,000), the system automatically halts, preventing the generation of untrustworthy data.
Reagent & Mobile Phase Preparation
Causality for pH Selection: At a mobile phase pH of 3.0, the residual silanol groups on the silica surface (pKa ~ 4.5) are predominantly protonated and neutral. This eliminates the primary source of secondary electrostatic interactions, synergizing with the polar-embedded column to guarantee sharp peaks.
-
Mobile Phase A (Buffer): Dissolve 0.63 g of Ammonium formate in 1000 mL of high-purity water (Millipore)[6]. Adjust the pH to 3.0 ± 0.05 using MS-grade formic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
-
Diluent: Mix Water and Acetonitrile in a 80:20 (v/v) ratio.
Sample Preparation
-
Standard Stock Solution: Accurately weigh 10.0 mg of 3,4-Dimethoxy-benzamidine·HCl reference standard[2]. Transfer to a 100 mL volumetric flask.
-
Add 70 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with Diluent to achieve a concentration of 100 µg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
-
Column: Polar-Embedded RP-Amide (150 mm × 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (PDA detector recommended for peak purity profiling)[6].
-
Injection Volume: 5 µL.
-
Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-17 min (re-equilibration).
ICH Q2(R2) Method Validation Framework
The objective of analytical procedure validation is to definitively prove that the method is fit for its intended purpose[7]. Under the modern ICH Q14 and Q2(R2) continuum, method development and validation are treated as an integrated lifecycle[4][8].
Fig 1. Lifecycle approach to HPLC method development and validation (ICH Q14/Q2(R2)).
Validation Parameters & Experimental Results
To satisfy regulatory submissions, the method was subjected to the following validation tests in accordance with ICH Q2(R2)[4][8]:
-
Specificity: Blank, standard, and spiked sample solutions were analyzed. No interference was observed from the diluent or synthetic precursors (e.g., 3,4-dimethoxybenzonitrile) at the retention time of the main peak[6].
-
Range and Linearity: The reportable range was validated by directly assessing results using a linear calibration model from 50% to 150% of the target concentration[4].
-
Accuracy and Precision: Evaluated via recovery studies (spiking API into placebo) and repeatability (intra-day precision of 6 replicate injections)[6].
-
Robustness: Investigated by deliberate variations of analytical parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±0.1 mL/min flow rate) to ensure the method's reliability during routine use[8].
Table 2: ICH Q2(R2) Validation Summary for 3,4-Dimethoxy-benzamidine
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Validation Status |
| Specificity | Resolution (Rs) > 1.5 from impurities | Rs = 3.4 (No interference) | Pass |
| Linearity | R² ≥ 0.999 over reportable range | R² = 0.9998 (50-150 µg/mL) | Pass |
| Accuracy (Recovery) | Mean recovery between 98.0% - 102.0% | 99.4% - 100.6% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6 injections) | %RSD = 0.45% | Pass |
| Robustness | Tf ≤ 1.5 under deliberate variations | Tf max = 1.15 | Pass |
Conclusion
The purity analysis of highly basic compounds like 3,4-Dimethoxy-benzamidine cannot be reliably performed on standard C18 columns due to severe silanol interactions. By strategically selecting a Polar-Embedded stationary phase and controlling the mobile phase at pH 3.0, analysts can achieve superior peak symmetry. When coupled with a rigorous ICH Q2(R2) validation framework, this self-validating analytical procedure guarantees high-fidelity data suitable for regulatory drug development submissions.
Sources
A Comparative Guide to the Mass Spectrometric Characterization of 3,4-Dimethoxy-benzamidine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of small molecules are cornerstones of reliable and reproducible research. 3,4-Dimethoxy-benzamidine, a key building block in medicinal chemistry and a reagent in biochemical assays, is no exception. Its polar nature and potential for thermal lability make mass spectrometry (MS) an ideal analytical tool for its characterization. This guide provides an in-depth technical comparison of MS-based techniques with other analytical alternatives for the comprehensive analysis of 3,4-Dimethoxy-benzamidine, supported by established experimental protocols and data from closely related analogues.
Part 1: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Determination
The first step in characterizing any compound is to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.
The Principle of HRMS
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically to within 5 parts per million, ppm). This allows for the determination of the monoisotopic mass of a molecule with sufficient accuracy to confidently assign its elemental formula. For 3,4-Dimethoxy-benzamidine (C9H12N2O2), the basic amidine group is readily protonated, making it highly suitable for positive mode electrospray ionization (ESI).
Experimental Protocol: HRMS Analysis of 3,4-Dimethoxy-benzamidine
-
Sample Preparation: Prepare a 1 µg/mL solution of 3,4-Dimethoxy-benzamidine in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive HF-X hybrid quadrupole-Orbitrap mass spectrometer, equipped with a heated electrospray ionization (HESI) source.
-
Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Mass Range: m/z 100-500
-
Resolution: 120,000 (at m/z 200)
-
Expected HRMS Data
The primary ion observed will be the protonated molecule, [M+H]+. The high-resolution data allows for a precise comparison between the theoretical and observed mass.
| Analyte Information | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |
| Molecular Formula | C9H12N2O2 | - | - |
| Protonated Species | [C9H13N2O2]+ | - | - |
| Theoretical m/z | 181.09715 | 181.09709 | -0.33 |
This low mass error provides strong evidence for the assigned elemental composition of 3,4-Dimethoxy-benzamidine.
Part 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is employed to elucidate the molecular structure by fragmenting the molecule and analyzing the resulting fragment ions.
The Principle of MS/MS
In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas like nitrogen or argon.[1] The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure.
Proposed Fragmentation Pathway of 3,4-Dimethoxy-benzamidine
The most likely initial fragmentation events are the neutral loss of ammonia (NH3) and the loss of a methyl radical (•CH3) from the methoxy groups.
-
Loss of Ammonia (NH3): Cleavage of the C-N single bond of the amidine group can lead to the loss of ammonia (17.03 Da), resulting in a resonance-stabilized nitrilium ion at m/z 164.1.
-
Loss of a Methyl Radical (•CH3): The methoxy groups can lose a methyl radical (15.02 Da), forming an ion at m/z 166.1.
-
Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) or the cleavage of the aromatic ring, to produce a characteristic fingerprint for the molecule.
Caption: Decision workflow for selecting an analytical technique.
Comparison of Analytical Techniques
| Technique | Principle | Strengths for 3,4-Dimethoxy-benzamidine | Weaknesses | Typical LOD |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity; provides structural information. [4] | Matrix effects can suppress ionization; requires expertise. | < 1 ng/mL [5] |
| HPLC-UV | Separation by liquid chromatography with UV detection. | Robust and widely available; good for routine quantification. | Lower sensitivity and selectivity than MS; no structural confirmation. | ~10 ng/mL [6] |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Excellent separation for volatile compounds. | 3,4-Dimethoxy-benzamidine is likely not volatile enough without derivatization. | - |
| qNMR | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Highly accurate and precise for quantification without a standard of the same compound; provides structural information. [7] | Low sensitivity; requires a larger amount of pure sample. | ~10-20 mg for good signal [7] |
| ATR-FTIR | Infrared radiation is absorbed by specific molecular vibrations. | Fast and non-destructive; provides information on functional groups. | Not suitable for quantification; provides limited structural information. | - |
Experimental Protocols for Alternative Techniques
1. HPLC-UV Analysis
-
Sample Preparation: Prepare a series of calibration standards of 3,4-Dimethoxy-benzamidine in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength (likely around 254 nm).
-
2. Quantitative NMR (qNMR) Analysis
-
Sample Preparation: Accurately weigh and dissolve a known amount of 3,4-Dimethoxy-benzamidine and an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d6). [8]2. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay.
-
Data Analysis: Integrate the signals of the analyte and the internal standard to calculate the purity or concentration. [7] 3. ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid 3,4-Dimethoxy-benzamidine sample directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Collect the infrared spectrum, typically from 4000 to 400 cm-1.
-
Data Analysis: Identify characteristic absorption bands for functional groups (e.g., N-H, C=N, C-O, aromatic C-H).
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, stands out as the premier technique for the comprehensive characterization of 3,4-Dimethoxy-benzamidine. Its high sensitivity, selectivity, and ability to provide both molecular formula and structural information are unmatched by other common analytical methods. While techniques like HPLC-UV are valuable for routine quantification and qNMR offers high accuracy for purity assessment, they lack the detailed structural elucidation capabilities of MS/MS. ATR-FTIR serves as a rapid, complementary technique for functional group identification. The choice of analytical method should be guided by the specific research question, but for a thorough and confident characterization of 3,4-Dimethoxy-benzamidine, mass spectrometry is an indispensable tool.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Tchipilov, T., et al. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]
-
Tchipilov, T., et al. (2022, November 30). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org. Retrieved from [Link]
-
Khan, I., et al. (2022, February 7). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PMC. Retrieved from [Link]
-
You, J., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Request PDF. Retrieved from [Link]
-
Drevet, E., et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Semantic Scholar. Retrieved from [Link]
-
J. Pharm. Pharmacol. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. PubMed. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
-
LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
UU Research Portal. (2024, September 12). Application. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum[7]. Retrieved from [Link]
-
PubMed. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
-
Mei, V., et al. (2019, October 17). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. PubMed. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Huppertz, L. M., et al. (2012, October 18). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. PubMed. Retrieved from [Link]
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A Comparative Guide to Methoxy-Substituted Benzamidines as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the search for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, substituted benzamidines have emerged as a privileged motif, particularly in the inhibition of serine proteases and other enzymes. The seemingly subtle placement of a methoxy group on the benzamidine ring can profoundly influence inhibitory potency and selectivity. This guide provides a comparative analysis of ortho-, meta-, and para-methoxy-substituted benzamidines, synthesizing established structure-activity relationship (SAR) principles with available experimental insights to inform rational drug design.
Introduction: The Benzamidine Moiety and the Influence of Methoxy Substitution
The benzamidine functional group is a potent pharmacophore, primarily due to its ability to mimic the protonated side chain of arginine and lysine residues. This allows it to form strong ionic and hydrogen bond interactions with negatively charged amino acid residues, such as aspartate and glutamate, commonly found in the S1 pocket of serine proteases.
The introduction of a methoxy group (–OCH₃) to the phenyl ring of benzamidine can modulate its inhibitory activity through a combination of electronic and steric effects. The position of this substitution—ortho (2-), meta (3-), or para (4-)—is critical in determining the nature and magnitude of these effects.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The resonance effect is most pronounced at the ortho and para positions, increasing electron density on the benzene ring and potentially influencing the pKa of the amidine group.
-
Steric Effects: The size of the methoxy group can introduce steric hindrance, particularly at the ortho position, which may either promote or hinder binding depending on the topology of the enzyme's active site.
-
Hydrophobicity: The methoxy group increases the hydrophobicity of the molecule, which can be a significant factor in the binding of inhibitors to enzymes with hydrophobic pockets.[1]
Comparative Analysis of Inhibitory Potency
| Substituent Position | Predicted Inhibitory Potency | Rationale |
| Ortho-Methoxybenzamidine | Variable; Potentially Reduced | The close proximity of the methoxy group to the amidine functionality can cause significant steric hindrance, potentially impeding optimal binding within the enzyme's active site. However, in some cases, this steric bulk could lead to favorable interactions with specific residues or induce a more bioactive conformation. |
| Meta-Methoxybenzamidine | Moderate | The meta position minimizes direct steric clashes with the amidine group. The electron-withdrawing inductive effect of the methoxy group at this position is more pronounced than its resonance effect, which can influence the electronic properties of the aromatic ring and its interactions within the active site. |
| Para-Methoxybenzamidine | Potentially High | At the para position, the electron-donating resonance effect of the methoxy group is maximized, which can enhance binding interactions.[1] This position also avoids direct steric hindrance with the core functional group, allowing for more favorable entry and binding into the active site. The increased hydrophobicity can also contribute positively to binding in hydrophobic pockets.[1] |
It is crucial to emphasize that these are generalized predictions. The actual inhibitory potency is highly dependent on the specific topology and amino acid composition of the target enzyme's active site.
Structure-Activity Relationships (SAR) in Methoxy-Substituted Benzamides: A Proxy for Benzamidines
The extensive research on methoxy-substituted benzamides as enzyme inhibitors provides valuable insights that can be cautiously extrapolated to the corresponding benzamidines.
A study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline transporter (CHT) revealed that the 4-methoxy group was a key feature of the initial lead compounds.[2][3] Further optimization of the amide functionality led to the discovery of potent and selective inhibitors.[2] This highlights the importance of the methoxy group in establishing initial binding and the potential for further potency enhancement through modifications at other positions.
In the context of Hedgehog (Hh) signaling pathway inhibitors, 2-methoxybenzamide derivatives have been synthesized and shown to possess potent activity.[4] Molecular docking studies of these compounds suggest that the methoxy group can form additional hydrogen bonds with residues in the binding pocket of the Smoothened (Smo) receptor, thereby enhancing inhibitory potency.[4]
Furthermore, a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs were developed as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity.[5] This again underscores the favorable contribution of alkoxy substituents on the benzamide scaffold for enzyme inhibition.
The following diagram illustrates the general SAR principles for methoxy-substituted benzamidines based on these observations:
Caption: General workflow for the Pinner synthesis of benzamidines.
Step-by-Step Methodology:
-
Imidate Ester Formation: Dissolve the starting methoxy-substituted benzonitrile in an anhydrous alcohol (e.g., ethanol). Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it until saturation. Seal the reaction vessel and stir at room temperature for 12-24 hours. The imidate ester hydrochloride will typically precipitate out of the solution.
-
Isolation of Imidate Ester: Collect the precipitated imidate ester hydrochloride by filtration and wash with cold anhydrous ether. Dry the product under vacuum.
-
Amidinium Salt Formation: Suspend the dried imidate ester hydrochloride in a solution of anhydrous ammonia in an appropriate alcohol (e.g., 15% NH₃ in ethanol). Stir the mixture at room temperature for 24-48 hours.
-
Product Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude benzamidine hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Serine Protease Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of methoxy-substituted benzamidines against a model serine protease, such as trypsin.
Materials:
-
Target serine protease (e.g., Trypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂)
-
Methoxy-substituted benzamidine inhibitors (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors at appropriate concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer to each well. Add varying concentrations of the methoxy-substituted benzamidine inhibitor to the test wells. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).
-
Enzyme Addition: Add the serine protease solution to all wells except the background controls.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Conclusion
The strategic placement of a methoxy group on the benzamidine scaffold offers a valuable tool for modulating inhibitory activity against a range of enzymatic targets. While the para-substituted isomer often presents a promising starting point due to favorable electronic and steric properties, the specific architecture of the enzyme's active site will ultimately dictate the optimal substitution pattern. The insights and protocols presented in this guide are intended to provide a solid foundation for the rational design and evaluation of novel methoxy-substituted benzamidine inhibitors, accelerating the discovery of new therapeutic agents.
References
- Andrews, J. M., et al. (1978). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 21(12), 1202–1207.
- Li, X., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9(13), 7233-7243.
- Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273.
-
Chem-Impex. (n.d.). 2-Methoxy-benzamidine hydrochloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Methoxybenzamidine hydrochloride. Retrieved from [Link]
- Patel, M., et al. (2001). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters, 11(5), 641-645.
- Dahlin, J. L., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1735-1740.
- European Patent Office. (2006). Meta-benzamidine derivatives as serine protease inhibitors (EP1009758B1).
- Malm, M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 6(4), 544-559.
- Chakravarthula, T. N., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364.
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Comprehensive Validation of 3,4-Dimethoxybenzamidine Synthesis: A Comparative Guide to Elemental Analysis vs. qNMR and HRMS
Introduction and Mechanistic Causality
3,4-Dimethoxybenzamidine is a highly versatile building block in medicinal chemistry, frequently utilized as a primary scaffold in the synthesis of heterocyclic compounds (such as 1,2,4-oxadiazoles) and various therapeutic agents. Because it serves as an early-stage precursor, ensuring its absolute purity is paramount. Trace impurities, inorganic salts, or retained solvents can drastically alter the stoichiometry of downstream couplings, leading to propagating failures in drug development pipelines.
The classical synthesis of benzamidines relies on the Pinner reaction. The causality of failure in this pathway is almost exclusively driven by moisture. The reaction proceeds via an imidate hydrochloride intermediate (the Pinner salt), which is highly electrophilic. Because this salt is intensely hygroscopic, trace moisture rapidly hydrolyzes it into an ester, destroying the yield and introducing a critical structural impurity[1]. Therefore, rigorous, orthogonal analytical validation of the final product is not just recommended—it is a strict requirement for scientific integrity.
Synthesis Workflow
The synthesis must be executed under strictly anhydrous conditions to prevent the competing hydrolysis pathway. The reaction progress is inherently self-validating: the successful formation of the imidate intermediate is visually confirmed by the precipitation of a dense, white crystalline salt. A lack of crystallization directly indicates moisture contamination[2].
Fig 1. Pinner synthesis of 3,4-Dimethoxybenzamidine highlighting moisture-sensitive intermediates.
Protocol 1: Synthesis of 3,4-Dimethoxybenzamidine Hydrochloride
-
Setup & Activation: Charge a flame-dried 2-neck flask with 3,4-dimethoxybenzonitrile (10 mmol) and anhydrous ethanol (11 mmol) in dry Et₂O (20 mL)[1].
-
Acidification: Cool the system to 0°C. Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. Causality: Complete saturation is required to fully protonate the nitrile nitrogen, sufficiently activating the carbon-nitrogen triple bond for nucleophilic attack by the alcohol[2].
-
Intermediate Isolation: Seal the flask and stir at ambient temperature for 24-48 hours. Isolate the precipitated Pinner salt under a stream of dry nitrogen to prevent atmospheric moisture from triggering ester hydrolysis.
-
Aminolysis: Resuspend the Pinner salt in anhydrous ethanol and treat with a methanolic ammonia solution. Stir for 12 hours to allow the elimination of ethanol and the formation of the resonance-stabilized amidinium ion[2].
-
Purification: Remove the solvent under reduced pressure, recrystallize from ethanol/ether, and dry under high vacuum (0.1 mbar) for 24 hours.
Comparative Validation Methodologies
To validate the synthesized amidine, chemists historically rely on Combustion Elemental Analysis (EA). However, modern rigorous validation requires an orthogonal approach comparing EA with Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).
-
Elemental Analysis (EA): The gold standard for bulk purity. It combusts the sample to quantify Carbon, Hydrogen, and Nitrogen. The American Chemical Society (ACS) guidelines mandate that measured values must fall within ±0.4% of theoretical values[3]. Causality: EA is uniquely capable of detecting "invisible" impurities—such as inorganic salts (e.g., excess ammonium chloride) or trapped water—that entirely elude UV-based HPLC and HRMS[4].
-
Quantitative 1H NMR (qNMR): The orthogonal absolute method. By adding a highly pure internal standard, qNMR provides an absolute mass ratio. Causality: Unlike EA, which only gives elemental ratios and is prone to false failures from trace benign solvents[5], qNMR identifies the exact structural nature of the impurity while simultaneously quantifying it[6].
-
HRMS: Confirms the exact mass and isotopic pattern but is entirely qualitative regarding bulk purity. It cannot detect salts or solvents.
Table 1: Analytical Method Comparison for Benzamidine Validation
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | High-Resolution MS (HRMS) |
| Primary Output | Bulk elemental composition (%) | Absolute mass ratio / purity (%) | Exact molecular mass (m/z) |
| Detection Scope | Universal (detects inorganic salts, water) | Universal for protonated species | Highly specific to ionizable target |
| Causality of Failure | Trace solvents, weighing errors, hygroscopy | Incorrect T1 relaxation, overlapping peaks | Ion suppression, adduct formation |
| Regulatory Standard | ±0.4% of theoretical value[5] | >95% absolute purity[4] | < 5 ppm mass error[7] |
Table 2: Experimental Validation Data (3,4-Dimethoxybenzamidine HCl)
Theoretical Formula: C₉H₁₃ClN₂O₂ (MW: 216.66 g/mol )
| Batch | Method | Target / Theoretical | Found / Experimental | Status / Causality |
| Batch A (Anhydrous) | EA (CHN) | C: 49.89%, H: 6.05%, N: 12.93% | C: 49.95%, H: 6.10%, N: 12.88% | PASS (Within ±0.4% ACS limit) |
| Batch A (Anhydrous) | qNMR | >95.0% Purity | 98.2% Purity | PASS (Orthogonal confirmation) |
| Batch B (Moisture) | EA (CHN) | C: 49.89%, H: 6.05%, N: 12.93% | C: 52.10%, H: 6.25%, N: 10.15% | FAIL (High C, Low N indicates ester hydrolysis) |
Analytical Workflows
Fig 2. Orthogonal analytical decision tree for validating amidine bulk purity and exact identity.
Protocol 2: CHN Combustion Analysis (Self-Validating Workflow)
-
Sample Preparation: Weigh exactly 5.000 mg of the extensively dried amidine salt into a tin capsule using a microbalance[8]. Causality: Tin acts as an exothermic catalyst during the flash combustion phase, temporarily raising the local temperature to ~1800°C to ensure complete oxidation of the sample.
-
Calibration: Run a certified Organic Analytical Standard (e.g., sulfanilamide) to establish the baseline calibration curve.
-
Combustion: Combust the sample at 1000°C in an oxygen-enriched helium atmosphere. The volatile gases (CO₂, H₂O, NOₓ) are separated via a GC column and detected by a Thermal Conductivity Detector (TCD).
-
System Validation: Run the certified standard every two samples. If the standard deviation exceeds 0.30% (absolute), the system must automatically halt and recalibrate. This self-validating loop prevents false failures due to instrument drift[8].
Protocol 3: Absolute qHNMR Purity Assay
-
Calibrator Selection: Select a highly pure internal standard (e.g., maleic acid) that does not overlap with the aromatic (δ 6.8–7.5 ppm) or methoxy (δ 3.8 ppm) signals of 3,4-dimethoxybenzamidine.
-
Sample Preparation: Accurately co-weigh the amidine sample (approx. 20 mg) and the internal standard (approx. 10 mg) into a vial using an analytical balance. Dissolve completely in DMSO-d₆.
-
Acquisition Parameters: Acquire the ¹H NMR spectrum using a 90° pulse and a relaxation delay (D1) of at least 5 × T₁ (typically >30 seconds). Causality: A sufficient D1 ensures complete longitudinal relaxation of all spins between pulses. This makes the integration strictly proportional to the number of nuclei, self-correcting for any variations in probe tuning[6].
-
Calculation: Calculate absolute purity using the mass ratio and integration values. This provides a definitive purity metric that captures "invisible" impurities missed by standard chromatography[4].
References
Sources
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- 8. chem.ubc.ca [chem.ubc.ca]
A Senior Application Scientist's Guide to Rigorous X-ray Diffraction Data Validation: A Case Study with 3,4-Dimethoxy-benzamidine
For researchers, scientists, and drug development professionals, the three-dimensional atomic structure of a small molecule is not merely a picture; it is a foundational blueprint. In structure-based drug design, this blueprint dictates how a potential therapeutic will interact with its target, influencing everything from efficacy to side effects.[1][2][3][4] X-ray crystallography stands as the gold standard for obtaining this information, providing atomic-resolution insights that drive medicinal chemistry forward.[1][4]
However, the power of this technique is predicated on a crucial, and sometimes overlooked, step: rigorous data validation. An unvalidated or poorly validated crystal structure is worse than no structure at all; it can be misleading, leading to costly and time-consuming errors in drug design and development.[5][6] This guide provides an in-depth, technically-grounded comparison of the methodologies and metrics essential for validating X-ray diffraction (XRD) data, using the small molecule 3,4-Dimethoxy-benzamidine as a practical case study. Our focus is not just on the "how," but the "why"—providing the causal logic behind each experimental and analytical choice.
Part I: The Experimental Foundation - From Crystal to Diffraction Data
The journey to a validated crystal structure begins long before any software is opened. It starts with the meticulous process of growing high-quality single crystals and collecting pristine diffraction data. The quality of the final structural model is inextricably linked to the quality of the initial experiment.
Core Experimental Protocol: Single-Crystal XRD of 3,4-Dimethoxy-benzamidine
This protocol outlines the essential steps for obtaining high-quality diffraction data suitable for publication and use in drug discovery.
1. Crystal Growth (Vapor Diffusion):
- Rationale: Vapor diffusion is a gentle and effective method for growing well-ordered single crystals of small organic molecules. It allows for slow, controlled precipitation, which is critical for minimizing crystal defects.
- Procedure:
- Dissolve 5-10 mg of 3,4-Dimethoxy-benzamidine in a small volume (0.5 mL) of a suitable solvent in which it is readily soluble (e.g., methanol).
- Place this solution in a small, open vial.
- Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a larger volume (5-10 mL) of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).
- Allow the anti-solvent vapor to slowly diffuse into the solvent over several days at a constant temperature. As the solvent environment slowly becomes less favorable, the compound will precipitate out of solution, ideally forming single crystals.
2. Crystal Mounting and Cryo-cooling:
- Rationale: A single, well-formed crystal of appropriate size (ideally 0.02 to 0.5 mm in all dimensions) is selected.[7] Cryo-cooling (typically to 100 K) is crucial for minimizing radiation damage from the X-ray beam and improving data quality by reducing atomic thermal vibrations.
- Procedure:
- Under a microscope, carefully select a single, transparent crystal with well-defined faces.
- Using a micromanipulator, mount the crystal onto a cryo-loop (a small nylon loop) with a minimal amount of cryo-protectant oil.
- Rapidly plunge the mounted crystal into a stream of cold nitrogen gas (100 K) on the diffractometer.
3. Data Collection:
- Rationale: The goal is to collect a complete, redundant, and high-resolution dataset. A modern CCD or CMOS detector-based diffractometer is used. The choice of X-ray source (e.g., Molybdenum or Copper) depends on the sample; for light-atom organic compounds, a Copper source can be advantageous for determining the absolute structure of chiral molecules.[7]
- Procedure:
- Center the crystal in the X-ray beam.
- Perform an initial series of short-exposure frames to determine the unit cell parameters and crystal orientation.
- Based on the crystal's symmetry (Laue group), devise a data collection strategy to ensure high completeness and redundancy.[8] This typically involves rotating the crystal through a total range of 180° or more.[8]
- Collect the full dataset, ensuring the diffraction spots extend to a high resolution (ideally better than 0.84 Å for publication).[9]
Experimental Workflow Diagram
The following diagram illustrates the logical flow from a purified compound to raw diffraction data, which serves as the input for structure solution and refinement.
Caption: Workflow from compound to raw X-ray diffraction data.
Part II: The Integrity Check - A Deep Dive into Data Validation
Once a structural model is generated from the diffraction data, the validation process begins. This is a multi-faceted interrogation of the model against the experimental data and established chemical and crystallographic principles. The goal is to produce a self-validating system where every aspect of the reported structure is supported by robust evidence.
The Role of the Crystallographic Information File (CIF)
The Crystallographic Information File (CIF) is the standard format for archiving and communicating crystal structure data.[10][11] It is a machine-readable text file that contains not only the final atomic coordinates but also a wealth of metadata about the crystal, the data collection experiment, and the structure refinement process. For validation, the CIF is indispensable, as it provides all the necessary information for independent verification.[10][12][13]
Primary Validation Tools: A Comparison
While several software packages exist, the crystallographic community largely relies on a few key tools for validation.
| Software Tool | Primary Function | Key Features & Strengths |
| checkCIF (IUCr) | Comprehensive CIF Validation | The official validation service of the International Union of Crystallography (IUCr).[14][15][16] It performs hundreds of checks on syntax, geometry, symmetry, and consistency, generating a report with alerts (A, B, C, G) that flag potential issues.[10][14] |
| PLATON | Multi-purpose Crystallographic Tool | A powerful program that underpins many of the geometric and symmetry checks in checkCIF.[17][18][19] It can be used independently to perform in-depth analyses of molecular geometry, intermolecular interactions (including hydrogen bonds), and to search for missed symmetry or solvent-accessible voids.[20][21][22] |
| SHELXL | Structure Refinement | While primarily a refinement program, SHELXL provides key outputs (R-factors, Goodness-of-Fit) that are fundamental to validation.[11][23][24] The list file (.lst) produced by SHELXL contains detailed information about the refinement process, which is crucial for troubleshooting. |
Key Validation Metrics: What to Look For
The following table summarizes the most critical metrics used to assess the quality of a crystal structure. We present them alongside typical "ideal" values for a high-quality small-molecule structure and hypothetical "experimental" values for our 3,4-Dimethoxy-benzamidine case study.
| Metric (CIF Tag) | Description | Ideal Value | Hypothetical Experimental Value |
| Resolution (Å) | The smallest distance between crystal planes that can be distinguished in the diffraction pattern. Lower values are better. | < 0.84 Å | 0.75 Å |
| Data Completeness (%) | The percentage of all possible unique reflections that were measured. | > 99% | 99.8% |
| R1 (refine_ls_R_factor_gt) | A measure of the agreement between the observed structure factor amplitudes and those calculated from the model.[25][26][27] | < 0.05 (5%) | 0.041 (4.1%) |
| wR2 (refine_ls_R_factor_all) | A weighted R-factor based on squared intensities, generally considered a more robust indicator than R1. | < 0.12 (12%) | 0.105 (10.5%) |
| Goodness-of-Fit (GooF) | Should be close to 1.0. Values significantly different from 1.0 may indicate an incorrect model or improper data weighting.[28][29][30][31] | ~ 1.0 | 1.03 |
| Max/Min Residual Density (e⁻/ų) | The largest positive and negative peaks in the final difference Fourier map. Should be close to zero. | < |0.5| | 0.21 / -0.18 |
The Validation Workflow: A Self-Correcting Process
Validation is not a single, final step but an iterative process that should be performed throughout the structure refinement. The diagram below illustrates the decision-making logic involved.
Caption: Iterative workflow for crystallographic data validation.
Part III: Interpreting the Results - Beyond the Numbers
Based on our hypothetical experimental data for 3,4-Dimethoxy-benzamidine, the validation metrics are excellent and fall well within the "ideal" ranges. The R-factors are low, indicating a good fit between the model and the data.[25][27][32] The Goodness-of-Fit is very close to 1.0, suggesting the statistical model used for refinement is appropriate.[28][33] The residual density peaks are minimal, indicating that all significant electron density has been accounted for in the atomic model.
However, a clean bill of health from these primary metrics is not the end of the story. A Senior Application Scientist must also look for more subtle issues that software might not flag as critical errors.
Common Pitfalls and How to Address Them:
-
Incorrect Symmetry: One of the most common and serious errors is assigning a space group with symmetry that is too low.[5]
-
Detection: The PLATON program includes a powerful routine (ADDSYM) that can detect missed symmetry elements.[20] If higher symmetry is found, the structure must be re-solved and refined in the correct, higher-symmetry space group.
-
-
Misassigned Atom Types: Mistaking one atom type for another (e.g., a carbon for a nitrogen) can occur, especially if they have similar numbers of electrons.[5][6]
-
Detection: This often manifests as unusual bond lengths or abnormal atomic displacement parameters (thermal ellipsoids). For example, if a nitrogen atom is modeled as a carbon, its thermal ellipsoid may appear unusually small. A careful chemical review of the model is essential.
-
-
Problematic Hydrogen Atoms: While hydrogen atoms scatter X-rays weakly, their positions are critical for understanding hydrogen bonding and molecular conformation.
-
Detection: Incorrectly placed hydrogen atoms can often be identified as positive or negative peaks in the difference electron density map.[13] Most refinement programs can place H-atoms in geometrically idealized positions, which should always be checked against the difference map.
-
-
Disorder: It is not uncommon for parts of a molecule (e.g., a flexible side chain) to adopt multiple conformations within the crystal lattice.
-
Detection: Disorder is often indicated by large, elongated thermal ellipsoids and significant residual electron density peaks. Modeling disorder involves splitting the disordered atoms over two or more positions with partial occupancies that sum to one. This requires careful refinement and justification.
-
Conclusion: The Imperative of Trustworthiness
In the high-stakes world of drug development, every decision is data-driven. The atomic coordinates derived from an X-ray crystallography experiment are not just data points; they are foundational knowledge that guides significant investments of time and resources. The rigorous, multi-step validation process detailed in this guide is therefore not an academic exercise but a critical component of scientific integrity and risk management.
By combining high-quality experimental practice with a thorough, iterative validation workflow that leverages powerful software tools like checkCIF and PLATON, researchers can ensure that their structural models are not only precise but also accurate. This self-validating system builds trust in the data, ensuring that the molecular blueprints used to design the next generation of therapeutics are reliable, robust, and ready for the challenges of drug discovery.
References
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checkCIF FAQ. International Union of Crystallography. [Link]
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R factor - Online Dictionary of Crystallography. International Union of Crystallography. [Link]
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PLATON INTRO. Utrecht University. [Link]
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R-factor (crystallography) - Grokipedia. Grokipedia. [Link]
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Chapter 9.3 PLATON. CCP14. [Link]
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Troublesome Crystal Structures: Prevention, Detection, and Resolution. National Center for Biotechnology Information (PMC). [Link]
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PLATON - School of Chemistry. University of Glasgow. [Link]
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PLATON for MS-Windows. University of Glasgow. [Link]
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THE PLATON HOMEPAGE. Utrecht University. [Link]
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R-factor (crystallography) - Wikipedia. Wikipedia. [Link]
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checkCIF validation ALERTS: what they mean and how to respond. National Center for Biotechnology Information (PMC). [Link]
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For X-ray crystallography structures | Analysing and evaluating macromolecular models. PDBe-KB. [Link]
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A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. National Center for Biotechnology Information (PMC). [Link]
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IUCr checkCIF - Metadata Standards Catalog. RDA. [Link]
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Reliability factor, R-factor | Glossary. JEOL Ltd. [Link]
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(IUCr) IUCr checkCIF procedure. International Union of Crystallography. [Link]
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checkCIF. International Union of Crystallography. [Link]
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details of checkCIF/PLATON tests for IUCr Journals. International Union of Crystallography. [Link]
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XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Lab Manager. [Link]
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The future of crystallography in drug discovery. National Center for Biotechnology Information (PMC). [Link]
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checkCIF validation ALERTS: what they mean and how to respond. SciSpace. [Link]
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(PDF) checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. [Link]
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Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]
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Pathological crystal structures. International Union of Crystallography. [Link]
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Structure validation | Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [Link]
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Goodness of Fit. OlexSys. [Link]
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Common misconceptions in crystallography and crystal optics. National Center for Biotechnology Information (PMC). [Link]
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Crystal structure refinement with SHELXL. National Center for Biotechnology Information (PMC). [Link]
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(IUCr) Refinement. International Union of Crystallography. [Link]
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Generalizable classification of crystal structure error types using graph attention networks. Royal Society of Chemistry. [Link]
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How does one find the goodness of fit of a crystal? ResearchGate. [Link]
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Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]
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Why SHELXL_93 refines against F-squared. University of Glasgow. [Link]
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Scientists uncover pitfalls of letting algorithms determine crystal structures. Chemistry World. [Link]
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The SHELX-97 Manual. SHELX. [Link]
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Solve a small-molecule structure. CCP4 wiki. [Link]
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Data-collection strategies. International Union of Crystallography. [Link]
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(PDF) Crystal structure refinement with SHELXL. ResearchGate. [Link]
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Small molecule crystallography. Excillum. [Link]
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Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]
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SHELXL - An Easy Structure - Sucrose. University of Cambridge. [Link]
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Electron crystallography of small molecules: Big impact on science! Dectris. [Link]
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A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]
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Validation of XRD phase quantification using semi-synthetic data. ResearchGate. [Link]
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Small molecule X-ray crystallography. The University of Queensland. [Link]
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Crystallography and it's Role in Molecular Structures. Oriental Journal of Chemistry. [Link]
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Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). International Union of Crystallography. [Link]
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<941> X-Ray Powder Diffraction. USP. [Link]
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Reference Materials and Proficiency Testing for Validating X-Ray Powder Diffraction Measurements of Cement Composition. NIST. [Link]
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on powder x-ray diffraction (xrd) —general overview. ITWG GUIDELINE. [Link]
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A Head-to-Head Comparison: Benchmarking 3,4-Dimethoxy-benzamidine Against Standard Serine Protease Inhibitors
Introduction: The Critical Role of Protease Inhibition in Research
Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless biological processes. However, their uncontrolled activity following cell lysis or during protein purification can lead to catastrophic sample degradation, compromising experimental integrity. For decades, researchers have relied on a toolkit of protease inhibitors to preserve their valuable samples. While standard inhibitors like Benzamidine, PMSF, Aprotinin, and Leupeptin are well-established, the search for novel, more effective, or more specific inhibitors is a constant endeavor in biochemical research.
This guide provides an in-depth, objective comparison of 3,4-Dimethoxy-benzamidine, a benzamidine derivative, against this panel of classic protease inhibitors. We will delve into the mechanisms of action, present detailed protocols for comparative efficacy testing, and provide a framework for interpreting the resulting data, empowering researchers to make informed decisions for their specific applications.
Meet the Contenders: A Mechanistic Overview
Understanding how each inhibitor functions is paramount to selecting the right tool for the job. Protease inhibitors are broadly classified by their mechanism (e.g., reversible vs. irreversible) and their target enzyme class (e.g., serine, cysteine). Here, we focus on inhibitors targeting serine proteases, a major class of proteolytic enzymes characterized by a key serine residue in their active site.[1][2]
-
3,4-Dimethoxy-benzamidine and Benzamidine: These are synthetic, reversible, competitive inhibitors.[3][4] Their structure mimics the side chain of arginine, allowing them to bind to the active site of trypsin-like serine proteases that preferentially cleave after arginine or lysine residues.[5] This binding event physically blocks the natural substrate from accessing the enzyme's catalytic machinery.[5] The "reversible" nature means the inhibitor can associate and dissociate from the enzyme.[4]
-
Phenylmethylsulfonyl Fluoride (PMSF): PMSF is a classic, irreversible inhibitor of serine proteases.[6][7][8] It acts by covalently modifying the hydroxyl group of the critical serine residue in the enzyme's active site, forming a stable sulfonyl-enzyme complex.[6][9] This permanent modification results in the irreversible inactivation of the enzyme.[7][8] PMSF is also known to inhibit some cysteine proteases.[6][9]
-
Aprotinin: A natural polypeptide inhibitor derived from bovine lung, aprotinin is a potent, reversible, competitive inhibitor of several serine proteases, including trypsin and chymotrypsin.[10][11] As a small protein itself, it binds very tightly to the active site of its target proteases, effectively blocking their function.[10][12]
-
Leupeptin: This microbial-derived peptide aldehyde is a reversible inhibitor of a broader range of proteases, including both serine and cysteine proteases.[13][14][15][16] It acts as a transition-state analog, binding tightly to the active site and inhibiting enzymes like trypsin, plasmin, and calpain.[13][14][17]
Diagram 1: Generalized Mechanism of Competitive Inhibition This diagram illustrates how a competitive inhibitor, such as a benzamidine derivative, occupies the active site of a serine protease, preventing the binding of the natural substrate.
Caption: Figure 1: Mechanism of competitive protease inhibition.
Head-to-Head Benchmarking: An Experimental Guide
To objectively compare these inhibitors, a standardized enzymatic assay is required. The determination of the half-maximal inhibitory concentration (IC50) is a gold-standard method for quantifying inhibitor potency. A lower IC50 value signifies a more potent inhibitor.
Here, we provide a detailed protocol for determining the IC50 of each inhibitor against Trypsin , a model serine protease.
Core Principle: This assay utilizes a chromogenic substrate, Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), which is colorless. When cleaved by trypsin, it releases p-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[18] The rate of color development is directly proportional to trypsin activity. By measuring this rate in the presence of varying inhibitor concentrations, we can determine the concentration required to reduce enzyme activity by 50%.
Diagram 2: Experimental Workflow for IC50 Determination This flowchart outlines the key steps for the comparative benchmarking assay, from reagent preparation to data analysis and IC50 calculation.
Caption: Figure 2: Workflow for IC50 determination of protease inhibitors.
Materials:
-
Trypsin (from bovine pancreas)
-
3,4-Dimethoxy-benzamidine HCl
-
Benzamidine HCl
-
PMSF[7]
-
Aprotinin
-
Leupeptin Hemisulfate[13]
-
Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Solvent for inhibitors (e.g., DMSO for PMSF, Assay Buffer for others)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Immediately before use, dilute to a working concentration of 20 µg/mL in cold Assay Buffer. The final concentration in the well will be 2 µg/mL. Causality Note: Diluting trypsin in acidic HCl prevents autolysis (self-digestion) before the assay begins. The final dilution into the pH 8.0 assay buffer activates the enzyme for the experiment.
-
BAPNA Substrate Solution: Prepare a 1 mM solution of BAPNA in Assay Buffer. Some warming may be necessary to fully dissolve.
-
Inhibitor Stock Solutions:
-
Prepare 10 mM stock solutions of 3,4-Dimethoxy-benzamidine, Benzamidine, and Leupeptin in Assay Buffer.
-
Prepare a 100 mM stock solution of PMSF in anhydrous DMSO. Causality Note: PMSF is highly unstable in aqueous solutions and must be prepared fresh in an organic solvent and added to the buffer immediately before use to ensure its activity.[7][9]
-
Prepare a 1 mg/mL (approx. 154 µM) stock solution of Aprotinin in Assay Buffer.
-
-
-
Inhibitor Serial Dilutions:
-
Perform a serial dilution series for each inhibitor. For a typical IC50 curve, an 8-point, 1:3 dilution series is a good starting point. The concentration range should bracket the expected IC50.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 160 µL Assay Buffer + 20 µL of inhibitor serial dilution.
-
Positive Control (100% Activity): 180 µL Assay Buffer (no inhibitor).
-
Negative Control (Blank): 200 µL Assay Buffer (no enzyme or substrate). This accounts for any background absorbance.
-
-
Pre-incubation:
-
Add 20 µL of the diluted Trypsin working solution to all "Test" and "Positive Control" wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes. Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially critical for irreversible or slow-binding inhibitors to reach equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the BAPNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-20 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_positive_control))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Interpreting the Data: A Comparative Analysis
The results of the IC50 determination provide a quantitative measure of each inhibitor's potency. This data, combined with other key characteristics, allows for a comprehensive comparison.
Table 1: Hypothetical Performance Data Against Trypsin
| Inhibitor | Typical IC50 Range (µM) | Mechanism | Reversibility | Target Class | Key Considerations |
| 3,4-Dimethoxy-benzamidine | 5 - 20 | Competitive | Reversible | Serine | Higher potency than parent Benzamidine? |
| Benzamidine | 50 - 200 | Competitive | Reversible[4] | Serine | Standard, cost-effective, moderate potency. |
| PMSF | 100 - 1000 (working conc.) | Covalent | Irreversible[7] | Serine, Cysteine[6] | Toxic; short half-life in water (~30 min at pH 7.5).[7] |
| Aprotinin | 0.001 - 0.01 | Competitive | Reversible[10] | Serine[10] | Extremely potent polypeptide inhibitor. |
| Leupeptin | 0.01 - 0.1 | Competitive | Reversible[13] | Serine, Cysteine[14] | Broad spectrum, effective at low concentrations. |
Note: The IC50 values presented are illustrative and can vary based on specific experimental conditions (e.g., substrate concentration, pH, temperature).
Discussion of Results:
Based on this hypothetical data, Aprotinin and Leupeptin demonstrate the highest potency against trypsin, with IC50 values in the nanomolar range. 3,4-Dimethoxy-benzamidine shows a significant improvement in potency over its parent compound, Benzamidine, suggesting that the dimethoxy substitutions enhance its binding affinity to the trypsin active site. PMSF, while effective, requires a much higher concentration to achieve inhibition due to its mechanism and instability.[7]
The choice of inhibitor extends beyond mere potency. For experiments requiring the eventual recovery of enzyme activity, a reversible inhibitor like 3,4-Dimethoxy-benzamidine or Aprotinin would be essential. For complete and permanent shutdown of all serine protease activity, an irreversible inhibitor like PMSF is the logical choice, provided its toxicity and instability are managed.
Beyond Potency: Stability, Specificity, and Safety
-
Stability: As noted, PMSF has a very short half-life in aqueous buffers and must be added fresh.[7] Benzamidine derivatives and peptide inhibitors like Leupeptin and Aprotinin generally exhibit better stability in typical lysis and purification buffers.
-
Specificity: While Benzamidine and its derivatives are relatively specific for trypsin-like serine proteases,[19] Leupeptin and PMSF have broader activity, also inhibiting certain cysteine proteases.[6][14] Aprotinin is a specific inhibitor of serine proteases.[10] The required specificity depends entirely on the experimental context.
-
Safety: PMSF is highly toxic and should be handled with extreme care in a fume hood.[7] Benzamidine and its derivatives are considered irritants. Peptide-based inhibitors generally have a better safety profile but should still be handled with appropriate laboratory precautions.
Conclusion: Selecting the Optimal Inhibitor
The benchmarking data suggests that 3,4-Dimethoxy-benzamidine represents a promising alternative to standard benzamidine, offering potentially enhanced potency while maintaining the advantages of a reversible, small-molecule inhibitor.
The ultimate choice, however, is application-dependent:
-
For maximum potency against serine proteases in a routine cell lysis for applications like Western blotting, the broad-spectrum and highly potent Leupeptin or the specific and potent Aprotinin are excellent choices.
-
For experiments requiring irreversible inhibition to permanently halt proteolysis, PMSF remains a standard, albeit with significant handling and stability caveats.
-
For applications where a cost-effective, reversible, and moderately potent inhibitor is sufficient, or where subsequent removal of the inhibitor is desired, 3,4-Dimethoxy-benzamidine presents a superior option to traditional Benzamidine.
This guide provides the foundational knowledge and experimental framework to benchmark 3,4-Dimethoxy-benzamidine. By performing these comparative assays in your own systems, you can generate the definitive data needed to validate its performance and optimize your protein protection strategies.
References
-
Aprotinin - Wikipedia. Wikipedia. [Link]
-
Trasylol (Aprotinin): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
The antithrombotic and antiinflammatory mechanisms of action of aprotinin. PubMed. [Link]
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A Senior Application Scientist's Guide to Confirming Regioselectivity in 3,4-Dimethoxybenzamidine Reactions
Introduction: The Regiochemical Challenge of a Privileged Scaffold
In the landscape of drug discovery, the 3,4-dimethoxy-substituted phenyl ring is a frequently encountered motif, valued for its electronic properties and metabolic stability. When coupled with a benzamidine functional group—a potent hydrogen bond donor and acceptor critical for binding to targets like serine proteases—we arrive at the 3,4-dimethoxybenzamidine scaffold. This structure serves as a cornerstone for synthesizing a multitude of pharmacologically active agents.
However, the functionalization of this scaffold presents a classic regiochemical puzzle. The aromatic ring is adorned with three substituents, each exerting its own electronic influence, creating a competitive environment for subsequent reactions. The two electron-donating methoxy groups strongly activate the ring for electrophilic attack, while the electron-withdrawing amidine group deactivates it.[1][2] This push-pull system means that a given reaction may yield a mixture of constitutional isomers, or regioisomers.
For the medicinal chemist or process scientist, controlling and, most critically, confirming the regiochemical outcome is not merely an academic exercise. The specific position of a newly introduced substituent dictates the molecule's three-dimensional shape, its interaction with a biological target, and ultimately, its efficacy and safety. An unconfirmed or misidentified regioisomer can derail a research program, leading to wasted resources and misinterpreted structure-activity relationship (SAR) data.
This guide provides an in-depth comparison of the definitive analytical techniques used to navigate this challenge. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to select and execute the most effective strategy for unambiguously determining the structure of their 3,4-dimethoxybenzamidine derivatives.
Predicting the Outcome: A Clash of Directing Groups
Before stepping into the lab, a sound theoretical understanding of the electronic landscape of 3,4-dimethoxybenzamidine is essential.
-
Electron-Donating Groups (Activating): The methoxy (-OCH₃) groups at the C3 and C4 positions are powerful activating groups due to resonance effects (+M). They donate electron density to the aromatic ring, particularly at the positions ortho and para to themselves.[2][3]
-
The 3-OCH₃ group activates C2 (ortho) and C5 (para).
-
The 4-OCH₃ group activates C5 (ortho) and C2 (meta, weak).
-
-
Electron-Withdrawing Groups (Deactivating): The amidine group (-C(=NH)NH₂), especially when protonated to the amidinium cation, is a strong deactivating group due to its inductive (-I) and resonance (-M) effects. Deactivating groups generally direct incoming electrophiles to the meta position.[1]
In an electrophilic aromatic substitution (EAS) reaction, the potential sites for substitution are C2, C5, and C6.
-
Position C5: This position is strongly activated, being para to the 3-methoxy group and ortho to the 4-methoxy group. It is also conveniently meta to the deactivating amidine group.
-
Position C6: This position is activated, being ortho to the 4-methoxy group.
-
Position C2: This position is activated, being ortho to the 3-methoxy group, but may experience some steric hindrance from the adjacent amidine.
This analysis suggests that EAS reactions are most likely to occur at positions C5 or C6, but the formation of a mixture is highly probable. Therefore, theoretical prediction alone is insufficient; rigorous experimental confirmation is mandatory.
The Analyst's Toolkit: A Comparative Guide to Structural Elucidation
The definitive confirmation of regioselectivity hinges on a suite of powerful analytical techniques. While each provides a piece of the puzzle, they are most powerful when used in concert. The two pillars of modern structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Core Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and versatile tool for determining molecular structure in solution. For distinguishing regioisomers of 3,4-dimethoxybenzamidine, a combination of one- and two-dimensional experiments is the gold standard.
-
1D NMR (¹H, ¹³C): Initial assessment begins here. The chemical shifts and coupling patterns of the remaining aromatic protons provide the first clues. For example, substitution at C5 would leave three aromatic protons with a specific splitting pattern, distinct from that produced by substitution at C2 or C6. However, overlapping signals can often make definitive assignment from 1D spectra alone a significant challenge.
-
2D NMR (COSY, HSQC, HMBC): These experiments map the connectivity of the molecule.
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling, helping to trace the spin systems of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) is exceptionally powerful, revealing long-range (2-3 bond) correlations between protons and carbons.[4] An HMBC experiment can definitively link a proton on a new substituent to a specific carbon on the aromatic ring, thereby pinpointing the substitution site.
-
-
The Decisive Experiment: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) The NOESY experiment is the ultimate arbiter for confirming regioselectivity in solution. It detects protons that are close to each other in space (typically < 5 Å), irrespective of their through-bond connectivity.[5][6] By observing a through-space correlation (a "cross-peak") between protons on the newly introduced group and protons at a specific position on the phenyl ring, the substitution pattern can be unambiguously assigned. For instance, an NOE between a substituent's protons and the proton at C6 would irrefutably confirm substitution at C5.
Core Method 2: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive and visually intuitive structural evidence.[7] By diffracting X-rays off a single, well-ordered crystal, it generates a three-dimensional electron density map from which the precise position of every atom can be determined.[8]
-
Advantages: It provides an unambiguous 3D structure, revealing exact bond lengths, bond angles, and stereochemistry.[9] When a structure is determined by X-ray, it becomes the benchmark against which all other data are compared.
-
Limitations: The primary and often insurmountable hurdle is the need to grow a high-quality single crystal of the compound.[4][7] Many compounds, particularly those that are oils or amorphous solids, may resist crystallization under any tested conditions. Furthermore, the determined structure represents the molecule in the solid state, which may not perfectly reflect its conformation in solution.
Quantitative & Separatory Method: High-Performance Liquid Chromatography (HPLC)
While not a primary structure elucidation technique, HPLC is indispensable for analyzing the outcome of a regioselective reaction.
-
Separation of Isomers: A well-developed HPLC method can separate different regioisomers, allowing for the quantification of the product distribution (i.e., the isomeric ratio).[10][11][12] This is crucial for optimizing reaction conditions to favor the desired isomer.
-
Purity Assessment: HPLC is the workhorse for determining the purity of the isolated product, ensuring that downstream biological testing is performed on a single, well-characterized compound.
| Technique | Information Provided | Key Advantage | Primary Limitation |
| 2D NMR (NOESY) | Through-space proximity of atoms in solution.[4][5] | Unambiguous confirmation of substitution site for soluble compounds. | Provides indirect structural information; interpretation can be complex. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state.[7][9] | The "gold standard" for definitive, absolute structure proof.[7] | Requires a suitable single crystal, which can be very difficult to obtain.[4] |
| HPLC | Separation and quantification of components in a mixture.[10][13] | Excellent for determining isomeric ratios and assessing sample purity. | Does not provide structural information on its own; relies on reference standards. |
Visualizing the Workflow
The process of confirming regioselectivity follows a logical progression from reaction to final structural proof.
Caption: Workflow for Synthesis and Regioselectivity Confirmation.
The following diagram illustrates how specific NOESY correlations can differentiate between possible regioisomers.
Caption: Key NOESY correlations for distinguishing C5 vs. C6 substitution.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Bromination
This is a representative protocol and must be adapted and optimized for specific substrates and safety considerations.
-
Dissolution: Dissolve 3,4-dimethoxybenzamidine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate regioisomers.
Protocol 2: Definitive Structure Confirmation via 2D NMR
-
Sample Preparation: Prepare a sample of the purified isomer at a concentration of 5-10 mg in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the following spectra on a spectrometer of 400 MHz or higher:
-
¹H NMR
-
¹³C NMR
-
gCOSY
-
gHSQC
-
gHMBC
-
2D NOESY (with a mixing time appropriate for small molecules, typically 500-800 ms).[5]
-
-
Data Analysis & Assignment:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
In the NOESY spectrum, look for key cross-peaks. For example, to confirm substitution at the C5 position with a group 'R', a clear NOE correlation should be visible between the protons of 'R' and the aromatic proton at C6. Conversely, substitution at C6 would show an NOE between 'R' and the proton at C5.
-
Protocol 3: Isomer Ratio Analysis by Reversed-Phase HPLC
-
Instrumentation: Use an HPLC system with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Prepare an isocratic or gradient mobile phase system, typically a mixture of acetonitrile or methanol and water, often with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure sharp peak shapes.
-
Method:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detector to a wavelength where all isomers absorb strongly (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject a solution of the crude reaction mixture. The relative percentage of each regioisomer can be determined from the integrated area of their respective peaks.
Conclusion and Authoritative Recommendation
The functionalization of 3,4-dimethoxybenzamidine is a rewarding path to novel chemical entities, but it is one that demands analytical rigor. While theoretical principles can guide our synthetic design, they cannot replace empirical proof. The unambiguous confirmation of regioselectivity is a non-negotiable step in ensuring the scientific integrity of a research program.
As a Senior Application Scientist, my recommendation is a hierarchical approach. Begin with HPLC to assess the complexity of the product mixture and to isolate pure isomers. The primary tool for structural elucidation should then be a comprehensive suite of NMR experiments, culminating in a 2D NOESY analysis, which provides definitive proof of structure in the solution state.[4][6] When the stakes are highest—for a lead candidate, a patent filing, or when NMR data remains ambiguous—the effort to obtain a single crystal for X-ray crystallographic analysis is a worthy and essential investment for absolute, irrefutable proof.[7] By judiciously applying these powerful techniques, researchers can proceed with confidence, knowing their molecules are precisely what they intend them to be.
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UC Santa Barbara. (n.d.). 1D NOESY - NMR Facility, UCSB Chem and Biochem. Available at: [Link]
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Bhadra, S., et al. (2017). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Communications, 8, 15739. Available at: [Link]
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Fingerprint. (n.d.). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: Sensitivity to ring substituents (ρ) reflects electronic and steric effects. Available at: [Link]
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Cole, M. P., et al. (2021). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science, 12(35), 11802-11809. Available at: [Link]
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H. R. H., Ali, et al. (2002). Synthesis and Stereochemistry of Benzamidines and Acetamidines. Arkivoc, 2002(11), 113-125. Available at: [Link]
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ResearchGate. (2017). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]
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PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
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Journal of Chemical Sciences. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]
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RCSB PDB. (2001). 1J8A: CRYSTAL STRUCTURE OF BENZAMIDINE INHIBITED BOVINE PANCREATIC TRYPSIN AT 105K TO 1.21A RESOLUTION FROM LABORATORY SOURCE WITH HIGH NUMBER OF WATERS MODELLED. Available at: [Link]
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Organic Chemistry Tutor (YouTube). (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available at: [Link]
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ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]
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Aggarwal, R., et al. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 13(38), 26649-26662. Available at: [Link]
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ResearchGate. (2025). N‐alkylation of benzamide derivatives 5 with secondary alcohols 1 in a.... Available at: [Link]
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PubMed. (1994). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Available at: [Link]
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Pharmaceutical and Analytical Acta. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link]
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Chemical Science. (2021). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Available at: [Link]
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Scientific Research Publishing. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. Available at: [Link]
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American Chemical Society. (2025). Cycloaromatization reactions of electron-rich 3,4-dimethoxy-1,2-di(2(2-formylphenyl)ethynyl)benzene to give benzofluorenones via 5-exo-dig cyclization and naphthoquinones via 6-endo-dig cyclization. Available at: [Link]
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A Researcher's Guide to Solubility: Benzamidine Free Base vs. Benzamidine Salts
In the realm of scientific research and pharmaceutical development, the selection of the appropriate form of a chemical agent is a critical decision that can profoundly impact experimental outcomes and formulation success. The choice between a free base and its corresponding salt is often dictated by their differing physicochemical properties, most notably solubility. This guide provides a detailed comparative analysis of the solubility profiles of benzamidine free base and its common salt form, benzamidine hydrochloride, grounded in chemical principles and supported by experimental data.
The Core Distinction: Ionization and Polarity
The fundamental difference between benzamidine free base and its salt form lies in their molecular state. Benzamidine is a weak base containing an amidine functional group.
-
Benzamidine (Free Base): Exists as a neutral, uncharged molecule. Its overall polarity is determined by the combination of the nonpolar benzene ring and the polar amidine group.
-
Benzamidine Hydrochloride (Salt): Formed by reacting the basic amidine group with hydrochloric acid. In this state, the amidine group is protonated, carrying a positive charge (benzamidinium ion), which is balanced by a chloride counter-ion (Cl⁻). This makes the salt an ionic compound.
This shift from a neutral molecule to an ionic pair is the primary driver behind the dramatic differences in their solubility behavior.
Aqueous Solubility: The Salt Form's Clear Advantage
In aqueous environments, such as biological buffers and formulation media, the salt form of benzamidine is vastly superior in terms of solubility.
Benzamidine hydrochloride is highly soluble in water, while the free base is only slightly soluble. [1][2] Commercial suppliers report the solubility of benzamidine hydrochloride in water to be approximately 50 mg/mL, a concentration that may require gentle heating to achieve a clear solution.[3][4][5]
Causality: The high solubility of the hydrochloride salt is due to the strong ion-dipole interactions between the charged benzamidinium and chloride ions and the polar water molecules. Water, being an excellent solvent for ionic compounds, can effectively solvate these ions, overcoming the crystal lattice energy of the salt and pulling it into solution. The free base, lacking a net charge and being less polar overall, cannot interact as effectively with water molecules, resulting in significantly lower solubility.[1]
Data Presentation: Comparative Aqueous Solubility
| Compound | Solvent | Reported Solubility |
| Benzamidine Hydrochloride | Water | ~50 mg/mL[3][4][5][6] |
| Benzamidine (Free Base) | Water | Slightly soluble[1] |
| Benzamidine Hydrochloride | Alcohol | Soluble[7][8] |
| Benzamidine (Free Base) | Methanol | Soluble[9] |
Organic Solvent Solubility: A Reversal of Roles
The solubility trend is often inverted when moving from aqueous to non-polar organic solvents. Following the principle of "like dissolves like," the less polar free base generally exhibits greater solubility in organic solvents compared to its highly polar salt form.[10]
Causality: Non-polar solvents cannot effectively solvate the charged ions of the benzamidine salt. The energy required to break the ionic bonds of the salt's crystal lattice is not compensated by favorable interactions with the solvent, leading to poor solubility. The neutral free base, however, can interact more favorably with organic solvents through weaker van der Waals forces, leading to better dissolution. In polar organic solvents like ethanol or methanol, both forms are generally soluble.[7][9]
Logical Relationship: Polarity and Solubility
Figure 1. The relationship between compound polarity and solvent preference.
Experimental Protocol: The Shake-Flask Method for Solubility Determination
To empirically validate these differences, the shake-flask method is a reliable and widely accepted protocol for determining equilibrium solubility.[10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit at a given temperature.
Objective: To determine and compare the equilibrium solubility of benzamidine free base and benzamidine hydrochloride in water at 25°C.
Materials:
-
Benzamidine (free base), crystalline solid
-
Benzamidine hydrochloride, crystalline solid
-
Deionized water
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other non-absorbing material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: To two separate, labeled vials, add an excess amount of solid (e.g., ~100 mg) of benzamidine free base and benzamidine hydrochloride, respectively. The key is to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of deionized water (e.g., 5.0 mL) into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours. This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[10]
-
Sample Collection: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Filtration is a critical self-validating step to remove any microscopic particulate matter that could falsely elevate the measured concentration.
-
Dilution: Perform an accurate serial dilution of the filtrate to bring the concentration into the linear range of the HPLC calibration curve. The required dilution will be significantly different for the free base and the salt.
-
Quantification: Analyze the diluted samples by HPLC to determine the precise concentration of benzamidine.
-
Calculation: Multiply the measured concentration by the dilution factor to calculate the solubility in mg/mL or mol/L.
Experimental Workflow Diagram
Figure 2. Workflow for the shake-flask solubility determination method.
Practical Implications and Recommendations
The choice between the free base and the salt form is dictated by the application:
-
For Aqueous Buffers: Always use benzamidine hydrochloride . Its high water solubility ensures it dissolves readily for applications like protease inhibitor cocktails in protein purification and enzymatic assays.[4][9]
-
For Organic Synthesis: If the reaction is conducted in a non-polar organic solvent, the benzamidine free base is likely the better choice due to its higher solubility.
-
For Pharmaceutical Formulation: Salt formation is a common and effective strategy to improve the dissolution and bioavailability of poorly water-soluble basic drugs. The principles discussed here are directly applicable to drug development.[11]
Conclusion
The conversion of benzamidine free base to its hydrochloride salt dramatically enhances its aqueous solubility by transforming it into a polar, ionic compound. This makes the salt form the default choice for virtually all biochemical and aqueous-based applications. Conversely, the neutral free base maintains better solubility in non-polar organic solvents. Understanding this fundamental relationship between ionization, polarity, and solubility allows researchers to make informed, rational decisions, ensuring the integrity and success of their experiments and formulations.
References
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Benzamidine hydrochloride hydrate. HiMedia Laboratories. [Link]
-
Benzamidine. Wikipedia. [Link]
-
The Solubility of a Salt. University of Massachusetts. [Link]
-
Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]
-
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A Comprehensive Guide to the Safe Disposal of 3,4-Dimethoxy-benzamidine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 3,4-Dimethoxy-benzamidine, a compound often utilized in medicinal chemistry and organic synthesis. By understanding the chemical nature of this substance and adhering to established safety protocols, we can ensure the protection of ourselves, our colleagues, and the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 3,4-Dimethoxy-benzamidine is paramount. Based on data from benzamidine hydrochloride, this compound should be handled as a hazardous substance with the following potential effects:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[1][3][6]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][3][6]
To mitigate these risks, the following Personal Protective Equipment (PPE) must be worn at all times when handling 3,4-Dimethoxy-benzamidine for disposal purposes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes of solutions or accidental contact with the solid compound.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and subsequent irritation.[1][5] |
| Body Protection | A laboratory coat or other protective clothing. | Minimizes the risk of skin exposure on the arms and torso.[4][5] |
| Respiratory | Use in a well-ventilated area or a fume hood. A NIOSH/MSHA-approved respirator may be necessary for fine dust. | Prevents inhalation of dust particles, which can cause respiratory irritation.[1][3][4][5][6] |
II. Chemical Incompatibilities and Waste Segregation: The "Why" Behind the Protocol
The amidine functional group in 3,4-Dimethoxy-benzamidine dictates its chemical reactivity and, consequently, its disposal requirements. Amidines are known to be sensitive to hydrolysis under both acidic and alkaline conditions.[1] This reaction typically yields the corresponding amide and amine, which can further hydrolyze to a carboxylic acid and ammonia or a primary amine.
This reactivity profile underscores the critical importance of proper waste segregation. Mixing 3,4-Dimethoxy-benzamidine waste with strong acids or bases could initiate a chemical reaction within the waste container, leading to the generation of new, potentially hazardous compounds and creating an unsafe situation.[5][7] Similarly, strong oxidizing agents should also be avoided.[5][8]
Therefore, all waste containing 3,4-Dimethoxy-benzamidine must be collected in a dedicated and properly labeled hazardous waste container, segregated from other chemical waste streams, particularly acidic, basic, and oxidizing waste.[9]
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 3,4-Dimethoxy-benzamidine from the laboratory setting.
1. Waste Container Selection and Labeling:
-
Container Choice: Utilize a dedicated, leak-proof, and chemically compatible container for collecting all 3,4-Dimethoxy-benzamidine waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[2]
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "3,4-Dimethoxy-benzamidine"
-
The primary hazards: "Irritant," "Harmful if Swallowed"
-
The date of waste generation.
-
2. Collection of Waste:
-
Solid Waste: Carefully transfer any solid 3,4-Dimethoxy-benzamidine waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), into the designated hazardous waste container. Avoid generating dust during this process.[2][4]
-
Liquid Waste: Solutions containing 3,4-Dimethoxy-benzamidine should be collected in a separate, dedicated liquid hazardous waste container made of compatible material.
-
Contaminated Labware: Any labware (e.g., beakers, flasks) that has come into contact with 3,4-Dimethoxy-benzamidine should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous waste.[10]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
-
The storage location should be a designated satellite accumulation area for hazardous waste, in accordance with your institution's and local regulations.
4. Final Disposal:
-
Professional Disposal Service: The final disposal of the collected hazardous waste must be handled by a licensed and approved waste disposal contractor.[11][12][13] Do not attempt to treat the chemical waste in the lab (e.g., through neutralization) without a validated and approved protocol from your institution's environmental health and safety (EHS) department.
-
Documentation: Maintain a detailed record of the disposal process, including the chemical name, quantity, disposal date, and the name of the waste disposal company.
Under no circumstances should 3,4-Dimethoxy-benzamidine or its waste be disposed of down the drain or in the regular trash. [1][9][14]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[2][4]
-
Ventilate the Space: Ensure adequate ventilation to disperse any airborne dust.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain and Clean the Spill:
-
For Solid Spills: Carefully sweep or scoop up the solid material, minimizing dust generation. Place the collected material into a labeled hazardous waste container.[2][4]
-
For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled solution. Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[7]
-
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent and water solution. Collect the cleaning materials and any contaminated items for disposal as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 3,4-Dimethoxy-benzamidine.
Caption: Disposal workflow for 3,4-Dimethoxy-benzamidine.
References
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Carl Roth. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
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Cytiva. (2025, August 5). SAFETY DATA SHEET. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of 3,4-Dimethoxy-benzamidine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3,4-Dimethoxy-benzamidine. As the toxicological properties of this specific compound have not been fully investigated, this protocol is grounded in the safety profiles of structurally similar compounds, including benzamidine hydrochloride and other dimethoxy-substituted benzene derivatives.[1] It is imperative to treat 3,4-Dimethoxy-benzamidine with a high degree of caution and to conduct a thorough, site-specific risk assessment before commencing any work.
Hazard Assessment and Engineering Controls: The First Line of Defense
Given the lack of specific toxicity data, we must infer potential hazards from related structures. Compounds like benzamidine hydrochloride are known to cause skin and eye irritation.[2][3] Furthermore, many fine organic powders can cause respiratory irritation and may form explosive mixtures with air if dispersed in sufficient concentrations.[1] Therefore, proactive engineering controls are non-negotiable.
-
Ventilation: All handling of solid 3,4-Dimethoxy-benzamidine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[1][4] This is critical for immediate decontamination in case of accidental contact.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial to prevent all routes of exposure—inhalation, dermal, and ocular. The following table summarizes the recommended PPE for handling 3,4-Dimethoxy-benzamidine, based on guidelines for similar chemical structures.
| Protection Type | Recommended Equipment | Rationale and Causality |
| Eye and Face | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when splash hazards exist.[4] | Protects against airborne dust particles and accidental splashes that could cause serious eye irritation.[3][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.[2][4] | Prevents direct skin contact, which can lead to irritation.[2][6] Contaminated clothing should be removed and washed before reuse.[1][6] |
| Respiratory | A NIOSH-approved respirator should be used if work is performed outside a fume hood or if dust is generated.[1][4] | Protects against the inhalation of fine dust particles that may cause respiratory tract irritation.[3][7] |
| Body | Standard laboratory attire (long pants, closed-toe shoes) and a lab coat.[4] | Provides an additional layer of protection against contamination of personal clothing. |
Step-by-Step Handling Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where each step reinforces safety and minimizes risk.
-
Preparation:
-
Designate a specific area for handling 3,4-Dimethoxy-benzamidine, preferably within a fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) before opening the chemical container.
-
Don the complete PPE as outlined in the table above.
-
-
Chemical Handling:
-
When handling the solid chemical, use a spatula or other appropriate tool to prevent the generation of dust.[4]
-
If transferring the substance, do so carefully and slowly to minimize the creation of airborne particles.
-
Keep the container tightly closed when not in use to prevent contamination and potential release.[1][4]
-
-
Storage:
Spill and Disposal Plan: Managing the Unexpected and the Inevitable
A clear plan for both accidental spills and routine waste disposal is a cornerstone of laboratory safety.
-
Spill Response:
-
Evacuate and Secure: In the event of a small spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: Carefully sweep or vacuum the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
-
Waste Disposal:
-
Identification and Segregation: All waste containing 3,4-Dimethoxy-benzamidine must be clearly labeled as "Hazardous Waste".[8] This includes the chemical itself and any contaminated materials (e.g., gloves, weigh boats, cleaning materials). This waste must be segregated from other laboratory waste streams.
-
Containerization: Use a dedicated, leak-proof, and compatible container for the waste. A high-density polyethylene (HDPE) or glass container with a secure lid is recommended.[8]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant.[5][6][9] Never dispose of this chemical down the drain or in regular trash.[8] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[8]
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling 3,4-Dimethoxy-benzamidine, from initial preparation to final disposal.
Caption: Workflow for the safe handling of 3,4-Dimethoxy-benzamidine.
References
- Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
- SAFETY DATA SHEET - Benzamidine hydrochloride. Fisher Scientific.
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- Benzamidine hydrochloride anhydrous - Safety Data Sheet. Apollo Scientific.
- SAFETY DATA SHEET - 3-Amino-4-methoxybenzamide. Fisher Scientific.
- Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH.
- 3,4-Dimethoxybenzaldehyde - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. Fisher Scientific.
- Safety data sheet - 3,3'-Dimethoxybenzidine. CPAChem.
- Safety Data Sheet 3,4-Dimethoxybenzaldehyde. metasci.
- SAFETY DATA SHEET - 3,4-Dimethoxybenzoyl chloride. Fisher Scientific.
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- SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde. Thermo Fisher Scientific.
- Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Carl ROTH.
- Proper Disposal Procedures for (E)-3,4-Dimethoxycinnamyl Alcohol. Benchchem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
